Product packaging for N-Hydroxy-meIQX(Cat. No.:CAS No. 115044-41-2)

N-Hydroxy-meIQX

Cat. No.: B045621
CAS No.: 115044-41-2
M. Wt: 229.24 g/mol
InChI Key: VUYCYIUKPHHOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hydroxy-meIQx is a critical reactive metabolite in the study of heterocyclic amine (HCA) toxicity. It is formed through the cytochrome P450-mediated bioactivation of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen found in cooked meats. This compound is of paramount importance in toxicology and cancer research, as it represents the proximal carcinogen capable of forming DNA adducts. Researchers utilize this compound to directly investigate the mechanisms of DNA damage, mutagenesis, and carcinogenesis without relying on the initial metabolic step, allowing for more controlled experimental conditions. Its primary applications include in vitro studies to characterize specific DNA adduction patterns, elucidate repair pathways, and assess genotoxic potential. By studying this direct precursor to DNA-binding species, scientists can gain deeper insights into the metabolic pathways of dietary carcinogens, individual susceptibility factors, and potential strategies for chemoprevention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N5O B045621 N-Hydroxy-meIQX CAS No. 115044-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCCTJGBOTWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921604
Record name 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115044-41-2
Record name 2-(Hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115044-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-meIQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK23F1137Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxy-meIQX: Chemical Structure, Genotoxicity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) is the principal N-hydroxylated metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] HAAs are formed during the high-temperature cooking of meat and fish.[1] The metabolic activation of MeIQx to its N-hydroxy derivative is a critical step in its mechanism of genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is an imidazoquinoxaline derivative with a hydroxylamine functional group. Its chemical identity is well-characterized by various analytical techniques.

PropertyValueReference
IUPAC Name N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine--INVALID-LINK--
CAS Number 115044-41-2--INVALID-LINK--
Molecular Formula C₁₁H₁₁N₅O--INVALID-LINK--
Molecular Weight 229.24 g/mol --INVALID-LINK--
Canonical SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO--INVALID-LINK--
InChI Key FVNCCTJGBOTWTM-UHFFFAOYSA-N--INVALID-LINK--

Metabolic Activation and Genotoxicity

The carcinogenicity of MeIQx is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This compound is the primary and critical product of phase I metabolism.

Metabolic Activation of MeIQx to this compound

The N-hydroxylation of MeIQx is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[2] This metabolic step is crucial for the subsequent genotoxic effects of the compound.

ParameterValueExperimental SystemReference
Primary Enzyme Cytochrome P450 1A2 (CYP1A2)Human Liver Microsomes[2]
Rate of N-hydroxylation 77 ± 11 pmol/mg/minHuman Liver Microsomes[2]
Inhibition by Furafylline (5 µM) > 90%Human Liver Microsomes[2]
DNA Adduct Formation

This compound can be further activated, for example by O-acetylation via N-acetyltransferase 2 (NAT2), to a highly reactive acetoxy-derivative.[3] This electrophilic intermediate readily reacts with DNA, primarily with guanine bases, to form bulky adducts. These adducts can lead to mutations if not repaired.

DNA Adduct TypeRelative AbundanceTarget SiteReference
N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) Major adduct (8-10 times more than dG-N2-MeIQx)C8 position of guanine[4]
5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx) Minor adductN2 position of guanine[4]
Mutagenicity

This compound is a direct-acting mutagen in the Ames test, particularly in strains that are sensitive to N-hydroxylamines. Its mutagenic potential is a key indicator of its carcinogenic risk.

Salmonella typhimurium StrainRelative Mutagenic SensitivityRationaleReference
YG1024 HighOverproduces O-acetyltransferase, enhancing the activation of N-hydroxylamines.[4]
TA98 ModerateStandard frameshift mutagen tester strain.[4]
TA100 Low to ModerateStandard base-pair substitution tester strain.[2][5][6]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reduction of 2-nitro-MeIQx.[5]

Protocol:

  • Preparation of 2-nitro-MeIQx: Synthesize 2-nitro-MeIQx according to the method of Grivas.

  • Reduction Reaction:

    • Dissolve 2-nitro-MeIQx in a solution of 29.9% ammonium hydroxide.

    • Add ascorbic acid to the solution to initiate the reduction.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Purification:

    • Once the reaction is complete, neutralize the mixture.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Activation of MeIQx

This protocol describes the generation of this compound from MeIQx using human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • MeIQx

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Methanol (for quenching the reaction)

  • HPLC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add MeIQx (e.g., final concentration of 5 µM) to the pre-warmed incubation mixture to start the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold methanol.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the sample by HPLC-MS/MS to identify and quantify the formation of this compound.

Ames Test for Mutagenicity

This is a general protocol for assessing the mutagenicity of this compound using Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, YG1024)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • S9 fraction (for metabolic activation, if required) and cofactors

Procedure:

  • Bacterial Culture: Grow an overnight culture of the selected Salmonella typhimurium strain.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and the test compound (this compound) at various concentrations. For experiments with metabolic activation, also add the S9 mix.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Analysis: A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.[7]

Signaling Pathways and Workflows

Metabolic Activation and DNA Damage Response

MeIQx MeIQx (from cooked food) CYP1A2 CYP1A2 (Liver) MeIQx->CYP1A2 N-hydroxylation N_Hydroxy_meIQX This compound CYP1A2->N_Hydroxy_meIQX NAT2 NAT2 (O-acetylation) N_Hydroxy_meIQX->NAT2 Reactive_Ester Reactive Ester (e.g., Acetoxy-) NAT2->Reactive_Ester DNA DNA Reactive_Ester->DNA Covalent binding DNA_Adducts Bulky DNA Adducts (dG-C8-MeIQx) DNA->DNA_Adducts DDR DNA Damage Response (NER Pathway) DNA_Adducts->DDR Recognition ATM_ATR ATM/ATR Kinases DDR->ATM_ATR Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Repair DNA Repair Cell_Cycle_Arrest->Repair Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation Chk1_Chk2->Cell_Cycle_Arrest Induction

Caption: Metabolic activation of MeIQx and subsequent DNA damage response pathway.

Experimental Workflow: In Vitro Metabolism

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mix: - Human Liver Microsomes - NADPH Regenerating System - Phosphate Buffer Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Add_MeIQx Add MeIQx Pre_incubation->Add_MeIQx Incubate Incubate at 37°C Add_MeIQx->Incubate Terminate Terminate with Cold Methanol Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_MSMS Analyze by HPLC-MS/MS Collect_Supernatant->HPLC_MSMS

Caption: Workflow for the in vitro metabolic activation of MeIQx.

Logical Relationship: MeIQx Bioactivation and Genotoxicity

MeIQx MeIQx (Procarcinogen) PhaseI Phase I Metabolism (CYP1A2) MeIQx->PhaseI N_Hydroxy_meIQX This compound (Proximate Carcinogen) PhaseI->N_Hydroxy_meIQX PhaseII_Activation Phase II Activation (e.g., NAT2) N_Hydroxy_meIQX->PhaseII_Activation Ultimate_Carcinogen Reactive Electrophile (Ultimate Carcinogen) PhaseII_Activation->Ultimate_Carcinogen DNA_Adducts DNA Adduct Formation Ultimate_Carcinogen->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Caption: The central role of this compound in the bioactivation of MeIQx.

Conclusion

This compound is a key intermediate in the metabolic activation of the dietary carcinogen MeIQx. Its formation, primarily mediated by CYP1A2, and subsequent conversion to reactive species that form DNA adducts are critical events in the initiation of carcinogenesis. Understanding the chemical properties, biological activities, and experimental methodologies associated with this compound is essential for research in toxicology, cancer prevention, and drug development. The data and protocols presented in this guide provide a valuable resource for professionals in these fields.

References

N-Hydroxy-meIQX discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx)

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of protein-rich foods such as meat and fish[1][2]. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MeIQx is one of the most abundant HAAs in the Western diet and has been the subject of extensive research due to its potent mutagenic and carcinogenic properties in rodent models[2][3][4]. The genotoxicity of MeIQx is not direct; it requires metabolic activation to exert its carcinogenic effects[2][3][5]. This process, primarily initiated in the liver, leads to the formation of highly reactive metabolites capable of binding to DNA, forming adducts, and initiating the cascade of events leading to mutagenesis and carcinogenesis[4][6]. The central and pivotal metabolite in this bioactivation pathway is this compound. This guide provides a detailed technical overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Historical Context

The journey to identify this compound began with indirect evidence suggesting that the ultimate mutagenic form of MeIQx was a reactive ester of its N-hydroxylated derivative. Early studies in the 1980s provided the first clues.

Initial Indirect Evidence

Groundbreaking work by Nagao et al. (1983) utilized strains of Salmonella typhimurium to probe the metabolic activation of MeIQx. They observed that MeIQx was strongly mutagenic to the standard TA98 strain in the presence of a rat liver homogenate (S9 mix), which provides the necessary metabolic enzymes[1]. However, its mutagenicity was significantly diminished in the TA98/1,8-DNP6 strain, which is deficient in the O-esterification enzymes required to activate N-hydroxyarylamines[1]. This finding strongly suggested that MeIQx is first N-hydroxylated and then further activated by esterification to a reactive species that can damage DNA[1].

Definitive Identification

The unequivocal identification of this compound as the critical proximate metabolite occurred in the early 1990s. A key study provided definitive proof through sophisticated analytical techniques[3][7]. Researchers incubated MeIQx with human hepatic microsomal fractions, the subcellular component rich in cytochrome P450 enzymes. To confirm the identity of the resulting metabolites, a mixture of unlabeled MeIQx, stable isotope-labeled [¹³C,¹⁵N₂]MeIQx, and radiolabeled [¹⁴C]MeIQx was used as the substrate[3][8].

The reaction products were then analyzed using high-performance liquid chromatography-thermospray mass spectrometry (HPLC-MS)[3][7]. The mass spectrometer detected characteristic doublet ions, separated by 3 mass units, corresponding to the unlabeled and the stable isotope-labeled compounds. The parent compound, MeIQx, showed doublet ions at m/z 214/217 ([M+H]⁺)[2][3]. A major metabolite was detected that exhibited a corresponding doublet at m/z 230/233 ([M+H]⁺), an increase of 16 mass units, consistent with the addition of an oxygen atom[3][7]. The facile loss of this oxygen atom, a characteristic fragmentation pattern of N-hydroxylamines, provided further structural confirmation[2][3][7].

This metabolite, identified as this compound, was found to be the major microsomal oxidation product, accounting for approximately 90% of all metabolism[3]. Further confirmation came from mutagenicity assays using specialized Salmonella strains. The HPLC fraction containing this compound was highly mutagenic in S. typhimurium YG1024, a strain particularly sensitive to N-hydroxylamines, but showed little activity in the O-esterification-deficient TA98/1,8-DNP6 strain, confirming it as the principal direct-acting mutagenic product of MeIQx metabolism[3].

Metabolic Bioactivation and Genotoxicity

The conversion of MeIQx to a DNA-reactive species is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Phase I: N-Hydroxylation

The initial and rate-limiting step in the bioactivation of MeIQx is N-oxidation at the exocyclic amino group (N-hydroxylation) to form this compound[5][9]. This reaction is catalyzed predominantly by cytochrome P450 (CYP) enzymes.

  • Primary Enzyme: In the human liver, Cytochrome P450 1A2 (CYP1A2) is almost exclusively responsible for this transformation[3][7][10]. The specific inhibitor of CYP1A2, furafylline, has been shown to inhibit the N-hydroxylation of MeIQx by over 90% in human liver microsomes[3].

  • Extrahepatic Activation: In tissues outside the liver, other P450 isoforms, such as CYP1A1 and CYP1B1, may also contribute to the N-oxidation of MeIQx[7][9].

Phase II: O-Esterification

This compound is a proximate carcinogen that requires further activation to become the ultimate carcinogen. This occurs via Phase II O-esterification reactions, which convert the N-hydroxy group into a good leaving group. The key enzymes involved are:

  • N-acetyltransferases (NATs): Particularly NAT2, which catalyzes the O-acetylation of this compound to form the highly unstable N-acetoxy-MeIQx[1][5].

  • Sulfotransferases (SULTs): These enzymes catalyze O-sulfonation to form N-sulfonyloxy-MeIQx.

Ultimate Carcinogen and DNA Adduct Formation

The N-acetoxy and N-sulfonyloxy esters are highly unstable and spontaneously break down (heterolysis) to form a highly electrophilic arylnitrenium ion (Ar-NH⁺)[5][6]. This reactive intermediate readily attacks nucleophilic sites on DNA, forming covalent DNA adducts, which are critical lesions for the initiation of carcinogenesis[4][6].

  • Primary Adduct: The major DNA adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx)[5][11]. This adduct accounts for 60-80% of the bound carcinogen[11].

  • Minor Adduct: A secondary adduct, 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N²-MeIQx), is formed at the N² position of guanine, accounting for approximately 10% of the bound MeIQx[11].

These bulky DNA adducts can lead to mutations during DNA replication if not repaired, thus initiating the process of chemical carcinogenesis.

Detoxification Pathways

While bioactivation is a critical pathway, MeIQx can also undergo detoxification. These pathways include direct glucuronidation or sulfation of the parent compound or hydroxylation at other positions on the molecule, followed by conjugation[1][12][13]. This compound can also be detoxified through N-glucuronidation, forming N-OH-MeIQx-N²-glucuronide, which is then excreted in the urine[10][14]. The balance between bioactivation and detoxification pathways is a key determinant of an individual's susceptibility to the carcinogenic effects of MeIQx.

Data Presentation

Table 1: Key Enzymes in MeIQx Metabolism
Metabolic Step Enzyme Family Specific Isoform(s) Role Reference(s)
Phase I Bioactivation Cytochrome P450 (CYP)CYP1A2 (liver), CYP1A1/1B1 (extrahepatic)N-hydroxylation of MeIQx to this compound[7],[3],[9]
Phase II Bioactivation N-acetyltransferase (NAT)NAT2O-acetylation of this compound[1],[5]
Sulfotransferase (SULT)SULT1A familyO-sulfonation of this compound[4]
Phase II Detoxification UDP-glucuronosyltransferase (UGT)UGT familyN-glucuronidation of this compound and parent MeIQx[14],[10],[12]
Table 2: Quantitative Data on MeIQx N-Hydroxylation
Parameter Value System Reference(s)
Rate of N-hydroxylation 77 ± 11 pmol/mg/minHuman liver microsomes[3]
CYP1A2 Contribution >90%Human liver microsomes[7],[3]
Km for MeIQx 12–18 µMRecombinant CYP1A2[7]
Vmax 0.8–1.2 nmol/min/mg proteinRecombinant CYP1A2[7]
Rate of N-oxidation (MeIQx) 1.7 nmol/min/mg proteinHuman liver microsomes[15]
Rate of N-oxidation (MeIQx) 0.2 - 0.3 nmol/min/mg proteinMouse liver microsomes[9],[15]
Table 3: this compound Derived DNA Adducts
Adduct Name Position on Guanine Proportion of Total Adducts Reference(s)
dG-C8-MeIQxC8~60-80%[11]
dG-N²-MeIQx~10%[11]

Experimental Protocols

Protocol 1: In Vitro Metabolism of MeIQx by Human Liver Microsomes

This protocol describes a typical experiment to produce and identify this compound.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • MeIQx substrate (e.g., 5 µM, often including a ¹⁴C-labeled tracer).

    • NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the MeIQx substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation: Centrifuge the mixture (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the residue in a mobile phase (e.g., methanol/water mixture) and analyze by HPLC with UV and/or mass spectrometric detection to separate and identify MeIQx and its metabolites, including this compound.

Protocol 2: Ames Test for Mutagenicity (Plate Incorporation Method)

This protocol assesses the mutagenic potential of MeIQx and the direct-acting mutagenicity of this compound.

  • Bacterial Strain Preparation: Grow an overnight culture of Salmonella typhimurium TA98 in nutrient broth.

  • Preparation of Test Mixtures: For each test concentration, in a sterile tube, add:

    • 100 µL of the bacterial culture.

    • 100 µL of the test compound (MeIQx or this compound dissolved in a suitable solvent like DMSO).

    • 500 µL of sodium phosphate buffer (for direct-acting mutagenicity, used with this compound) OR 500 µL of S9 mix (for compounds requiring metabolic activation, used with MeIQx). The S9 mix contains liver homogenate and cofactors for metabolic enzymes.

  • Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the test mixture.

  • Plating: Vortex the tube briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control indicates a positive mutagenic response.

Visualizations

Metabolic Activation Pathway of MeIQx

MeIQx_Activation_Pathway MeIQx MeIQx (Pro-carcinogen) N_hydroxy_MeIQx This compound (Proximate Carcinogen) MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Detox Detoxification (e.g., Glucuronidation) MeIQx->Detox Reactive_Ester N-acetoxy-MeIQx (Unstable Ester) N_hydroxy_MeIQx->Reactive_Ester NAT2 (O-acetylation) N_hydroxy_MeIQx->Detox Nitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct dG-C8-MeIQx DNA Adduct Nitrenium_Ion->DNA_Adduct Covalent binding to Guanine

Caption: Metabolic bioactivation pathway of MeIQx to its ultimate carcinogenic form.

Experimental Workflow for this compound Identification

Experimental_Workflow cluster_incubation In Vitro Metabolism cluster_analysis Analysis MeIQx MeIQx Substrate (Labeled + Unlabeled) Incubation Incubate at 37°C MeIQx->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation Cofactors NADPH-Regenerating System Cofactors->Incubation Extraction Metabolite Extraction Incubation->Extraction Terminate Reaction HPLC HPLC Separation Extraction->HPLC MS Thermospray-MS Analysis HPLC->MS Identification Identify this compound (by m/z shift) MS->Identification

Caption: Workflow for the identification of this compound from MeIQx metabolism.

Logical Pathway from Exposure to Carcinogenesis

Logical_Pathway A Dietary Exposure to MeIQx B Metabolic Activation (CYP1A2, NAT2) A->B C Formation of This compound B->C D Formation of Arylnitrenium Ion C->D via O-esterification E DNA Adduct Formation (dG-C8-MeIQx) D->E F Failed DNA Repair E->F G Somatic Mutation in Critical Genes F->G leads to H Initiation of Carcinogenesis G->H

Caption: Logical progression from MeIQx exposure to the initiation of carcinogenesis.

Conclusion

The discovery of this compound was a pivotal moment in understanding the carcinogenicity of heterocyclic aromatic amines. It transitioned the field from inferring metabolic pathways to definitively identifying the key players. The elucidation of its formation via CYP1A2-mediated N-hydroxylation and its subsequent activation to a DNA-reactive species has provided a clear molecular basis for the genotoxicity of MeIQx. This knowledge is fundamental for researchers in toxicology, cancer research, and drug development, as it underpins risk assessment strategies, the development of biomarkers for HAA exposure, and the exploration of chemopreventive interventions that can modulate these critical metabolic pathways. The history of this compound serves as a compelling case study in metabolic activation, highlighting the intricate interplay between xenobiotic metabolism and chemical carcinogenesis.

References

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-MeIQx): A Technical Guide to its Carcinogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MeIQx requires metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth overview of the mechanism of action of its key metabolite, N-hydroxy-MeIQx, in carcinogenesis. We will delve into the metabolic pathways, the formation of DNA adducts, resultant genetic mutations, and the cellular responses to this damage. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core processes to aid researchers in this field.

Metabolic Activation of MeIQx to a Genotoxic Electrophile

The carcinogenicity of MeIQx is contingent upon its metabolic conversion to reactive intermediates that can covalently bind to DNA. This bioactivation is a multi-step process primarily occurring in the liver but also observed in extrahepatic tissues.[1][2]

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the activation of MeIQx is the N-hydroxylation of its exocyclic amino group, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2) in the liver.[3][4] Extrahepatic tissues may utilize CYP1A1 for this conversion.[2] This process yields the proximate carcinogen, this compound.

Phase II Metabolism: O-Esterification

This compound undergoes further activation through O-esterification by phase II enzymes, primarily N-acetyltransferase 2 (NAT2) and to a lesser extent, sulfotransferases (SULTs).[2][5]

  • O-Acetylation by NAT2: NAT2 catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of this compound, forming a highly reactive and unstable N-acetoxy-MeIQx ester.[2] This intermediate readily decomposes to form a reactive nitrenium ion that can attack nucleophilic sites on DNA. Individuals with a "rapid acetylator" NAT2 phenotype show higher levels of MeIQx-DNA adducts and are potentially at a greater risk for cancers associated with HAA exposure.[2]

  • O-Sulfonation by SULTs: Sulfotransferases can also catalyze the formation of a reactive sulfonyloxy ester, which similarly generates a nitrenium ion.[5]

The balance between these activation pathways and detoxification pathways, such as N-glucuronidation, determines the ultimate genotoxic potential of MeIQx in different tissues and individuals.

DNA Adduct Formation: The Molecular Lesion

The ultimate electrophilic species derived from this compound reacts predominantly with guanine bases in DNA, forming covalent adducts. These adducts are considered the primary molecular lesions responsible for the mutagenic and carcinogenic effects of MeIQx.

Major DNA Adducts

Two primary DNA adducts have been identified:

  • N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx): This is the major adduct formed, where the C8 position of guanine is covalently bound to the exocyclic nitrogen of MeIQx.[1][2]

  • 5-(deoxyguanosin-N2-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx): This is a minor adduct formed at the N2 position of guanine.[1]

The relative amounts of these adducts can vary depending on the specific reactive ester formed and the local DNA sequence context.

Quantitative Analysis of DNA Adducts

The levels of MeIQx-DNA adducts can be quantified in vitro and in vivo using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental System Adduct Type Adduct Level Reference
Chinese Hamster Ovary (CHO) cells (CYP1A1/NAT24) treated with 10 µM MeIQxdG-C8-MeIQx~150 adducts / 10⁸ nucleotides[2]
Chinese Hamster Ovary (CHO) cells (CYP1A1/NAT25B) treated with 10 µM MeIQxdG-C8-MeIQx~30 adducts / 10⁸ nucleotides[2]
In vitro reaction of N-acetoxy-MeIQx with calf thymus DNAdG-C8-MeIQx60-80% of total bound carcinogen[1]
In vitro reaction of N-acetoxy-MeIQx with calf thymus DNAdG-N2-MeIQx~10% of total bound carcinogen[1]
Human colon tissuedG-C8-MeIQx14 adducts / 10¹⁰ nucleotides[6]
Human rectum tissuedG-C8-MeIQx18 adducts / 10¹⁰ nucleotides[6]
Human kidney tissuedG-C8-MeIQx1.8 adducts / 10¹⁰ nucleotides[6]

Mutagenesis and Carcinogenesis

The formation of bulky MeIQx-DNA adducts distorts the DNA helix, leading to errors during DNA replication and transcription if not repaired. This can result in specific mutational signatures that drive the initiation of carcinogenesis.

Mutational Spectrum

The predominant mutations induced by MeIQx are G to T transversions . These mutations are consistent with the misincorporation of adenine opposite the dG-C8-MeIQx adduct during DNA replication. These adducts can also lead to frameshift mutations.

Mutation Frequency

The frequency of mutations can be assessed in various experimental systems, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in cultured cells.

Cell Line Treatment Mutation Frequency (per 10⁶ cells) Reference
CHO cells (CYP1A1/NAT24)10 µM MeIQx~120[2]
CHO cells (CYP1A1/NAT25B)10 µM MeIQx~10[2]
Human Fibroblasts (NHF1)Untreated (spontaneous)0.5 - 2.0[7]
Human Embryonic Stem Cells (CCTL12)Untreated (spontaneous)17.3[8]
Human Embryonic Stem Cells (CCTL12)3 Gy Ionizing Radiation685.3[8]
DNA Damage Response and Repair

The cell possesses intricate DNA damage response (DDR) pathways to detect and repair bulky DNA adducts. The primary repair mechanism for MeIQx-DNA adducts is Nucleotide Excision Repair (NER) .[2] If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell may undergo apoptosis. Persistent, unrepaired adducts can lead to the fixation of mutations and the initiation of cancer. The ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) protein kinases are key sensors of DNA damage that can activate downstream signaling cascades, including the p53 tumor suppressor pathway, to orchestrate cell cycle arrest, DNA repair, or apoptosis.[9][10][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-nitro-MeIQx.

Materials:

  • 2-nitro-MeIQx

  • Ammonium hydroxide (NH₄OH)

  • Ascorbic acid

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve 2-nitro-MeIQx in a minimal amount of methanol.

  • Add a solution of ascorbic acid in aqueous ammonium hydroxide.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

  • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

In Vitro Metabolic Activation Assay with Liver Microsomes

This assay is used to assess the metabolic conversion of MeIQx to its DNA-binding metabolites.

Materials:

  • Pooled human or rodent liver microsomes

  • MeIQx

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Calf thymus DNA

  • Organic solvent for extraction (e.g., n-butanol or phenol/chloroform/isoamyl alcohol)

  • LC-MS/MS system for adduct analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and calf thymus DNA in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding MeIQx (dissolved in a suitable solvent like DMSO).

  • Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold organic solvent.

  • Isolate the DNA by precipitation with cold ethanol.

  • Wash the DNA pellet with ethanol to remove any unbound MeIQx and its metabolites.

  • Hydrolyze the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • Analyze the resulting nucleoside mixture by LC-MS/MS to identify and quantify the MeIQx-DNA adducts.

Quantification of dG-C8-MeIQx by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Optimize the gradient to achieve separation of the dG-C8-MeIQx adduct from the normal deoxynucleosides.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantification. The specific transition for dG-C8-MeIQx is m/z 479.2 → 363.2 (corresponding to the loss of the deoxyribose moiety).

    • Use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-dG-C8-MeIQx) for accurate quantification.

  • Quantification:

    • Generate a standard curve using known amounts of the dG-C8-MeIQx standard.

    • Calculate the amount of dG-C8-MeIQx in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

    • Express the adduct levels as the number of adducts per 10ⁿ normal nucleotides.

Visualizations of Key Pathways and Workflows

Metabolic_Activation_of_MeIQx MeIQx MeIQx N_hydroxy_MeIQx This compound (Proximate Carcinogen) MeIQx->N_hydroxy_MeIQx CYP1A2 / CYP1A1 (N-hydroxylation) N_acetoxy_MeIQx N-acetoxy-MeIQx (Ultimate Carcinogen) N_hydroxy_MeIQx->N_acetoxy_MeIQx NAT2 (O-acetylation) N_sulfonyloxy_MeIQx N-sulfonyloxy-MeIQx (Ultimate Carcinogen) N_hydroxy_MeIQx->N_sulfonyloxy_MeIQx SULTs (O-sulfonation) Nitrenium_Ion Nitrenium Ion N_acetoxy_MeIQx->Nitrenium_Ion N_sulfonyloxy_MeIQx->Nitrenium_Ion DNA_Adducts DNA Adducts (dG-C8-MeIQx, dG-N2-MeIQx) Nitrenium_Ion->DNA_Adducts Covalent Binding to Guanine

Caption: Metabolic activation pathway of MeIQx to its ultimate carcinogenic form.

DNA_Damage_and_Repair DNA_Adduct MeIQx-DNA Adduct (dG-C8-MeIQx) Replication_Fork_Stall Replication Fork Stall DNA_Adduct->Replication_Fork_Stall Apoptosis Apoptosis DNA_Adduct->Apoptosis Extensive Damage NER Nucleotide Excision Repair (NER) Replication_Fork_Stall->NER Damage Recognition Mutation G to T Transversion (Mutation) Replication_Fork_Stall->Mutation Replication Error Normal_DNA Repaired DNA NER->Normal_DNA Successful Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Cellular fate of MeIQx-induced DNA adducts.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_analysis Adduct Analysis MeIQx MeIQx Incubation Incubation at 37°C MeIQx->Incubation Microsomes Liver Microsomes + NADPH + DNA Microsomes->Incubation DNA_Isolation DNA Isolation Incubation->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis LC_MSMS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MSMS Quantification Adduct Quantification LC_MSMS->Quantification

Caption: General experimental workflow for in vitro analysis of MeIQx-DNA adducts.

DNA_Damage_Response_Signaling DNA_Damage MeIQx-DNA Adduct ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (NER) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis High Damage

Caption: Simplified DNA damage response signaling pathway initiated by MeIQx adducts.

References

The Metabolic Activation of MeIQx: A Technical Guide to N-Hydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its pro-carcinogenic properties are contingent upon metabolic activation to reactive intermediates that can form DNA adducts, initiating mutagenesis and carcinogenesis. A critical initial step in this bioactivation cascade is the N-hydroxylation of the exocyclic amino group to form N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-MeIQx). This technical guide provides an in-depth overview of this metabolic pathway, focusing on the enzymatic catalysts, quantitative kinetic data, and the experimental methodologies used for its characterization.

The Core Metabolic Pathway: N-Hydroxylation of MeIQx

The primary metabolic activation of MeIQx to its genotoxic metabolite, this compound, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] Specifically, cytochrome P450 1A2 (CYP1A2) has been identified as the principal enzyme responsible for this N-oxidation reaction in the liver of both humans and rodents.[1][2][4][5] While CYP1A2 is the major hepatic catalyst, other isoforms such as CYP1A1 and CYP1B1 may contribute to MeIQx N-hydroxylation in extrahepatic tissues.[1][2]

The N-hydroxylamine metabolite, this compound, is a more reactive species than the parent compound.[6] It can be further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive nitrenium ions that readily bind to DNA, primarily at the C8 and N2 positions of guanine.[1]

Quantitative Analysis of MeIQx N-Hydroxylation

The enzymatic conversion of MeIQx to this compound has been quantified in various in vitro systems. The following table summarizes key kinetic parameters from studies utilizing human liver microsomes and recombinant human CYP enzymes.

Enzyme SourceSubstrate Concentration (μM)Rate of N-HydroxylationReference
Human Liver Microsomes577 ± 11 pmol/mg/min[6]
Human Liver MicrosomesNot Specified1.7 nmol/min/mg protein[7]
Recombinant Human P450 1A2Not Specified6 pmol/min/pmol P450[7]
Mouse Liver MicrosomesNot Specified0.2-0.3 nmol/min/mg protein[7]

Note: Direct comparison of rates between studies should be done with caution due to variations in experimental conditions, such as substrate and protein concentrations.

Detoxification Pathways

While N-hydroxylation is the primary activation pathway, MeIQx can also undergo detoxification through several other metabolic routes. These include ring oxidation at the C-5 position and the formation of glucuronide and sulfamate conjugates.[1][8] For instance, N2-glucuronidation of MeIQx is a significant detoxification pathway.[8] Furthermore, the N-hydroxy metabolite itself can be detoxified through glucuronidation to form N-OH-MeIQx-N2-glucuronide.[9][10]

Key Experimental Protocols

The study of MeIQx metabolism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of this compound from MeIQx by the mixed-function oxidase system present in human liver microsomes.

1. Reagents and Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • MeIQx (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., deuterated MeIQx or a structurally similar compound)

  • HPLC system with UV or mass spectrometric detection

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), MeIQx (e.g., 5 µM), and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of NADPH.

  • Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant for analysis.

3. Analytical Method (HPLC-MS/MS):

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect and quantify MeIQx and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for MeIQx and this compound should be used for accurate quantification.

Metabolism using Recombinant Human CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP isoforms to MeIQx metabolism.

1. Reagents and Materials:

  • Recombinant human CYP enzyme (e.g., CYP1A2, CYP1A1, CYP1B1) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Cytochrome b5 (can enhance the activity of some CYPs)

  • Liposomes (e.g., phosphatidylcholine)

  • Other reagents as listed for the human liver microsome protocol.

2. Incubation Procedure:

  • Reconstitute the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in liposomes according to the manufacturer's instructions.

  • Follow the incubation procedure outlined for human liver microsomes, replacing the microsomes with the reconstituted enzyme system.

3. Data Analysis:

  • Calculate the rate of metabolite formation by dividing the amount of this compound produced by the incubation time and the amount of CYP enzyme used. The rate is typically expressed as pmol of product per minute per pmol of CYP.

Visualizing the Metabolic and Experimental Pathways

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

MeIQx_Metabolic_Pathway MeIQx MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_Hydroxy_MeIQx This compound MeIQx->N_Hydroxy_MeIQx CYP1A2 (major) CYP1A1, CYP1B1 Detox_Products Detoxification Products (e.g., Glucuronides, Sulfamates) MeIQx->Detox_Products Phase II Enzymes (e.g., UGTs, SULTs) Reactive_Intermediates Reactive Nitrenium Ion N_Hydroxy_MeIQx->Reactive_Intermediates NATs, SULTs DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts

Caption: Metabolic activation and detoxification pathways of MeIQx.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_incubation Incubation cluster_quenching Reaction Termination & Sample Prep cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Incubation Incubate at 37°C Microsomes->Incubation Substrate MeIQx Substrate->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC-MS/MS Analysis Centrifuge->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

Caption: Experimental workflow for in vitro MeIQx metabolism assay.

Conclusion

The metabolic activation of MeIQx to this compound, primarily mediated by CYP1A2, is a pivotal event in its mechanism of carcinogenicity. Understanding the kinetics and the enzymes involved in this pathway is crucial for assessing the risk associated with dietary exposure to MeIQx and for the development of potential chemopreventive strategies. The experimental protocols and analytical methods described herein provide a framework for researchers to further investigate the metabolism of this and other food-borne carcinogens.

References

The Crucial Role of Cytochrome P450 1A2 in the Bioactivation of MeIQx to its Genotoxic Metabolite, N-Hydroxy-MeIQx

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat at high temperatures. Its carcinogenicity is contingent upon metabolic activation to reactive intermediates that can form DNA adducts, initiating mutagenesis and carcinogenesis. A critical initial step in this bioactivation cascade is the N-hydroxylation of MeIQx to form N-hydroxy-MeIQx. This technical guide synthesizes the current understanding of the pivotal role played by cytochrome P450 1A2 (CYP1A2) in this process, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagens and carcinogens to which humans are exposed through their diet, primarily from cooked meats. MeIQx is one of the most abundant and potent of these HAAs.[1] The metabolic activation of MeIQx is a multi-step process, and the initial N-hydroxylation is widely recognized as the rate-limiting step in its conversion to a genotoxic species.[1] Overwhelming evidence points to CYP1A2, a key enzyme in the cytochrome P450 superfamily predominantly expressed in the liver, as the primary catalyst for this reaction in humans.[2][3][4] Understanding the specifics of this enzymatic conversion is paramount for risk assessment and the development of potential chemopreventive strategies.

Quantitative Analysis of CYP1A2-Mediated this compound Formation

The contribution of CYP1A2 to the formation of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vivo Contribution of CYP1A2 to MeIQx Metabolism in Humans

ParameterValueStudy Reference
Contribution of CYP1A2 to overall MeIQx elimination91%Boobis et al., 1994[2][5]
Increase in unchanged MeIQx excretion after CYP1A2 inhibition with furafylline14.3-foldBoobis et al., 1994[2][5]
Percentage of ingested MeIQx excreted as N-OH-MeIQx-N²-glucuronide9.4 ± 3.0% (range: 2.2-17.1%)Stillwell et al., 1999[1][6]

Table 2: In Vitro Kinetics of MeIQx N-hydroxylation by Human Liver Microsomes

ParameterValueStudy Reference
Rate of N-hydroxylation of MeIQx (5 µM)77 ± 11 pmol/mg/minRich et al., 1992[3][4]
Inhibition of N-hydroxylation by furafylline (5 µM)>90%Rich et al., 1992[3][4][7]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the role of CYP1A2 in this compound formation.

In Vivo CYP1A2 Inhibition Studies

Objective: To determine the contribution of CYP1A2 to MeIQx metabolism in humans.

Protocol:

  • Subject Recruitment: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.

  • Treatment Administration: Subjects receive either a placebo or 125 mg of the selective CYP1A2 inhibitor, furafylline.

  • Test Meal: Two hours after treatment, subjects consume a meal of fried beef with a known quantity of MeIQx.

  • Urine Collection: Urine is collected for 28 hours following the meal.

  • Sample Analysis: The concentration of unchanged MeIQx in the urine is determined using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The fold-increase in the excretion of unchanged MeIQx after furafylline administration compared to placebo is calculated to determine the contribution of CYP1A2 to MeIQx clearance.[2][5]

In Vitro N-Hydroxylation Assays with Human Liver Microsomes

Objective: To measure the rate of this compound formation by human liver microsomes and assess the inhibitory effect of furafylline.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, an NADPH-generating system, and MeIQx (e.g., 5 µM). A parallel reaction is set up with the addition of a CYP1A2 inhibitor like furafylline (e.g., 5 µM).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

  • Metabolite Extraction: The reaction is stopped, and the metabolites are extracted.

  • Metabolite Identification and Quantification: The formation of this compound is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry.[3][4] The use of isotopically labeled MeIQx ([¹³C,¹⁵N₂]MeIQx) can aid in the unequivocal identification of metabolites.[3][4]

  • Mutagenicity Assay (Optional): The mutagenicity of the HPLC fractions can be assessed using the Ames test with Salmonella typhimurium strains YG1024 (sensitive to N-hydroxylamines) and TA98/1,8-DNP6 (resistant to most N-hydroxylamines) to confirm the genotoxicity of the this compound metabolite.[4]

CYP1A2 Phenotyping using Caffeine

Objective: To determine the CYP1A2 activity in human subjects.

Protocol:

  • Caffeine Administration: Subjects ingest a standard dose of caffeine.

  • Urine Collection: Urine is collected over a specified period (e.g., 12 hours).

  • Metabolite Analysis: The urinary concentrations of caffeine and its metabolites, such as 1,7-dimethylxanthine and 1,7-dimethyluracil, are measured.

  • Phenotype Calculation: The molar ratio of (1,7-dimethylxanthine + 1,7-dimethyluracil) to 1,3,7-trimethylxanthine (caffeine) is calculated to determine the CYP1A2 phenotype.[1]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.

MeIQx_Metabolic_Activation MeIQx MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQx This compound MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Esters Reactive Ester Derivatives (e.g., O-acetyl-MeIQx) N_hydroxy_MeIQx->Reactive_Esters NAT2 (O-acetylation) DNA_Adducts DNA Adducts Reactive_Esters->DNA_Adducts Mutation Mutation & Cancer Initiation DNA_Adducts->Mutation

Caption: Metabolic activation pathway of MeIQx.

In_Vivo_Inhibition_Workflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers Crossover_Design Double-Blind, Crossover Design Subject_Recruitment->Crossover_Design Placebo Administer Placebo Crossover_Design->Placebo Furafylline Administer Furafylline (CYP1A2 inhibitor) Crossover_Design->Furafylline Test_Meal Consume MeIQx-containing Meal Placebo->Test_Meal Furafylline->Test_Meal Urine_Collection 28h Urine Collection Test_Meal->Urine_Collection GC_MS_Analysis GC-MS Analysis of Unchanged MeIQx Urine_Collection->GC_MS_Analysis Compare_Excretion Compare MeIQx Excretion (Placebo vs. Furafylline) GC_MS_Analysis->Compare_Excretion Calculate_Contribution Calculate CYP1A2 Contribution Compare_Excretion->Calculate_Contribution

Caption: In vivo CYP1A2 inhibition experimental workflow.

Conclusion

The evidence overwhelmingly supports the central role of CYP1A2 in the metabolic activation of MeIQx to its proximate carcinogen, this compound. In vivo studies have demonstrated that CYP1A2 is responsible for the vast majority of MeIQx elimination in humans, and its inhibition leads to a significant increase in the excretion of the parent compound.[2][5] In vitro assays have further solidified this by showing that human liver microsomes efficiently catalyze this N-hydroxylation reaction, which is potently inhibited by a CYP1A2-specific inhibitor.[3][4] The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers in toxicology, pharmacology, and drug development. A thorough understanding of the CYP1A2-MeIQx interaction is crucial for assessing human cancer risk associated with dietary HAA exposure and for the development of novel strategies to mitigate these risks.

References

Physical and chemical properties of N-Hydroxy-meIQX

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Hydroxy-meIQX: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is the principal proximate carcinogen formed from the metabolic N-hydroxylation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen found in cooked meats. This document provides a comprehensive technical overview of the physical, chemical, and biological properties of this compound. It details its metabolic activation pathway leading to genotoxicity, summarizes its physicochemical characteristics, and provides in-depth experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development studying the mechanisms of chemical carcinogenesis.

Physical and Chemical Properties

This compound is the N-hydroxylated metabolite of MeIQx. While detailed experimental data on the pure compound's physical properties are scarce in the literature, key identifiers and computed data have been established. Its reactivity is centered on the N-hydroxy group, which is crucial for its biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
IUPAC Name N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine[1]
Molecular Formula C₁₁H₁₁N₅O[1]
Molecular Weight 229.24 g/mol [1]
Monoisotopic Mass 229.09635999 Da[1]
CAS Number 115044-41-2[1]
Appearance Not Reported (Parent MeIQx is a crystalline solid)
Melting Point Not Reported (Parent MeIQx melts at 295–300 °C with decomposition)
Solubility Not Reported (Parent MeIQx is soluble in methanol and DMSO)[2]
UV-Vis Absorption UV spectrum does not show a large bathochromic shift compared to MeIQx.[3]
Computed XLogP3 1.2[1]
Mass Spectrometry Protonated molecule [M+H]⁺ observed at m/z 230. Facile loss of oxygen is characteristic.[4]

Metabolic Activation and Genotoxicity

The carcinogenicity of MeIQx is contingent upon its metabolic activation to this compound, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver and extrahepatic tissues. This proximate carcinogen is then further esterified to highly reactive intermediates that form covalent bonds with DNA, initiating mutagenesis.

Bioactivation Pathway

The bioactivation of MeIQx is a multi-step process:

  • N-Hydroxylation: MeIQx is first oxidized at the exocyclic amino group (N²) by cytochrome P450 1A2 (CYP1A2) in the liver to form this compound.[5][6] Extrahepatic tissues may utilize CYP1A1.[5]

  • O-Esterification: The N-hydroxy metabolite is subsequently activated by O-acetylation via N-acetyltransferase 2 (NAT2) or by O-sulfonation via sulfotransferases (SULTs).[5] This creates highly unstable N-acetoxy or N-sulfonyloxy esters.

  • DNA Adduct Formation: These reactive esters spontaneously break down to form electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA. The primary and most studied adduct is formed at the C8 position of guanine, creating N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[5] A minor adduct, 5-(deoxyguanosin-N²-yl)-MeIQx, is also formed.[7]

  • Detoxification: Alternatively, this compound can be detoxified through N²-glucuronidation, a pathway that facilitates its excretion.[8]

Metabolic Activation of MeIQx MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_Hydroxy_MeIQx This compound (Proximate Carcinogen) MeIQx->N_Hydroxy_MeIQx CYP1A2 (Liver) N-Hydroxylation Reactive_Esters N-Acetoxy-MeIQx N-Sulfonyloxy-MeIQx (Ultimate Carcinogens) N_Hydroxy_MeIQx->Reactive_Esters NAT2 (O-Acetylation) SULTs (O-Sulfonation) Detox N-OH-MeIQx-N²-glucuronide (Detoxification/Excretion) N_Hydroxy_MeIQx->Detox UGTs (Glucuronidation) Nitrenium_Ion Electrophilic Nitrenium Ion Reactive_Esters->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts dG-C8-MeIQx DNA Adducts Nitrenium_Ion->DNA_Adducts Mutation Mutagenesis & Carcinogenesis DNA_Adducts->Mutation DNA DNA DNA->DNA_Adducts

Caption: Metabolic activation pathway of MeIQx to its ultimate carcinogenic form.
DNA Damage Response

The formation of bulky dG-C8-MeIQx adducts distorts the DNA helix, triggering cellular DNA Damage Response (DDR) pathways. These adducts are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway.[5][9] If the damage overwhelms the repair capacity or if the repair is error-prone, the persistent adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. The genotoxic stress can also activate checkpoint kinases and the p53 tumor suppressor protein, potentially leading to cell cycle arrest or apoptosis.

DNA_Damage_Response NHM This compound DNA_Adduct dG-C8-MeIQx Adduct NHM->DNA_Adduct Metabolic Activation DDR_Sensor DDR Sensors (e.g., XPC, UV-DDB) DNA_Adduct->DDR_Sensor Damage Recognition Persistent_Damage Persistent Damage DNA_Adduct->Persistent_Damage If NER fails NER Nucleotide Excision Repair (NER) DDR_Sensor->NER Initiates Repair Damage Repaired NER->Repair Replication_Fork_Stalling Replication Fork Stalling Persistent_Damage->Replication_Fork_Stalling Mutation Mutation Persistent_Damage->Mutation During Replication ATM_ATR ATM/ATR Kinase Activation Replication_Fork_Stalling->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized DNA Damage Response to this compound-induced adducts.

Experimental Protocols

Synthesis of this compound

This protocol is based on the described reduction of 2-nitro-MeIQx.[10]

  • Principle: 2-nitro-MeIQx is reduced to this compound using a mild reducing agent, ascorbic acid, in an alkaline medium.

  • Materials:

    • 2-nitro-MeIQx

    • Ascorbic acid

    • 29.9% Ammonium hydroxide (NH₄OH) solution

    • Methanol

    • Deionized water

    • Solid-phase extraction cartridges (e.g., C18 Sep-Pak)

  • Procedure:

    • Dissolve 2-nitro-MeIQx in 29.9% NH₄OH.

    • Add a stoichiometric excess of ascorbic acid to the solution.

    • Stir the reaction mixture at room temperature, protected from light, and monitor the reaction progress by TLC or HPLC.

    • Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g., HCl).

    • Condition a C18 solid-phase extraction cartridge by washing with methanol followed by deionized water.

    • Load the neutralized reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted ascorbic acid.

    • Elute the this compound product with methanol.

    • Verify the purity of the product using HPLC-UV and confirm its identity via mass spectrometry. The expected protonated molecular ion is m/z 230.[4]

This compound O-Acetyltransferase (NAT) Assay

This protocol measures the NAT-dependent activation of this compound by quantifying the formation of the dG-C8-MeIQx adduct.[5]

  • Principle: Cytosolic extracts containing NAT enzyme are incubated with this compound, acetyl coenzyme A (acetyl-CoA), and deoxyguanosine (dG). The N-acetoxy intermediate formed reacts with dG to produce the stable dG-C8-MeIQx adduct, which is then quantified by HPLC.

  • Materials:

    • Cell or tissue cytosolic lysate (source of NAT enzyme)

    • This compound solution (e.g., 100 µM in a suitable solvent)

    • Acetyl-CoA solution (e.g., 1 mM)

    • Deoxyguanosine (dG) solution (e.g., 1 mg/mL)

    • Reaction buffer (e.g., Tris-HCl, pH 7.4)

    • Water-saturated ethyl acetate

    • HPLC system with UV or MS detector

  • Procedure:

    • Prepare reaction mixtures containing equal amounts of cell lysate protein, reaction buffer, 1 mg/mL deoxyguanosine, and 100 µM this compound.

    • Initiate the reaction by adding 1 mM acetyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding an equal volume of water-saturated ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases (e.g., 10,000 x g for 10 minutes).

    • Transfer the organic (ethyl acetate) phase to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 20% acetonitrile in water).

    • Analyze by reverse-phase HPLC to separate and quantify the dG-C8-MeIQx adduct. Use an authentic standard for calibration.

³²P-Postlabelling Assay for dG-C8-MeIQx Adducts

This is an ultrasensitive method for detecting DNA adducts in samples where adduct levels are very low.[11][12]

  • Principle: DNA is enzymatically digested to 3'-mononucleotides. The bulky, hydrophobic adducts are enriched, then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The labeled adducts are then separated by chromatography and quantified.

  • Materials:

    • DNA sample (1-10 µg)

    • Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

    • Nuclease P1

    • Butanol

    • [γ-³²P]ATP (high specific activity)

    • T4 polynucleotide kinase (PNK)

    • TLC plates or HPLC system with a radioactivity detector

  • Procedure:

    • DNA Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using a mixture of MN and SPD.

    • Adduct Enrichment: Add nuclease P1 to the digest to dephosphorylate normal nucleotides to nucleosides, leaving the bulky adducts as 3'-monophosphates. Alternatively, use butanol extraction to selectively partition the hydrophobic adducts away from normal nucleotides.[7]

    • ⁵'-Labeling: Incubate the enriched adducts with excess [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-OH group, forming 3',5'-bisphosphates.

    • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional TLC on PEI-cellulose plates or by reverse-phase HPLC with an on-line radioactivity detector.

    • Detection and Quantification: Detect adducts by autoradiography (TLC) or by the radioactivity detector (HPLC). Quantify by scintillation counting or phosphorimaging of the adduct spots/peaks and compare to the total amount of nucleotides analyzed.

P32_Postlabelling_Workflow start Start: DNA Sample (1-10 µg) digest Step 1: Enzymatic Digestion (Micrococcal Nuclease / Spleen Phosphodiesterase) start->digest products1 Produces Normal dNMPs & Adducted dNMPs digest->products1 enrich Step 2: Adduct Enrichment (Nuclease P1 Digestion or Butanol Extraction) digest->enrich products2 Removes Normal Nucleotides enrich->products2 labeling Step 3: 5'-End Labeling (T4 Polynucleotide Kinase + [γ-³²P]ATP) enrich->labeling products3 Produces ³²P-labeled Adducted Bisphosphates labeling->products3 separation Step 4: Separation (HPLC or TLC) labeling->separation quant Step 5: Detection & Quantification (Autoradiography / Scintillation) separation->quant end End: Adducts per 10⁷⁻¹⁰ Nucleotides quant->end

References

N-Hydroxy-MeIQx: A Technical Guide on its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx), the principal proximate metabolite of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). MeIQx is a heterocyclic aromatic amine formed during the cooking of meat and has been implicated in the etiology of several human cancers.[1][2] This document details the metabolic activation pathways leading to the formation of reactive intermediates that induce DNA damage, summarizes key quantitative data from various genotoxicity and mutagenicity studies, and outlines the experimental protocols for the principal assays used in its evaluation. The information is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods.[3][4] MeIQx is one of the most abundant and potent of these HAAs found in the Western diet.[1][5] The carcinogenicity of MeIQx is contingent upon its metabolic activation to electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[2][6] The initial and critical step in this activation cascade is the N-hydroxylation of MeIQx to form this compound.[1][5][7] This document focuses specifically on the genotoxic and mutagenic profile of this N-hydroxylated metabolite.

Metabolic Activation and DNA Adduct Formation

The bioactivation of MeIQx to its ultimate carcinogenic form is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Signaling Pathway for MeIQx Bioactivation

The primary pathway for MeIQx activation begins with N-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[1][6] The resulting this compound is a proximate carcinogen that can be further activated through O-esterification by Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs).[1][6][8] The N-acetoxy or N-sulfonyloxy esters are highly reactive electrophiles that spontaneously decompose to form a nitrenium ion, which can then covalently bind to DNA, primarily at the C8 position of guanine.[1][9]

Metabolic Activation of MeIQx MeIQx MeIQx N_hydroxy_MeIQx This compound MeIQx->N_hydroxy_MeIQx CYP1A1, CYP1A2 (N-hydroxylation) Reactive_Esters Reactive Esters (N-acetoxy-MeIQx, N-sulfonyloxy-MeIQx) N_hydroxy_MeIQx->Reactive_Esters NAT2, SULTs (O-esterification) Nitrenium_Ion Nitrenium Ion Reactive_Esters->Nitrenium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts (dG-C8-MeIQx) Nitrenium_Ion->DNA_Adducts Covalent binding to DNA DNA_Damage DNA Damage & Mutations DNA_Adducts->DNA_Damage

Figure 1: Metabolic activation pathway of MeIQx leading to DNA damage.

Quantitative Data on Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Mutagenicity Data from Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds.[10][11] this compound exhibits potent, direct-acting mutagenicity in Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.[12]

Test SystemCompoundConcentrationMetabolic ActivationResult (Revertants/µg)Reference
S. typhimurium TA98This compoundNot specifiedNone (direct-acting)150,000[12]
S. typhimurium YG1024This compoundNot specifiedNone (direct-acting)High sensitivity[5]
S. typhimurium TA98/1,8-DNP6This compoundNot specifiedNone (direct-acting)Resistant[5]

Note: S. typhimurium YG1024 is a derivative of TA98 that overexpresses O-acetyltransferase, making it particularly sensitive to N-hydroxylamines.[5] Conversely, TA98/1,8-DNP6 is deficient in this esterifying activity, demonstrating the importance of O-acetylation for the mutagenicity of this compound.[13]

DNA Adduct Formation

This compound, following further activation, forms covalent adducts with DNA. The primary adduct formed is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[1][9]

In Vitro SystemCompoundAdduct TypeRelative AbundanceReference
dG reactionN-acetoxy-MeIQxdG-C8-MeIQx~8-10 times higher than dG-N2[9]
dG reactionN-acetoxy-MeIQxdG-N2-MeIQxMinor adduct[9]
DNA reactionN-acetoxy-MeIQxdG-C8-MeIQx60-80% of total bound carcinogen[9]
DNA reactionN-acetoxy-MeIQxdG-N2-MeIQx~10% of total bound carcinogen[9]
In Vivo/Cell-Based SystemCompoundCell/TissueAdduct LevelsReference
CHO cells (CYP1A1/NAT24)MeIQxOvarianDose-dependent increase[1]
CHO cells (CYP1A1/NAT25B)MeIQxOvarianLower than NAT2*4[1]
Human liver microsomesMeIQxLiverN-hydroxylation rate: 77 +/- 11 pmol/mg/min[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity and mutagenicity. The following sections outline the core protocols for key assays.

Ames Test (Bacterial Reverse Mutation Assay)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring (his⁻) strains of Salmonella typhimurium.[14][15]

Protocol for this compound:

  • Strain Selection: S. typhimurium strains TA98 and TA100 are commonly used. For this compound, TA98 is particularly relevant due to its sensitivity to frameshift mutations.[12]

  • Metabolic Activation: For direct-acting mutagens like this compound, the test is performed without an exogenous metabolic activation system (S9 mix). To assess the parent compound MeIQx, a parallel experiment including a rat liver S9 fraction is required.[11][13]

  • Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of an overnight culture of the selected S. typhimurium strain.

      • 0.1 mL of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

      • 0.5 mL of phosphate buffer (for direct-acting mutagenicity).

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, indicates a positive mutagenic response.[14]

Micronucleus Test

The in vitro micronucleus test detects cytogenetic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[16][17]

Protocol for this compound:

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells, is cultured to exponential growth.[16][18]

  • Exposure: Cells are treated with various concentrations of this compound. A solvent control and a positive control are included. The exposure time is typically 3-4 hours with metabolic activation (if needed for the parent compound) or longer (e.g., 24 hours) without.[16]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have undergone one mitosis.[16]

  • Harvesting and Staining: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.

  • Scoring: The frequency of micronucleated binucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.[16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21]

Protocol for this compound:

  • Cell Treatment: A cell suspension is treated with different concentrations of this compound.

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt, detergent-containing lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, allowing the fragmented DNA to migrate from the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment. A dose-dependent increase in these parameters indicates DNA damage.[22]

Experimental Workflow and DNA Damage Response

The assessment of this compound genotoxicity follows a logical workflow, from initial metabolic activation to the cellular response to DNA damage.

Genotoxicity Assessment Workflow cluster_0 Exposure & Metabolism cluster_1 Genotoxicity Assays cluster_2 Cellular Response Compound This compound Activation Further Activation (e.g., O-acetylation) Compound->Activation Ames Ames Test (Mutagenicity) Activation->Ames Induces Genetic Damage Comet Comet Assay (DNA Strand Breaks) Activation->Comet Induces Genetic Damage Micronucleus Micronucleus Test (Chromosomal Damage) Activation->Micronucleus Induces Genetic Damage DDR DNA Damage Response (ATM/ATR Signaling) Comet->DDR Triggers Micronucleus->DDR Triggers Repair DNA Repair DDR->Repair Leads to Apoptosis Apoptosis DDR->Apoptosis Leads to

Figure 2: General experimental workflow for assessing this compound genotoxicity.

Upon formation of DNA adducts by the reactive metabolites of this compound, the cell activates the DNA Damage Response (DDR) pathway.[23] Sensor proteins like ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that leads to cell cycle arrest, activation of DNA repair mechanisms, or, if the damage is too extensive, apoptosis.[23]

Conclusion

This compound is a potent, direct-acting mutagen and a key intermediate in the genotoxic and carcinogenic effects of the dietary carcinogen MeIQx. Its mutagenicity is highly dependent on further metabolic activation, particularly through O-acetylation. The primary mechanism of its genotoxicity is the formation of bulky DNA adducts, predominantly at the C8 position of guanine, which can lead to frameshift mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potentially genotoxic compounds. A thorough understanding of these mechanisms and methodologies is essential for risk assessment and the development of potential cancer prevention strategies.

References

Formation of N-Hydroxy-meIQX in cooked meat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation of N-Hydroxy-MeIQx in Cooked Meat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound), a critical metabolite of the dietary carcinogen MeIQx formed in cooked meat. It covers the initial formation of MeIQx, its subsequent metabolic activation, quantitative data on its presence in foods, detailed experimental protocols for its analysis, and the pathways leading to its genotoxicity.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds generated in muscle-rich foods during high-temperature cooking processes. Among the most abundant and potent of these is 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). While MeIQx itself is a pro-carcinogen, its genotoxic effects are mediated through metabolic activation in the body, primarily through N-hydroxylation to form this compound. Understanding the formation of this metabolite is crucial for assessing the carcinogenic risk associated with cooked meat consumption and for developing mitigation strategies.

Formation of MeIQx in Cooked Meat

The synthesis of MeIQx in meat is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[1]

Precursors and Chemical Reactions

The formation of MeIQx requires three key precursors naturally present in muscle tissue:

  • Creatine or Creatinine: These are the primary sources of the imidazole part of the MeIQx molecule.

  • Amino Acids: Specific amino acids, such as glycine, alanine, and serine, contribute to the quinoxaline ring structure.

  • Reducing Sugars: Sugars like glucose and fructose react with amino acids to form reactive intermediates.

The process is initiated at cooking temperatures typically exceeding 150°C (300°F).[2] The Maillard reaction leads to the formation of Strecker aldehydes and pyrazines, which then condense with creatinine to form the imidazoquinoxaline structure of MeIQx.

Influencing Factors

Several factors significantly influence the quantity of MeIQx formed:

  • Temperature and Time: Higher cooking temperatures and longer durations dramatically increase MeIQx formation. A temperature increase from 170°C to 200°C can lead to a six-fold increase in MeIQx levels in beef.[2][3]

  • Cooking Method: High-temperature, direct-heat methods like frying, grilling, and broiling produce the highest concentrations of MeIQx.[4] Methods that operate at lower temperatures, such as boiling or stewing, generate negligible amounts.

  • Meat Type and Doneness: The concentration of precursors varies between meat types. The level of "doneness" is a critical factor; well-done and very well-done meats contain significantly higher levels of MeIQx than medium-rare meats.[5]

Below is a diagram illustrating the formation pathway of MeIQx.

G cluster_precursors Precursors in Raw Meat cluster_reaction High-Temperature Cooking (>150°C) Creatine Creatine / Creatinine Maillard Maillard Reaction & Strecker Degradation Product MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) Creatine->Product Condensation AminoAcids Amino Acids (e.g., Glycine, Alanine) Sugars Reducing Sugars (e.g., Glucose) Intermediates Reactive Intermediates (Pyrazines, Aldehydes) Maillard->Intermediates Generates Intermediates->Product Condensation

Caption: Formation pathway of MeIQx from precursors in meat.

Quantitative Data on MeIQx Formation

The concentration of MeIQx in cooked meat is highly variable. The following tables summarize representative data from various studies.

Table 1: MeIQx Concentration in Beef by Cooking Method and Doneness

Cooking MethodInternal Temperature / DonenessMeIQx Concentration (ng/g)
Pan-FryingMedium-Rare (135°F / 57°C)Not Detected - 0.5
Pan-FryingWell-Done (160°F / 71°C)0.6 - 8.9
Oven-BroilingWell-Done (160°F / 71°C)~4.0
GrillingWell-Done1.9 - 23.0

Data compiled from sources:[4][5][6]

Table 2: MeIQx Concentration in Various Meats (Well-Done)

Meat TypeCooking MethodMeIQx Concentration (ng/g)
Beef (Ground)Pan-Fryingup to 8.9
Pork (Loin)Pan-Fryingup to 13.9
Chicken (Breast)Pan-Fryingup to 7.0
BaconPan-FryingNot Detected - 1.0

Data compiled from sources:[3][5][7]

Metabolic Activation of MeIQx to this compound

MeIQx ingested from cooked meat is biologically inert until it undergoes metabolic activation, a process that converts it into a reactive electrophile capable of binding to DNA.

The Role of Cytochrome P450

The critical first step in the bioactivation of MeIQx is N-hydroxylation, which occurs primarily in the liver.[8] This reaction is catalyzed almost exclusively by the Cytochrome P450 1A2 (CYP1A2) enzyme.[8][9] The enzyme transfers an oxygen atom to the exocyclic amino group (N2) of MeIQx, forming this compound.[8] This metabolite is the major oxidation product and the primary genotoxic intermediate.[8]

Formation of the Ultimate Carcinogen and DNA Adducts

This compound is a proximate carcinogen that requires further activation to become the ultimate carcinogen. This second step often involves O-esterification by phase II enzymes, such as N-acetyltransferase 2 (NAT2) , which converts this compound into a highly unstable acetoxy-derivative.[10][11] This unstable ester spontaneously breaks down to form a highly reactive nitrenium ion.

The electrophilic nitrenium ion can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts . The predominant adduct formed by MeIQx is at the C8 position of guanine, resulting in N2-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[10][12] These bulky adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, thereby initiating the process of carcinogenesis.

The following diagram illustrates the metabolic activation pathway and subsequent DNA adduct formation.

G MeIQx MeIQx (Pro-carcinogen) N_OH_MeIQx This compound (Proximate Carcinogen) MeIQx->N_OH_MeIQx CYP1A2 (Liver) N-hydroxylation Acetoxy_MeIQx N-acetoxy-MeIQx (Unstable Ester) N_OH_MeIQx->Acetoxy_MeIQx NAT2 O-acetylation Nitrenium Nitrenium Ion (Ultimate Carcinogen) Acetoxy_MeIQx->Nitrenium Spontaneous Heterolysis DNA_Adduct dG-C8-MeIQx DNA Adduct Nitrenium->DNA_Adduct Binds to Guanine in DNA Mutation Mutations / Cancer Initiation DNA_Adduct->Mutation

Caption: Metabolic activation of MeIQx leading to DNA adduct formation.

Experimental Protocols

The analysis of MeIQx in cooked meat and the study of its metabolites require sensitive and specific analytical techniques due to the complex matrix and low concentrations (ng/g level).

Protocol: Extraction and Quantification of MeIQx from Cooked Meat

This protocol outlines a common method using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Homogenization: A known weight of the cooked meat sample (e.g., 2-4 g) is homogenized in a suitable solvent, typically 1 M NaOH, followed by the addition of an organic solvent like ethyl acetate. An isotopically labeled internal standard (e.g., MeIQx-d3) is added to correct for extraction losses.

  • Liquid-Liquid Extraction: The mixture is centrifuged, and the organic supernatant containing the HAAs is collected. This step is often repeated to improve recovery.

  • Solid-Phase Extraction (SPE) Clean-up: The crude extract is passed through a series of SPE cartridges to remove interfering matrix components and concentrate the analytes. A common sequence includes:

    • An acidic cation exchange cartridge (e.g., PRS) to bind the basic HAAs.

    • Washing the cartridge with solvents like methanol to remove fats and other non-polar interferences.

    • Eluting the HAAs with a basic solvent mixture, such as ammonia in methanol.

    • A final clean-up step using a C18 cartridge may be employed for further purification.[15]

  • Solvent Evaporation and Reconstitution: The purified eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small, known volume of mobile phase suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution program using a mobile phase of acetonitrile and an aqueous buffer (e.g., formic acid or ammonium acetate) is used to separate MeIQx from other compounds.

    • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6] The instrument is operated in the selected reaction monitoring (SRM) mode, where a specific precursor ion for MeIQx is selected and fragmented to produce characteristic product ions, ensuring highly selective and sensitive quantification.

Protocol: In Vitro Generation of this compound

This protocol describes the generation of this compound for toxicological studies using liver microsomes.[8]

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Human liver microsomes (as a source of CYP1A2).

    • MeIQx substrate.

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for P450 enzyme activity.

    • Phosphate buffer to maintain optimal pH.

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubating the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). The this compound metabolite is then extracted from the aqueous phase.

  • Analysis: The extracted metabolite can be analyzed and quantified using HPLC with UV or mass spectrometric detection. Its identity is confirmed by comparing its retention time and mass spectrum to a synthetic standard.[8]

Experimental Workflow and Genotoxicity Assessment

A typical research workflow to assess the genotoxic potential of MeIQx from a cooked meat sample involves several integrated stages, from chemical analysis to biological effect measurement.

The diagram below outlines a standard experimental workflow.

G cluster_sample Sample Preparation cluster_analysis Chemical Analysis cluster_tox Genotoxicity Assessment Meat Cooked Meat Sample Homogenize Homogenization & Internal Standard Spiking Meat->Homogenize Extract Solid-Phase Extraction (SPE Clean-up) Homogenize->Extract Quantify LC-MS/MS Quantification of MeIQx Extract->Quantify Metabolize In Vitro Metabolic Activation (e.g., Liver S9/Microsomes) Quantify->Metabolize Use quantified MeIQx Incubate Incubation with DNA or Cultured Cells Metabolize->Incubate Adduct DNA Adduct Analysis (e.g., 32P-Postlabeling, LC-MS/MS) Incubate->Adduct Mutagen Mutagenicity Assay (e.g., Ames Test, Comet Assay) Incubate->Mutagen

Caption: Experimental workflow for MeIQx analysis and genotoxicity.

Conclusion

The formation of this compound is a critical event that links the consumption of well-done cooked meat to a potential risk of cancer. The process begins with the Maillard reaction during cooking, forming the pro-carcinogen MeIQx. Subsequent metabolic activation in the liver, primarily by the CYP1A2 enzyme, produces the proximate carcinogen this compound. This metabolite is further converted to a highly reactive species that forms DNA adducts, the molecular initiating event for mutagenesis. A thorough understanding of these formation and activation pathways, supported by robust analytical methods, is essential for researchers in toxicology, food science, and drug development to accurately assess risks and devise effective strategies to mitigate human exposure to these potent dietary carcinogens.

References

N-Hydroxy-meIQX: A Toxicological and Risk Assessment Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and risk assessment of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX), the primary genotoxic metabolite of the dietary carcinogen MeIQx. MeIQx is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish. Understanding the metabolic activation, detoxification, and carcinogenic potential of this compound is critical for evaluating human risk associated with dietary exposure to its parent compound.

Executive Summary

This compound is the major product of the metabolic oxidation of MeIQx, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the human liver. This N-hydroxylated metabolite is a potent mutagen and is considered the ultimate carcinogenic form of MeIQx. Its carcinogenicity has been demonstrated in animal models, where it induces tumors at the site of administration. The genotoxicity of this compound stems from its ability to form DNA adducts, leading to mutations and potentially initiating carcinogenesis. Detoxification of this compound occurs through conjugation pathways, principally N-glucuronidation. The balance between metabolic activation and detoxification is a key determinant of individual susceptibility to the carcinogenic effects of MeIQx. This document summarizes the key toxicological data, outlines experimental methodologies for its study, and presents a framework for assessing the risk associated with this hazardous metabolite.

Metabolic Activation and Detoxification

The biotransformation of MeIQx is a critical determinant of its toxicity. The initial and rate-limiting step in the bioactivation of MeIQx is its N-hydroxylation to form this compound.

Bioactivation Pathway

The primary enzyme responsible for the N-hydroxylation of MeIQx in humans is CYP1A2, located predominantly in the liver. This metabolic step converts the relatively inert MeIQx into a reactive intermediate. In extrahepatic tissues, CYP1A1 may also contribute to this activation.

Following its formation, this compound can undergo further activation through O-esterification by enzymes such as N-acetyltransferase (NAT2), forming a highly reactive nitrenium ion that readily binds to DNA.

metabolic_activation_of_MeIQx MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_Hydroxy_meIQx This compound (Genotoxic Metabolite) MeIQx->N_Hydroxy_meIQx CYP1A2 (liver) N-hydroxylation Reactive_Ester Reactive Ester (e.g., Acetoxy-meIQX) N_Hydroxy_meIQx->Reactive_Ester NAT2 / SULT O-esterification Nitrenium_Ion Nitrenium Ion (Highly Reactive) Reactive_Ester->Nitrenium_Ion Spontaneous heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutations Mutations DNA_Adducts->Mutations Replication Errors Cancer Cancer Initiation Mutations->Cancer

Caption: Metabolic activation pathway of MeIQx to the ultimate carcinogen.

Detoxification Pathways

The primary route for the detoxification of this compound is through conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form the N-OH-MeIQx-N2-glucuronide. This conjugate is more water-soluble and can be readily excreted in the urine. Another detoxification pathway involves sulfamate formation.

detoxification_of_N_Hydroxy_meIQx N_Hydroxy_meIQx This compound (Genotoxic Metabolite) Glucuronide_Conjugate N-OH-MeIQx-N2-glucuronide (Water-soluble) N_Hydroxy_meIQx->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfamate_Conjugate N-OH-MeIQx-N-sulfamate (Water-soluble) N_Hydroxy_meIQx->Sulfamate_Conjugate SULTs (Sulfation) Urinary_Excretion Urinary Excretion Glucuronide_Conjugate->Urinary_Excretion Sulfamate_Conjugate->Urinary_Excretion

Caption: Detoxification pathways of this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the metabolism and excretion of this compound.

Table 1: Metabolic Parameters of MeIQx N-Hydroxylation

ParameterValueSpeciesSystemReference
Rate of N-hydroxylation77 ± 11 pmol/mg/minHumanLiver Microsomes
Inhibition by Furafylline (5 µM)> 90%HumanLiver Microsomes

Table 2: Urinary Excretion of this compound Metabolites in Humans

MetabolitePercentage of Ingested MeIQx DoseStudy PopulationReference
N-OH-MeIQx-N2-glucuronide9.4 ± 3.0% (range: 2.2 - 17.1%)66 healthy subjects

Genotoxicity and Carcinogenicity

This compound is a direct-acting mutagen, meaning it can cause genetic mutations without the need for further metabolic activation in tester strains sensitive to N-hydroxylamines. Its carcinogenicity is a direct consequence of its genotoxic properties.

Mechanism of Genotoxicity

The ultimate carcinogenic species, the nitrenium ion, is highly electrophilic and reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine and the N2 position of adenine, to form bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, a critical step in the initiation of cancer.

Carcinogenicity Studies

While MeIQx is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), direct carcinogenicity studies on this compound are limited. However, in a study with rats, intraperitoneal injection of this compound resulted in the formation of soft-tissue tumors at the injection site. This provides direct evidence of its carcinogenic potential.

Risk Assessment Framework

A formal risk assessment for this compound, including the establishment of a Tolerable Daily Intake (TDI), has not been established. The risk assessment is intrinsically linked to the exposure to its parent compound, MeIQx. The following framework outlines the key considerations for assessing the risk posed by this compound.

  • Exposure Assessment of MeIQx: The primary source of human exposure to MeIQx is through the consumption of cooked meats. Dietary habits significantly influence the level of exposure.

  • Metabolic Phenotyping: The activity of CYP1A2 and phase II detoxification enzymes (UGTs, SULTs, NAT2) varies among individuals due to genetic polymorphisms and environmental factors (e.g., smoking). This variability in metabolic capacity is a critical determinant of the internal dose of this compound and, consequently, individual cancer risk.

  • Biomonitoring: The measurement of N-OH-MeIQx-N2-glucuronide in urine can serve as a biomarker of exposure to MeIQx and the individual's capacity to form the genotoxic metabolite.

risk_assessment_workflow Dietary_Intake Dietary Intake of MeIQx Metabolism Metabolic Activation & Detoxification (CYP1A2, UGTs, SULTs, NAT2) Dietary_Intake->Metabolism Internal_Dose Internal Dose of this compound Metabolism->Internal_Dose DNA_Adducts DNA Adduct Formation Internal_Dose->DNA_Adducts Cancer_Risk Individual Cancer Risk DNA_Adducts->Cancer_Risk Genetic_Polymorphisms Genetic Polymorphisms Genetic_Polymorphisms->Metabolism Environmental_Factors Environmental Factors (e.g., smoking) Environmental_Factors->Metabolism

Caption: Workflow for assessing the risk of this compound.

Experimental Protocols

Determination of MeIQx N-Hydroxylation Rate in Human Liver Microsomes

Objective: To quantify the rate of formation of this compound from MeIQx by human liver microsomes.

Methodology:

  • Incubation: Human liver microsomes are incubated with a known concentration of MeIQx (e.g., 5 µM) in the presence of an NADPH-generating system at 37°C.

  • Sample Preparation: The reaction is stopped, and the mixture is extracted to isolate the metabolites.

  • Analysis: The formation of this compound is quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The use of isotopically labeled internal standards is recommended for accurate quantification.

  • Inhibition Studies: To confirm the role of CYP1A2, parallel incubations are performed in the presence of a specific CYP1A2 inhibitor, such as furafylline.

Analysis of N-OH-MeIQx-N2-glucuronide in Human Urine

Objective: To measure the urinary excretion of the major detoxified metabolite of this compound.

Methodology:

  • Urine Collection: Urine samples are collected from subjects following a controlled diet containing cooked meat with a known amount of MeIQx.

  • Sample Preparation: An internal standard (e.g., deuterium-labeled N-OH-MeIQx-N2-glucuronide) is added to the urine samples. The metabolites are then isolated using solid-phase extraction and immunoaffinity chromatography.

  • Hydrolysis and Derivatization: The isolated N-OH-MeIQx-N2-glucuronide is hydrolyzed to 2-hydroxy-MeIQx. This product is then derivatized to a more volatile and stable compound for gas chromatography analysis.

  • Analysis: The derivatized 2-hydroxy-MeIQx is quantified using capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS).

Conclusion

This compound is the key genotoxic and carcinogenic metabolite of the dietary heterocyclic amine MeIQx. Its formation is primarily mediated by CYP1A2, and its detoxification occurs mainly through glucuronidation. The balance between these metabolic pathways, which is influenced by genetic and environmental factors, is a critical determinant of an individual's risk of developing cancer from MeIQx exposure. Further research is warranted to establish a definitive quantitative risk assessment for this compound and to develop strategies to mitigate human exposure and its adverse health effects.

Methodological & Application

Synthesis Protocol for N-Hydroxy-meIQX Standard: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of the N-Hydroxy-meIQX (N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) standard. This compound is the primary genotoxic metabolite of MeIQX, a heterocyclic aromatic amine formed during the cooking of meat. The availability of a pure analytical standard is crucial for research into the carcinogenesis, metabolism, and detoxification of MeIQX. This document outlines a two-step synthesis commencing with the nitration of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQX) to yield 2-nitro-3,8-dimethylimidazo[4,5-f]quinoxaline (2-nitro-MeIQx), followed by the selective reduction of the nitro group to a hydroxylamine. Detailed methodologies for purification and characterization of the final product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed in protein-rich foods cooked at high temperatures. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant and potent HAAs found in cooked meats and fish. The carcinogenicity of MeIQx is dependent on its metabolic activation to reactive intermediates that can form DNA adducts. The initial and critical step in this activation pathway is the N-hydroxylation of the exocyclic amino group, catalyzed predominantly by cytochrome P450 1A2 (CYP1A2), to form this compound.[1] This reactive metabolite can be further esterified to form highly reactive species that bind to DNA, leading to mutations and potentially initiating carcinogenesis.

The study of MeIQx-induced carcinogenesis, its metabolic pathways, and the efficacy of potential chemopreventive agents requires a reliable source of pure this compound as an analytical standard. This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Chemical Synthesis Workflow

The synthesis of this compound is achieved through a two-step process, beginning with the nitration of the commercially available MeIQx, followed by a selective reduction of the resulting nitro-intermediate.

Synthesis_Workflow MeIQx MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Nitro_MeIQx 2-Nitro-MeIQx (2-Nitro-3,8-dimethylimidazo[4,5-f]quinoxaline) MeIQx->Nitro_MeIQx Nitration (Grivas Method) N_Hydroxy_MeIQx This compound (N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Nitro_MeIQx->N_Hydroxy_MeIQx Reduction (Ascorbic Acid) Purification Purification (HPLC) N_Hydroxy_MeIQx->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Workflow for the synthesis of this compound standard.

Experimental Protocols

Materials and Reagents
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ascorbic acid

  • Ammonium hydroxide (29.9%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Ethyl acetate

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Nitro-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Nitro-MeIQx)

This procedure is adapted from the method described by Grivas.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve MeIQx in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a chilled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2-nitro-MeIQx.

Step 2: Synthesis of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound)

This procedure is based on the reduction of 2-nitro-MeIQx using ascorbic acid.[2]

  • Reaction Setup: Dissolve 2-nitro-MeIQx in a solution of 29.9% ammonium hydroxide.

  • Reduction: Add a solution of ascorbic acid in water to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Purification: The crude this compound can be purified by preparative reverse-phase HPLC.

    • Column: C18 semi-preparative column

    • Mobile Phase: A gradient of acetonitrile in ammonium acetate buffer

    • Detection: UV detector at a suitable wavelength

Characterization of this compound Standard

High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized this compound standard should be performed using analytical HPLC.

ParameterValue
Column C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Purity >95%
Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of the synthesized compound.

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₁₁H₁₁N₅O
Molecular Weight 229.24 g/mol
Expected [M+H]⁺ m/z 230.1

Note: Facile loss of an oxygen atom is characteristic of N-hydroxylamines and may be observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

(Note: Specific chemical shift values (δ) and coupling constants (J) should be determined from the acquired spectra and compared with literature values if available.)

Metabolic Activation Pathway of MeIQx

The synthesis of the this compound standard is critical for studying its role in the metabolic activation of MeIQx. The following diagram illustrates this key biological pathway.

Metabolic_Activation cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism MeIQx MeIQx N_Hydroxy_MeIQx This compound (Genotoxic Metabolite) MeIQx->N_Hydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester Intermediate N_Hydroxy_MeIQx->Reactive_Ester O-acetylation (NAT2) O-sulfonation (SULTs) DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding

References

Application Note: Quantification of N-Hydroxy-meIQX in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its metabolic activation is a critical step in its mechanism of carcinogenicity. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of MeIQx to form the reactive metabolite N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX).[1] This active metabolite can form DNA adducts, leading to genetic mutations and potentially initiating cancer.

Quantifying this compound in biological matrices such as plasma and urine is essential for toxicological studies, exposure assessment, and understanding inter-individual differences in cancer susceptibility. However, the inherent reactivity and instability of this compound pose significant analytical challenges. In biological systems, it is often found conjugated, for example, as N-OH-MeIQx-N2-glucuronide.[2][3]

This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology includes a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method involves the direct quantification of this compound. Biological samples (urine or plasma) are first spiked with a suitable stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-N-Hydroxy-meIQX, if available, or d₃-MeIQx as a close analog). The samples then undergo solid-phase extraction (SPE) to isolate the analyte from matrix interferences. The purified extract is analyzed by reverse-phase UPLC/HPLC coupled to a triple quadrupole mass spectrometer. The analyte is detected using positive electrospray ionization (ESI+) and quantified using specific precursor-to-product ion transitions (MRM).

Metabolic Activation of MeIQx

The metabolic pathway from the parent compound MeIQx to its genotoxic form involves N-hydroxylation, a critical activation step.

MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) P450 CYP1A2 MeIQx->P450 Metabolic Activation Conjugates Detoxification (e.g., Glucuronidation, Sulfation) MeIQx->Conjugates Phase II Metabolism N_OH_MeIQx This compound (Genotoxic Metabolite) DNA_Adducts DNA Adducts N_OH_MeIQx->DNA_Adducts Covalent Binding P450->N_OH_MeIQx

Caption: Metabolic activation of MeIQx to this compound by CYP1A2.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, MeIQx, and a stable isotope-labeled internal standard (IS), e.g., [²H₃]-MeIQx.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium acetate.

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX) or C18 cartridges.

  • Biological Matrices: Human urine or plasma (heparinized).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for a 1 mL urine or plasma sample. For plasma, a protein precipitation step is recommended prior to SPE.

  • Protein Precipitation (for Plasma samples only):

    • To 1 mL of plasma in a centrifuge tube, add 3 mL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for the SPE procedure.

  • SPE Protocol:

    • Spike: Add the internal standard solution to 1 mL of urine or the plasma supernatant.

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of MeOH followed by 3 mL of LC-MS grade water.

    • Loading: Load the prepared sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of MeOH to remove interferences.

    • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis
  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 95-5% B; 10-12 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Collision Gas Argon

Table 3: Proposed MRM Transitions for this compound

Note: Collision energies (CE) and other compound-dependent parameters must be optimized by infusing a standard solution of the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleProposed CE (eV)
This compound 230.1214.1 ([M+H-O]⁺)Quantifier25 - 35
This compound 230.1185.1Qualifier30 - 45
[²H₃]-MeIQx (IS) 217.1199.1Quantifier28 - 32

Experimental Workflow Diagram

The overall process from sample collection to final data analysis is outlined below.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Urine or Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Evaporation & Reconstitution SPE->Dry LC UPLC/HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for this compound quantification.

Data and Performance Characteristics

Method validation should be performed to determine linearity, limit of quantification (LOQ), accuracy, and precision. While a fully validated direct method for this compound is not widely published, the performance is expected to be similar to that of the parent compound, MeIQx.

Table 4: Expected Performance and Quantitative Data

ParameterExpected/Reported ValueSource/Comment
Linearity (r²) > 0.99Standard requirement for bioanalytical methods.
LOQ (MeIQx) ~5 pg/mL (~23 pM)Based on sensitive methods for the parent compound.[4]
Expected LOQ (N-OH-meIQX) 10 - 50 pg/mLExpected to be slightly higher than MeIQx due to stability.
Intra- & Inter-day Precision < 15% RSDStandard acceptance criteria.
Accuracy 85-115%Standard acceptance criteria.
Urinary Excretion 2.2 - 17.1%Percentage of ingested MeIQx dose excreted as N-OH-MeIQx-N2-glucuronide in human urine over 12 hours.[2][3]
Average Urinary Excretion 9.4 ± 3.0% (SD)Average excretion of the N-OH-MeIQx-N2-glucuronide conjugate.[1]

Conclusion

This application note provides a comprehensive protocol for the quantification of the critical metabolite this compound in biological samples using LC-MS/MS. The method combines a robust solid-phase extraction for sample purification with the high selectivity and sensitivity of tandem mass spectrometry. The proposed MRM transitions, with m/z 230.1 as the precursor ion and m/z 214.1 as the primary product ion, leverage the characteristic loss of oxygen from the N-hydroxylamine moiety, ensuring specificity.[4] This method serves as a valuable tool for researchers in toxicology, pharmacology, and cancer research to accurately assess the metabolic activation of MeIQx and its role in human health. Method parameters, particularly collision energies, should be empirically optimized for the specific instrumentation used.

References

Application Note: Analysis of N-Hydroxy-MeIQx using HPLC-Thermospray Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed in cooked meats. Its metabolic activation to the genotoxic metabolite, N-Hydroxy-MeIQx, is a critical step in its carcinogenicity. Accurate and sensitive quantification of this compound is essential for toxicological studies and for assessing human exposure and risk. This application note provides a detailed protocol for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with thermospray Mass Spectrometry (MS).

Metabolic Activation of MeIQx

MeIQx undergoes metabolic activation in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form the reactive intermediate this compound. This metabolite can then be further conjugated or can bind to DNA, leading to mutations.

MeIQx_Metabolism MeIQx MeIQx N_Hydroxy_MeIQx This compound (Genotoxic Metabolite) MeIQx->N_Hydroxy_MeIQx N-hydroxylation Conjugation Phase II Conjugation (e.g., Glucuronidation) N_Hydroxy_MeIQx->Conjugation DNA_Adducts DNA Adducts N_Hydroxy_MeIQx->DNA_Adducts Bioactivation CYP1A2 CYP1A2 CYP1A2->MeIQx Excretion Excretion Conjugation->Excretion

Caption: Metabolic activation pathway of MeIQx to this compound.

Experimental Protocols

Sample Preparation from Urine

This protocol outlines the solid-phase extraction (SPE) of this compound from urine samples.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (50 mM, pH 6.8)

  • Water (HPLC grade)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5-10 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

  • Elution: Elute the analyte of interest with 3 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase and vortex for 30 seconds.

  • Analysis: The sample is now ready for injection into the HPLC-thermospray MS system.

HPLC-Thermospray Mass Spectrometry Analysis

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Thermospray mass spectrometer

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Ammonium acetate in water, pH 6.8
Mobile Phase B Methanol
Gradient 5% B for 5 min, linear gradient to 100% B in 30 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C

Thermospray Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Ion
Vaporizer Temp. 250°C
Jet Temp. 200°C
Repeller Voltage 100 V
Scan Range m/z 150-300
Monitored Ion m/z 230 ([M+H]+ for this compound)

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Elution Elution with Methanol SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation Thermospray_MS Thermospray MS Detection HPLC_Separation->Thermospray_MS Data_Analysis Data Analysis and Quantification Thermospray_MS->Data_Analysis

Application Notes and Protocols for the Measurement of N-Hydroxy-MeIQX DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen found in cooked meats.[1] Its carcinogenicity is primarily attributed to the formation of DNA adducts, which can lead to mutations if not repaired. The metabolic activation of MeIQx involves N-hydroxylation to form N-hydroxy-MeIQx, which is then further activated, often through O-acetylation, to a reactive intermediate that binds covalently to DNA.[2] The primary adduct formed is at the C8 position of guanine, creating N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx).[2][3] Accurate and sensitive measurement of these adducts is crucial for risk assessment, understanding mechanisms of carcinogenesis, and in the development of potential cancer therapeutics.

This document provides detailed application notes and protocols for the principal techniques used to measure this compound DNA adducts: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Activation of MeIQx and DNA Adduct Formation

The metabolic activation of MeIQx is a critical prerequisite for its genotoxicity. The process is initiated by cytochrome P450 enzymes, particularly CYP1A2 in the liver, which catalyze the N-hydroxylation of MeIQx to form this compound.[2] This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters. These esters are unstable and spontaneously form a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine, to form dG-C8-MeIQx.[4]

MeIQx_Activation_Pathway MeIQx MeIQx N_hydroxy_MeIQx This compound MeIQx->N_hydroxy_MeIQx CYP1A2 Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT2 / SULTs Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous Decomposition DNA_Adduct dG-C8-MeIQx DNA Adduct Nitrenium_Ion->DNA_Adduct Reaction with Guanine in DNA P32_Postlabeling_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis DNA_Sample DNA Sample (1-10 µg) Enzymatic_Digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA_Sample->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) Enzymatic_Digestion->Adduct_Enrichment Labeling_Reaction 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) Adduct_Enrichment->Labeling_Reaction TLC_Separation Thin-Layer Chromatography (TLC) Separation Labeling_Reaction->TLC_Separation Autoradiography Autoradiography TLC_Separation->Autoradiography Quantification Quantification of Radioactivity Autoradiography->Quantification LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms Analysis DNA_Sample_LCMS DNA Sample Internal_Standard Add Isotopically Labeled Internal Standard (e.g., [¹³C,¹⁵N]-dG-C8-MeIQx) DNA_Sample_LCMS->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides (DNase I, Nuclease P1, Alkaline Phosphatase) Internal_Standard->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) for Adduct Enrichment Enzymatic_Hydrolysis->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Fragmentation LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for Studying N-Hydroxy-meIQX Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the cooking of meat and fish. Its carcinogenicity is mediated by its metabolic activation to the highly reactive N-hydroxy-MeIQx metabolite, which forms DNA adducts, leading to genetic instability and tumor initiation. Understanding the carcinogenic potential of this compound is crucial for risk assessment and the development of preventative strategies. This document provides detailed application notes and protocols for utilizing animal models to study the carcinogenicity of MeIQx and its active metabolite, this compound.

Animal Models for MeIQx Carcinogenicity

The most commonly used animal models for studying MeIQx carcinogenicity are rats and mice, with specific strains demonstrating varying susceptibility to tumor development in different organs.

  • Fischer 344 (F344) Rats: This inbred strain is highly susceptible to MeIQx-induced carcinogenesis, particularly in the liver, Zymbal's gland, and skin.[1][2] They are a well-characterized model for studying dose-response relationships and the organ-specific effects of MeIQx.

  • CDF1 Mice: This hybrid mouse strain (BALB/c x DBA/2) is susceptible to MeIQx-induced liver and lung tumors, as well as lymphomas and leukemias.[3]

  • A/J Mice: This inbred mouse strain is particularly susceptible to lung tumor development, making it a suitable model for investigating the pulmonary carcinogenicity of MeIQx.[4]

  • Transgenic Mice: Mice expressing genes that enhance metabolic activation, such as the c-myc oncogene, have been used to study the synergistic effects of genetic predisposition and MeIQx exposure in hepatocarcinogenesis.[5]

  • Cynomolgus Monkeys: In contrast to rodents, cynomolgus monkeys have shown a lack of carcinogenicity in response to MeIQx administration.[6][7][8] This is attributed to poor metabolic activation of MeIQx due to the low constitutive expression of the CYP1A2 enzyme, which is crucial for the initial N-hydroxylation step.[6][8]

Note on this compound Administration: The majority of in vivo carcinogenicity studies have been conducted using the parent compound, MeIQx, which is then metabolically activated to this compound by the animal's own enzymatic machinery. Studies involving the direct administration of the this compound metabolite are not readily found in the published literature, likely due to the instability of the compound and the focus on dietary exposure to the parent compound.

Quantitative Data on MeIQx Carcinogenicity

The following tables summarize quantitative data from key carcinogenicity studies of MeIQx in rodent models.

Table 1: Tumor Incidence in F344 Rats Fed MeIQx for 56 Weeks [2]

Dietary MeIQx (ppm)Hepatocellular Carcinoma Incidence (%)Zymbal's Gland Squamous Cell Carcinoma Incidence (%)
0 (Control)00
10000
2004510
4009456

Table 2: Tumor Incidence in CDF1 Mice Fed 0.06% MeIQx for 84 Weeks [9]

SexLiver Tumor Incidence (%)Lung Tumor Incidence (%)Lymphomas and Leukemias Incidence (%)
Male43Not significantly increasedSignificantly increased
Female91Significantly increasedSignificantly increased

Table 3: Lung Lesions in Female A/J Mice Fed 600 ppm MeIQx for 32 Weeks [4][10]

Treatment GroupHyperplasia Multiplicity (mean ± SD)Adenoma Multiplicity (mean ± SD)
Control Diet0.2 ± 0.40.4 ± 0.7
MeIQx Diet2.1 ± 1.12.3 ± 1.5

Experimental Protocols

Protocol 1: Long-Term Dietary Carcinogenicity Study in F344 Rats

This protocol is based on established methods for assessing the carcinogenicity of chemical compounds administered in the diet.[1][2][11]

1. Animal Husbandry:

  • Species/Strain: Male Fischer 344 rats, 6 weeks of age.
  • Housing: Animals should be housed in a temperature- and humidity-controlled environment (22 ± 2°C, 55 ± 10% humidity) with a 12-hour light/dark cycle. Cages should be polycarbonate with stainless steel wire lids and provide adequate space.
  • Quarantine: Upon arrival, animals should be quarantined for at least one week to acclimate and assess their health status.

2. Diet Preparation and Administration:

  • Basal Diet: A standard rodent chow (e.g., AIN-76A) should be used as the basal diet.
  • Test Diet: MeIQx is mixed into the basal diet at the desired concentrations (e.g., 100, 200, 400 ppm). The compound should be thoroughly mixed to ensure a homogenous distribution. Diets should be prepared fresh weekly and stored at 4°C.
  • Administration: The test and control diets are provided ad libitum throughout the study period (e.g., 56 weeks). Food and water consumption should be monitored weekly.

3. Experimental Groups:

  • Group 1: Control (basal diet only).
  • Group 2: Low dose (e.g., 100 ppm MeIQx).
  • Group 3: Mid dose (e.g., 200 ppm MeIQx).
  • Group 4: High dose (e.g., 400 ppm MeIQx).
  • A minimum of 20 animals per group is recommended for statistical power.

4. Monitoring and Health Assessment:

  • Body Weight: Animals should be weighed weekly for the first 13 weeks and bi-weekly thereafter.
  • Clinical Observations: Animals should be observed daily for any clinical signs of toxicity or tumor development (e.g., palpable masses, changes in posture or activity, rough coat).
  • Humane Endpoints: Moribund animals or those with tumors exceeding a predetermined size should be euthanized.

5. Necropsy and Histopathology:

  • At the end of the study, all surviving animals are euthanized.
  • A complete necropsy is performed on all animals. All organs should be examined macroscopically.
  • The liver, Zymbal's glands, skin, and any gross lesions should be collected and fixed in 10% neutral buffered formalin.
  • Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Protocol 2: Lung Carcinogenesis Study in A/J Mice

This protocol is adapted for studying the specific effects of MeIQx on lung tumor development.[4][10]

1. Animal Husbandry:

  • Species/Strain: Female A/J mice, 6 weeks of age.
  • Housing: As described in Protocol 1.

2. Diet Preparation and Administration:

  • Basal Diet: Standard rodent chow.
  • Test Diet: MeIQx is mixed into the diet at a concentration of 600 ppm.
  • Administration: Diets are provided ad libitum for a period of 32 weeks.

3. Experimental Groups:

  • Group 1: Control (basal diet).
  • Group 2: MeIQx diet.
  • A minimum of 15-20 animals per group is recommended.

4. Monitoring and Health Assessment:

  • As described in Protocol 1.

5. Necropsy and Histopathology:

  • At 32 weeks, all animals are euthanized.
  • The lungs are inflated with and then fixed in 10% neutral buffered formalin.
  • Surface lung tumors are counted.
  • The lungs are then processed for histopathological examination to confirm tumor type and grade.

Signaling Pathways and Experimental Workflows

Metabolic Activation of MeIQx

The carcinogenicity of MeIQx is dependent on its metabolic activation to this compound, which can then form DNA adducts. This process is primarily carried out by cytochrome P450 enzymes in the liver.

MeIQx MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQx This compound (Proximate Carcinogen) MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Detoxification Detoxification (Glucuronidation, Sulfation) MeIQx->Detoxification Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) (Ultimate Carcinogen) N_hydroxy_MeIQx->Reactive_Ester NAT2 (O-acetylation) N_hydroxy_MeIQx->Detoxification DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts

Caption: Metabolic activation pathway of MeIQx to its ultimate carcinogenic form.

Downstream Cellular Effects of this compound

The formation of DNA adducts by this compound triggers a cascade of cellular events that can lead to mutations and cancer. This includes the activation of DNA damage response pathways and, if the damage is too severe, the induction of apoptosis. Persistent DNA damage can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes.

N_hydroxy_MeIQx This compound DNA_Adducts DNA Adducts N_hydroxy_MeIQx->DNA_Adducts DDR DNA Damage Response (e.g., ATM/ATR activation) DNA_Adducts->DDR Mutations Mutations (e.g., Ha-ras) DNA_Adducts->Mutations Replication past adducts Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Severe Damage Cell_Cycle_Arrest->DNA_Repair DNA_Repair->DNA_Adducts Unrepaired Damage Cancer Cancer Mutations->Cancer

Caption: Cellular signaling pathways initiated by this compound-induced DNA damage.

Experimental Workflow for a Carcinogenicity Bioassay

The following diagram outlines the key steps in a typical long-term carcinogenicity study using a rodent model.

start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Dietary Administration (e.g., 52-104 weeks) randomization->dosing monitoring In-life Monitoring (Body weight, clinical signs) dosing->monitoring Throughout study necropsy Terminal Necropsy dosing->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis (Tumor incidence, multiplicity) histopathology->data_analysis end End data_analysis->end

Caption: General experimental workflow for a rodent carcinogenicity bioassay.

References

Protocol for handling and storage of N-Hydroxy-meIQX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine, commonly known as N-Hydroxy-meIQX, is the principal bioactive metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagenic and carcinogenic heterocyclic aromatic amine.[1][2] MeIQx is formed during the high-temperature cooking of protein-rich foods such as meat and fish.[3] The metabolic activation of MeIQx to this compound is a critical step in its mechanism of toxicity. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 in the liver.[4][5]

This compound is a reactive intermediate that can undergo further metabolic activation, typically through O-esterification by enzymes like N-acetyltransferases (NATs).[4][5] The resulting highly reactive electrophilic species can then covalently bind to DNA, forming DNA adducts.[4][6] The formation of these adducts, predominantly at the C8-position of guanine, is a key event in the initiation of mutagenesis and carcinogenesis associated with MeIQx exposure.[5][7] Due to its role as a key genotoxic intermediate, this compound is an essential compound for research in toxicology, carcinogenesis, and the development of potential cancer prevention strategies.[4]

Physicochemical and Quantitative Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 115044-41-2[1][4]
Molecular Formula C₁₁H₁₁N₅O[1][8]
Molecular Weight 229.24 g/mol [1][4]
InChIKey FVNCCTJGBOTWTM-UHFFFAOYSA-N[1][2]
XLogP3 (Computed) 1.2[1]
Appearance Solid (Appearance of parent compound MeIQx is pale orange to brown crystalline solid)[9]
Solubility Soluble in methanol and dimethyl sulfoxide (inferred from parent compound MeIQx)[10]
Synthesis and Metabolic Formation Data

The formation of this compound can be achieved through chemical synthesis or enzymatic reactions. The efficiency of its metabolic formation is dependent on the concentration of the parent compound, MeIQx.

ParameterValueSource
Chemical Synthesis Yield 20–25% (via reduction of nitrated MeIQx)[4]
Enzymatic Synthesis Yield 60–80% (in human liver microsomes)[4]
Metabolite Formation (10 µM MeIQx) 9.4% this compound (detoxification pathways dominate)[4]
Metabolite Formation (50 µM MeIQx) 34% this compound (bioactivation pathways dominate)[4]
Excretion in Humans An average of 9.4% of an ingested dose of MeIQx is excreted as the N-OH-MeIQx-N2-glucuronide in urine.[11]

Protocol for Handling and Storage

This compound is classified as a mutagen, a carcinogenic agent, and a genotoxin and must be handled with extreme caution.[1][2]

Safety and Handling
  • Engineering Controls: All work with this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[12] Eyewash stations and safety showers must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of chemical-resistant nitrile gloves. Change gloves immediately if contaminated.

    • Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material, should be worn.

    • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[12]

  • Spill Cleanup: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse. The parent compound, MeIQx, is rapidly degraded by dilute hypochlorite.[10]

  • Disposal: All waste materials, including contaminated PPE, plasticware, and solutions containing this compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

Storage
  • General Conditions: Store this compound in a cool, dry, and well-ventilated area.[12] The storage location should be a designated, locked cabinet or an explosion-proof refrigerator/freezer clearly labeled as containing carcinogens.[9]

  • Light and Air: Protect from light.[12] The parent compound, MeIQx, is stable in solutions protected from light.[10] Store in a tightly sealed container to prevent exposure to air and moisture.

  • Temperature: While specific stability data is not available, based on general practices for carcinogenic compounds, storage at -20°C or -80°C is recommended for long-term stability, especially when in solution.

  • Solutions: For solutions, use solvents such as dimethyl sulfoxide (DMSO) or methanol.[10] It is advisable to prepare fresh solutions for experiments or to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. A related compound was found to be unstable in acidic conditions (pH < 7.0); therefore, neutral or slightly alkaline conditions (pH 7.4-9.0) are recommended for aqueous buffers.[13]

Experimental Protocols

In Vitro DNA Adduct Formation in Cultured Cells

This protocol is adapted from studies investigating the metabolic activation of MeIQx and subsequent DNA adduct formation in genetically engineered cells.[7] It is designed to assess the genotoxicity of compounds that are metabolized to this compound.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with human Cytochrome P450 (e.g., CYP1A1) and N-acetyltransferase (e.g., NAT2).

  • Cell culture medium (e.g., MEM alpha), fetal bovine serum (FBS), antibiotics.

  • MeIQx (to be metabolized to this compound intracellularly).

  • DNA isolation kit (e.g., column-based or phenol-chloroform extraction).

  • Nuclease P1, alkaline phosphatase.

  • HPLC-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Seeding: Seed the transfected CHO cells in appropriate culture dishes (e.g., 100 mm) at a density that will result in 80-90% confluency at the time of treatment.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of MeIQx (e.g., 0, 10, 50, 100 µM). MeIQx will be metabolized by the cellular enzymes to this compound and other metabolites.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization.

  • DNA Isolation: Isolate genomic DNA from the cell pellets using a commercial DNA isolation kit or standard phenol-chloroform extraction methods. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

  • DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or fluorometer.

  • DNA Hydrolysis:

    • To 10 µg of DNA, add sodium succinate buffer (pH 6.0) and zinc chloride.

    • Add nuclease P1 and incubate at 37°C for 30 minutes to digest the DNA to deoxynucleoside 3'-monophosphates.[14]

    • Add Tris buffer (pH 9.5) and alkaline phosphatase and incubate for another 60 minutes at 37°C to hydrolyze the monophosphates to deoxynucleosides.

  • Analysis by LC-MS/MS:

    • Analyze the hydrolyzed DNA samples by LC-MS/MS to detect and quantify the dG-C8-MeIQx adduct.[7]

    • Use an authentic dG-C8-MeIQx standard to create a calibration curve for accurate quantification.

    • The results are typically expressed as adducts per 10⁶ or 10⁸ normal nucleotides.

Signaling Pathways and Workflows

Metabolic Activation and DNA Adduct Formation Pathway

The following diagram illustrates the primary metabolic pathway leading from the pro-carcinogen MeIQx to the formation of DNA adducts via the this compound intermediate.

Metabolic_Activation_of_MeIQX MeIQx MeIQx (Pro-carcinogen) NHydroxy This compound (Reactive Metabolite) MeIQx->NHydroxy CYP1A2 (N-hydroxylation) Detox Detoxification (Glucuronidation, Sulfation) NHydroxy->Detox UGTs, SULTs NAcetoxy N-Acetoxy-meIQX (Electrophilic Intermediate) NHydroxy->NAcetoxy NAT2 (O-acetylation) DNA DNA NAcetoxy->DNA Covalent Binding Adducts DNA Adducts (dG-C8-MeIQx) NAcetoxy->Adducts Mutations Mutations & Carcinogenesis Adducts->Mutations

Caption: Metabolic activation of MeIQx to this compound and subsequent DNA adduct formation.

Experimental Workflow for In Vitro DNA Adduct Analysis

The diagram below outlines the key steps in the experimental protocol for measuring DNA adducts in cultured cells.

DNA_Adduct_Workflow start Start: Seed Transfected CHO Cells treat Treat Cells with MeIQx (24 hours) start->treat harvest Harvest Cells treat->harvest isolate Isolate Genomic DNA harvest->isolate hydrolyze Enzymatic Hydrolysis to Deoxynucleosides isolate->hydrolyze analyze LC-MS/MS Analysis hydrolyze->analyze quantify Quantify dG-C8-MeIQx Adducts analyze->quantify end End: Report Results quantify->end

Caption: Workflow for the analysis of this compound-induced DNA adducts in vitro.

References

Application Note: Purification of N-Hydroxy-meIQX from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. MeIQx is genotoxic and carcinogenic in rodents and requires metabolic activation to exert its effects[1]. The primary activation step is N-hydroxylation to form N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX), a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP1A2 in human liver microsomes[1][2]. This reactive metabolite can form DNA adducts, initiating the process of carcinogenesis[2]. In biological systems, this compound is often further metabolized into more stable conjugates, such as N-glucuronides, which are excreted in urine[3][4].

The purification and quantification of this compound and its conjugates from complex biological matrices, such as urine or in vitro metabolism reaction mixtures, are critical for biomonitoring human exposure to MeIQx and for studying its mechanisms of action. This document provides detailed protocols for the isolation of this compound derivatives using a combination of solid-phase extraction (SPE) and immunoaffinity chromatography (IAC).

Metabolic Activation Pathway of MeIQx

The metabolic activation of MeIQx begins with N-oxidation, a critical step for its conversion into a genotoxic agent. This is followed by phase II conjugation reactions, which can be either detoxification or further activation pathways.

MeIQx MeIQx (Dietary Carcinogen) N_OH_MeIQx This compound (Reactive Metabolite) MeIQx->N_OH_MeIQx CYP1A2 (N-hydroxylation) Conjugates Phase II Conjugates (e.g., N-Glucuronide) (Excretion) N_OH_MeIQx->Conjugates UGTs, SULTs (Detoxification) DNA_Adducts DNA Adducts (Genotoxicity) N_OH_MeIQx->DNA_Adducts O-esterification (NATs) (Bioactivation)

Caption: Metabolic activation of MeIQx to its ultimate carcinogenic form.

Protocol 1: Purification of N-OH-MeIQx-N²-glucuronide from Human Urine

This protocol details a highly specific two-step procedure for isolating the major urinary metabolite of this compound. The method involves an initial solid-phase extraction (SPE) cleanup followed by a highly selective immunoaffinity chromatography (IAC) purification[3][4].

Principle

Urine samples, spiked with a deuterium-labeled internal standard, are first passed through a mixed-mode SPE cartridge to remove bulk impurities and concentrate the analyte. The eluate is then applied to an immunoaffinity column containing monoclonal antibodies that specifically bind MeIQx and its metabolites. After washing, the purified conjugate is eluted and prepared for analysis. For quantification via GC-MS, the isolated glucuronide conjugate is chemically converted to 2-hydroxy-MeIQx[3][4].

Workflow for Purification from Urine

cluster_sample_prep Sample Preparation cluster_spe Step 1: Solid-Phase Extraction (SPE) cluster_iac Step 2: Immunoaffinity Chromatography (IAC) cluster_analysis Analysis Urine Urine Sample (0-12h collection) Spike Add Deuterium-Labeled Internal Standard Urine->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition Certify II Cartridge (Methanol, Water, Buffer) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol/Acetic Acid SPE_Wash->SPE_Elute IAC_Load Load SPE Eluate onto MeIQx MAb Column SPE_Elute->IAC_Load IAC_Wash Wash Column IAC_Load->IAC_Wash IAC_Elute Elute Purified Conjugate IAC_Wash->IAC_Elute Hydrolysis Acid Hydrolysis to 2-OH-MeIQx IAC_Elute->Hydrolysis Derivatization Derivatize to Benzyl Ether Hydrolysis->Derivatization GCMS Quantify by GC-MS (NCI) Derivatization->GCMS

Caption: Workflow for the isolation of N-OH-MeIQx-N²-glucuronide from urine.

Experimental Protocol

1. Materials:

  • Certify II Solid-Phase Extraction Cartridges

  • Immunoaffinity columns with immobilized MeIQx monoclonal antibody

  • Methanol (HPLC grade)

  • Ammonium Acetate Buffer (50 mM, pH 7.1)

  • Acetic Acid (Glacial)

  • Ammonium Hydroxide

  • Acetonitrile (HPLC grade)

  • Deuterium-labeled N-OH-MeIQx-N²-glucuronide (Internal Standard)

2. Procedure:

  • Sample Preparation: To a urine sample, add the deuterium-labeled internal standard.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Wash and condition a Certify II SPE cartridge with 40 mL of methanol, 25 mL of water, and 25 mL of 50 mM ammonium acetate buffer (pH 7.1)[3].

    • Loading: Apply the prepared urine sample to the cartridge.

    • Washing: Wash the cartridge to remove interfering substances.

    • Elution: Elute the bound N-OH-MeIQx-N²-glucuronide with 14 mL of a methanol:1 N acetic acid (80:20, v/v) solution[3].

    • Neutralization: Neutralize the eluate with 0.1–0.2 mL of 29.9% ammonium hydroxide to a final pH of 6.5–7.0 and evaporate to near dryness by vacuum centrifugation[3].

  • Immunoaffinity Chromatography (IAC):

    • Loading: Reconstitute the residue from the SPE step and apply it to the MeIQx monoclonal antibody immunoaffinity column.

    • Washing: Wash the column thoroughly with buffer to remove non-specifically bound components.

    • Elution: Elute the purified N-OH-MeIQx-N²-glucuronide from the column according to the antibody manufacturer's protocol.

  • Sample Preparation for GC-MS Analysis:

    • Hydrolysis: Convert the purified conjugate to 2-hydroxy-MeIQx (2-OH-MeIQx) by heating the sample in 0.5 mL of a glacial acetic acid:acetonitrile:H₂O (10:10:1, by vol.) solution at 60°C for 6 hours[3].

    • Derivatization: Evaporate the solvent and derivatize the resulting 2-OH-MeIQx and its deuterated analogue to form 3,5-bis(trifluoromethyl)benzyl ether derivatives for sensitive detection[4].

    • Analysis: Analyze the final sample by capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-NCI-MS) using selected ion monitoring[3][4].

Protocol 2: General Purification from In Vitro Microsomal Mixtures

This protocol provides a general workflow for the purification of this compound from in vitro metabolism studies using liver microsomes. The method relies on solvent extraction followed by HPLC purification.

Principle

Following incubation of MeIQx with liver microsomes, the reaction is stopped, and proteins are precipitated. The supernatant, containing this compound and other metabolites, is extracted and concentrated. Final purification is achieved by reverse-phase high-performance liquid chromatography (HPLC), where fractions are collected and analyzed, typically by mass spectrometry[1].

Experimental Protocol

1. Materials:

  • Liver microsomes (e.g., human or rat)

  • NADPH regenerating system

  • MeIQx substrate

  • Acetonitrile (ice-cold) or Methanol

  • C18 HPLC column (analytical or semi-preparative)

  • Mobile phase solvents (e.g., Ammonium Acetate, Methanol, Acetonitrile)

2. Procedure:

  • Microsomal Incubation: Incubate MeIQx (e.g., 5 µM) with liver microsomes in the presence of an NADPH regenerating system to generate this compound[1].

  • Reaction Quenching & Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the microsomal proteins.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully collect the supernatant.

  • Concentration: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • HPLC Purification:

    • Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column[3][5].

    • Elute the metabolites using a gradient. A typical gradient might start with a high aqueous buffer content (e.g., 95% 50 mM ammonium acetate) and ramp up to a high organic content (e.g., 100% methanol or acetonitrile) over 30-40 minutes[3].

    • Monitor the elution profile using a UV-Vis (DAD) detector and/or an in-line mass spectrometer.

    • Collect fractions corresponding to the peak of interest. The identity of this compound can be unequivocally confirmed using HPLC-thermospray mass spectrometry, looking for the characteristic [M+H]+ ion at m/z 230[1].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound purification and formation.

Table 1: Recovery and Excretion of this compound Metabolite in Human Urine

Parameter Value Reference
Analyte N-OH-MeIQx-N²-glucuronide [3]
Amount Excreted (0-12h urine) 78 - 915 ng (mean: 391 ± 138 ng) [3]
% of Ingested MeIQx Dose Excreted 2.2% - 17.1% (mean: 9.4 ± 3.0%) [3][4]

| Correlation with MeIQx Dose (r²) | 0.24 (p < 0.0001) |[3] |

Table 2: Formation Rate and Analytical Parameters

Parameter Value / Conditions Reference
In Vitro Formation
Enzyme Source Human Liver Microsomes [1]
Reaction Catalyzed MeIQx → this compound [1]
Formation Rate 77 ± 11 pmol/mg/min [1]
Analytical Conditions (HPLC)
Column 5-µm particle size C18 (25 cm × 4.6 mm) [3]
Mobile Phase Gradient: 50 mM Ammonium Acetate (pH 6.8) / Methanol [3]
Gradient Profile 95:5 (v/v) for 5 min, then linear gradient to 100% Methanol over 30 min [3]
Flow Rate 1.0 mL/min [3]
Analytical Conditions (GC-MS)
Technique Capillary GC with Negative Ion Chemical Ionization MS [3][4]
Derivatization 3,5-bis(trifluoromethyl)benzyl ether derivative [4]

| Detection Mode | Selected Ion Monitoring |[3][4] |

References

Application Notes and Protocols for N-Hydroxy-meIQX in Cell Culture Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the genotoxicity of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) using a battery of in vitro cell culture assays. This compound is the primary N-hydroxylated metabolite of MeIQx, a potent mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat.[1][2] Understanding the genotoxic potential of this metabolite is crucial for risk assessment and in the development of potential cancer chemopreventive agents.

Introduction to this compound Genotoxicity

This compound is a direct-acting mutagen that can induce DNA damage, primarily through the formation of DNA adducts.[1] Its genotoxicity is mediated by its metabolic activation to a highly reactive electrophilic arylnitrenium ion, which then covalently binds to DNA, principally at the C8 position of guanine to form dG-C8-MeIQx adducts. This process can lead to mutations and chromosomal damage, contributing to its carcinogenic properties.

The metabolic activation of the parent compound, MeIQx, to this compound is catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1.[3] Further activation of this compound to its ultimate reactive form is facilitated by N-acetyltransferase 2 (NAT2)-mediated O-acetylation.[3]

This document outlines protocols for three standard genotoxicity assays to evaluate the effects of this compound: the Ames test (bacterial reverse mutation assay), the Comet assay (single-cell gel electrophoresis), and the in vitro Micronucleus assay.

Data Presentation

The following tables summarize quantitative data from representative studies on the genotoxicity of this compound and its parent compound, MeIQx.

Table 1: Ames Test Mutagenicity of MeIQx in Salmonella typhimurium Strains

StrainMetabolic Activation (S9)CompoundMutagenic Potency (revertants/nmol)Reference
YG1024PresentMeIQx> TA98[4]
TA98PresentMeIQx< YG1024[4]

Note: this compound is a direct-acting mutagen in Salmonella typhimurium YG1024, a strain that overexpresses O-acetyltransferase, making it highly sensitive to N-hydroxylamines.[1]

Table 2: MeIQx-Induced DNA Adduct Formation in CHO Cells

Cell LineMeIQx Concentration (µM)dG-C8-MeIQx Adducts / 10⁸ Nucleotides
UV5/CYP1A1/NAT24 (rapid acetylator)10~150
25~350
50~600
UV5/CYP1A1/NAT25B (slow acetylator)10~50
25~100
50~150

Data is estimated from graphical representations in the cited literature and illustrates a clear dose-dependent increase in DNA adduct formation.

Signaling and Metabolic Activation Pathway

The metabolic activation of MeIQx to a DNA-reactive species is a multi-step process involving phase I and phase II enzymes. The following diagram illustrates this critical pathway.

MeIQx_Activation MeIQx MeIQx NHydroxy_meIQX This compound MeIQx->NHydroxy_meIQX CYP1A1 / CYP1A2 (N-hydroxylation) Acetoxy_meIQX N-Acetoxy-meIQX (unstable) NHydroxy_meIQX->Acetoxy_meIQX NAT2 (O-acetylation) Arylnitrenium_Ion Arylnitrenium Ion (reactive electrophile) Acetoxy_meIQX->Arylnitrenium_Ion Spontaneous heterolysis DNA_Adduct dG-C8-MeIQx DNA Adduct Arylnitrenium_Ion->DNA_Adduct Binds to Guanine in DNA DNA_Damage DNA Damage & Mutations DNA_Adduct->DNA_Damage

Caption: Metabolic activation pathway of MeIQx leading to DNA adduct formation.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_culture 1. Culture S. typhimurium (e.g., YG1024) overnight test_compound 2. Prepare serial dilutions of This compound strain_culture->test_compound s9_prep 3. Prepare S9 mix (optional for parent MeIQx) test_compound->s9_prep mix 4. Mix bacteria, this compound, and molten top agar s9_prep->mix plate 5. Pour mixture onto minimal glucose agar plates mix->plate incubate 6. Incubate plates at 37°C for 48-72 hours plate->incubate count 7. Count revertant colonies incubate->count analyze 8. Analyze dose-response relationship count->analyze

Caption: Workflow for the Ames Test with this compound.

Protocol Details:

  • Bacterial Strains: Salmonella typhimurium strain YG1024 is recommended due to its high sensitivity to N-hydroxylamines.[1] Strain TA98 can be used for comparison, particularly when testing the parent compound MeIQx with metabolic activation.

  • Culture Preparation: Inoculate a single colony of the selected strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: For testing the parent compound MeIQx, a liver S9 fraction from Aroclor 1254-induced rats should be used to provide metabolic enzymes.[2] this compound can be tested with and without S9 to confirm its direct-acting mutagenicity.

  • Plate Incorporation Method:

    • To a tube containing 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution (or control), and 0.5 ml of S9 mix or buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_electrophoresis Lysis & Electrophoresis cluster_analysis Analysis cell_culture 1. Culture CHO-K1 cells treatment 2. Treat cells with various concentrations of this compound cell_culture->treatment harvest 3. Harvest and resuspend cells treatment->harvest mix_agarose 4. Mix cell suspension with low-melting point agarose harvest->mix_agarose embed 5. Embed cell-agarose mixture on pre-coated slides mix_agarose->embed lysis 6. Lyse cells to form nucleoids embed->lysis unwinding 7. DNA unwinding in alkaline buffer lysis->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis staining 9. Neutralize and stain DNA electrophoresis->staining imaging 10. Visualize comets using fluorescence microscopy staining->imaging scoring 11. Quantify DNA damage (% Tail DNA, Tail Moment) imaging->scoring

Caption: Workflow for the Comet Assay with this compound.

Protocol Details:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable model for this assay.

  • Cell Culture and Treatment:

    • Culture CHO-K1 cells to approximately 80-90% confluency.

    • Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) and a positive control (e.g., hydrogen peroxide).

  • Slide Preparation:

    • Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/ml.

    • Mix the cell suspension with low-melting point agarose (0.5% in PBS) at a 1:10 (v/v) ratio at 37°C.

    • Pipette 75 µl of the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.

  • Lysis: Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis:

    • Place slides in an electrophoresis tank with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with Tris buffer (0.4 M, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify DNA damage. Key parameters include % DNA in the tail and tail moment. Score at least 50-100 cells per slide.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvesting Harvesting & Staining cluster_analysis Analysis seeding 1. Seed CHO-K1 cells treatment 2. Treat with this compound for 1.5-2 cell cycles seeding->treatment cytoB 3. Add Cytochalasin B to block cytokinesis treatment->cytoB incubation 4. Incubate for one full cell cycle cytoB->incubation harvest 5. Harvest cells incubation->harvest hypotonic 6. Hypotonic treatment harvest->hypotonic fixation 7. Fix cells hypotonic->fixation staining 8. Stain with Giemsa or a fluorescent dye fixation->staining scoring 9. Score micronuclei in binucleated cells staining->scoring calculation 10. Calculate frequency of micronucleated cells scoring->calculation

Caption: Workflow for the In Vitro Micronucleus Assay with this compound.

Protocol Details:

  • Cell Line: CHO-K1 cells are a commonly used and appropriate cell line for this assay.[5]

  • Cell Culture and Treatment:

    • Seed CHO-K1 cells at an appropriate density to ensure they are in exponential growth during treatment.

    • Treat cells with various concentrations of this compound. The treatment should last for 1.5-2 normal cell cycles.

  • Cytokinesis Block:

    • Add cytochalasin B (final concentration of 3-6 µg/ml) to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

    • Incubate for a period equivalent to one full cell cycle.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Subject the cells to a mild hypotonic treatment (e.g., 0.075 M KCl).

    • Fix the cells in a methanol:acetic acid (3:1) solution.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining and Scoring:

    • Stain the slides with Giemsa or a fluorescent DNA dye (e.g., DAPI).

    • Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic and/or aneugenic activity. Also, calculate the Cytochalasin B Proliferation Index (CBPI) to assess cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the genotoxic potential of this compound. The Ames test in S. typhimurium YG1024 is a sensitive method for detecting its mutagenicity. The comet and micronucleus assays in a mammalian cell line such as CHO-K1 allow for the assessment of DNA strand breaks and chromosomal damage, respectively. Consistent and dose-dependent positive results across these assays would provide strong evidence of the genotoxic hazard of this compound. These methods are essential tools for researchers in toxicology, cancer research, and drug development for characterizing the genotoxic profile of this and other related compounds.

References

Application Notes and Protocols: Solid-Phase Extraction for the Isolation of N-Hydroxy-meIQx-N2-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its metabolic activation is a critical area of study in toxicology and cancer research. One of the key metabolites in this pathway is N-Hydroxy-meIQx-N2-glucuronide, a polar and semi-stable conjugate. Accurate isolation and quantification of this metabolite from biological matrices, such as urine, are essential for human biomonitoring studies and for understanding the biotransformation of MeIQx.[1][2] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound-N2-glucuronide from urine, based on established methodologies. The protocol is designed to yield a purified extract suitable for further analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[1][3]

Principle of the Method

This protocol employs a two-step purification process involving an initial solid-phase extraction followed by immunoaffinity purification.[1] The SPE step utilizes a mixed-mode sorbent to capture the polar glucuronide conjugate from the complex urinary matrix, while subsequent washing steps remove interfering substances. The analyte is then eluted and can be further purified for sensitive detection.

Data Presentation

The following table summarizes the quantitative data related to the excretion of this compound-N2-glucuronide in human urine following ingestion of MeIQx.

ParameterValueReference
Average Excretion (% of ingested dose)9.4 ± 3.0% (SD)[2]
Range of Excretion (% of ingested dose)2.2% to 17.1%[2]
Correlation with MeIQx ingested (rs)0.44 (P = 0.0002)[2]

Experimental Protocol

This protocol is adapted from the methodology described by Kaderlik et al. for the isolation of N-OH-MeIQx-N2-Glucuronide from urine.[1]

Materials:

  • Certify II Solid-Phase Extraction Cartridges

  • Methanol (MeOH)

  • Water (H2O)

  • Ammonium Acetate Buffer (50 mM, pH 7.1)

  • Acetic Acid (1 N)

  • Ammonium Hydroxide (29.9%)

  • Nitrogen Gas (N2)

  • Vacuum Centrifuge

Equipment:

  • SPE Manifold

  • pH Meter

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Wash and condition the Certify II SPE cartridges with 40 ml of methanol.[1]

    • Follow with 25 ml of water.[1]

    • Equilibrate the cartridge with 25 ml of 50 mM ammonium acetate buffer (pH 7.1).[1]

  • Sample Loading:

    • Load the urine sample onto the conditioned SPE cartridge. A deuterium-labeled internal standard can be added to the urine prior to loading for quantitative analysis.[2]

  • Washing:

    • Wash the cartridge successively with 15 ml of 50 mM ammonium acetate buffer (pH 7.1).[1]

    • Wash with 10 ml of water.[1]

    • Perform a final wash with 1 ml of methanol.[1]

  • Elution:

    • Elute the bound this compound-N2-glucuronide with 14 ml of a methanol:1 N acetic acid solution (80:20, v/v).[1]

  • Neutralization and Concentration:

    • Neutralize the eluate by adding 0.1–0.2 ml of 29.9% ammonium hydroxide to a final pH of 6.5–7.0.[1]

    • Purge the neutralized solution with N2 for 30 seconds.[1]

    • Evaporate the solution to near dryness using a vacuum centrifuge.[1]

  • Further Processing (Optional):

    • The resulting extract can be further purified using immunoaffinity chromatography with monoclonal antibodies specific for MeIQx metabolites for a highly purified extract.[1][3]

    • For quantification by GC-MS, the isolated conjugate can be converted to 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline (2-OH-MeIQx) by heating with acetic acid.[2]

Experimental Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Processing Condition_MeOH 1. Condition with Methanol (40 ml) Condition_H2O 2. Condition with Water (25 ml) Condition_MeOH->Condition_H2O Equilibrate 3. Equilibrate with Ammonium Acetate Buffer (25 ml, pH 7.1) Condition_H2O->Equilibrate Load_Sample 4. Load Urine Sample Wash_Buffer 5. Wash with Ammonium Acetate Buffer (15 ml) Load_Sample->Wash_Buffer Wash_H2O 6. Wash with Water (10 ml) Wash_Buffer->Wash_H2O Wash_MeOH 7. Wash with Methanol (1 ml) Wash_H2O->Wash_MeOH Elute 8. Elute with Methanol:Acetic Acid (14 ml, 80:20) Wash_MeOH->Elute Neutralize 9. Neutralize with NH4OH (to pH 6.5-7.0) Concentrate 10. Concentrate under N2 and Vacuum Neutralize->Concentrate Purified_Extract Purified this compound-N2-glucuronide Extract Concentrate->Purified_Extract end_node Ready for Further Analysis (e.g., Immunoaffinity Chromatography, GC-MS) Purified_Extract->end_node start Start start->Condition_MeOH

Caption: Workflow for the solid-phase extraction of this compound-N2-glucuronide.

Signaling Pathway and Logical Relationships

The isolation of this compound-N2-glucuronide is a critical step in understanding the metabolic activation and detoxification pathways of MeIQx. The following diagram illustrates the logical relationship between MeIQx metabolism and the significance of isolating its N-glucuronide conjugate.

MeIQx_Metabolism MeIQx MeIQx (from cooked meat) N_Hydroxy_MeIQx This compound (Mutagenic Intermediate) MeIQx->N_Hydroxy_MeIQx CYP1A2 (N-hydroxylation) N_Hydroxy_Glucuronide This compound-N2-glucuronide (Urinary Metabolite) N_Hydroxy_MeIQx->N_Hydroxy_Glucuronide UDP-Glucuronosyltransferase (Detoxification) DNA_Adducts DNA Adducts (Genotoxicity) N_Hydroxy_MeIQx->DNA_Adducts O-esterification (Activation) Excretion Urinary Excretion N_Hydroxy_Glucuronide->Excretion

Caption: Metabolic pathway of MeIQx leading to the formation of this compound-N2-glucuronide.

References

Troubleshooting & Optimization

Improving yield and purity of synthetic N-Hydroxy-meIQX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX). This resource is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic this compound by providing troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My chemical synthesis of this compound has a very low yield. What are the potential causes and solutions?

A1: Low yields in the chemical synthesis of this compound are a common issue. The primary chemical synthesis method involves the reduction of 2-nitro-MeIQx. Here are some potential causes and troubleshooting steps:

  • Incomplete Nitration: The initial nitration of MeIQx to 2-nitro-MeIQx might be inefficient.

    • Solution: Ensure the use of fresh nitric acid/sulfuric acid mixture. Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Over-reduction or Side Reactions: During the reduction of 2-nitro-MeIQx, the desired hydroxylamine can be further reduced to the amine (MeIQx) or form other byproducts like nitroso derivatives.[1]

    • Solution: Carefully control the reducing agent and reaction conditions. Catalytic hydrogenation (H₂/Pd-C) is a common method; ensure the catalyst is active and the hydrogen pressure is appropriate.[1] Alternatively, using a milder reducing agent like ascorbic acid in ammonium hydroxide has been reported for the reduction of 2-nitro-MeIQx.[2]

  • Product Instability: this compound is a reactive metabolite and can be unstable under certain conditions.

    • Solution: Work at low temperatures during and after the synthesis. Use purified, degassed solvents. Store the final product under an inert atmosphere and protected from light.

Q2: I am struggling with the purification of this compound. What are the recommended methods?

A2: Purification can be challenging due to the compound's polarity and potential instability.

  • Silica Gel Chromatography: This is a common method for purifying the crude product from chemical synthesis, with reported yields of 20-25% after this step.[1]

    • Troubleshooting: If you experience poor separation, try different solvent systems (e.g., a gradient of methanol in dichloromethane). Deactivate the silica gel with a small amount of a volatile base like triethylamine to prevent product degradation on the column.

  • Solid-Phase Extraction (SPE): For isolating this compound from biological matrices or aqueous reactions, C18 SPE cartridges can be effective for initial cleanup and concentration.[2]

  • Immunoaffinity Chromatography: This highly specific method can be used for isolating this compound and its conjugates, especially from complex mixtures like urine samples.[2]

Q3: Is enzymatic synthesis a viable alternative to chemical synthesis for producing this compound?

A3: Yes, enzymatic synthesis is the primary route of this compound formation in vivo and can be a highly efficient method in vitro. The key enzyme is cytochrome P450 1A2 (CYP1A2).[1][3]

  • Advantages: High efficiency, with over 90% of the metabolism of MeIQx by human liver microsomes resulting in N-hydroxylation.[1][3] High specificity, leading to fewer byproducts compared to chemical synthesis.

  • Disadvantages: Requires specialized reagents such as human liver microsomes or recombinant CYP1A2 enzymes, and an NADPH-regenerating system. The scale of the reaction may be limited compared to chemical synthesis.

Q4: How can I monitor the progress of my synthesis reaction?

A4: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid) can be used.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the mass of the product and any intermediates or byproducts.

Data Summary

The following table summarizes the reported yields for different synthesis methods of this compound.

Synthesis MethodKey StepsReported YieldPurification MethodReference
Enzymatic Synthesis Incubation of MeIQx with human liver microsomes (or recombinant CYP1A2) and an NADPH-regenerating system.>90%Not specified in detail[1][3]
Chemical Synthesis 1 Reductive Amination: 1. Nitration of MeIQx (nitric acid/sulfuric acid).2. Reduction of 2-nitro-MeIQx (catalytic hydrogenation).20–25%Silica gel chromatography[1]
Chemical Synthesis 2 Direct Hydroxylation: Direct hydroxylation of MeIQx using peracids.<15%Not specified in detail[1]
Chemical Synthesis 3 Reduction of 2-nitro-MeIQx: Reduction with ascorbic acid in ammonium hydroxide.Not specifiedNot specified in detail[2]

Experimental Protocols

1. Chemical Synthesis of this compound via Reductive Amination

This protocol is based on the general steps described in the literature.[1] Optimization may be required for specific laboratory conditions.

Step 1: Nitration of MeIQx to 2-nitro-MeIQx

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add MeIQx to the cooled acid mixture with constant stirring.

  • Maintain the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture over ice and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the 2-nitro-MeIQx.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2-nitro-MeIQx to this compound

  • Dissolve the 2-nitro-MeIQx in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere at a controlled pressure and temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter off the catalyst and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification:

  • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent.

2. Enzymatic Synthesis of this compound

This protocol outlines the general procedure for the in vitro enzymatic synthesis.[1]

Materials:

  • MeIQx

  • Human liver microsomes (HLMs) or recombinant human CYP1A2

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, the NADPH-regenerating system, and the HLMs or recombinant CYP1A2.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding MeIQx (dissolved in a small amount of a suitable solvent like DMSO).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the mixture to pellet the protein.

  • The supernatant containing the this compound can then be analyzed by HPLC or LC-MS.

Visualizations

Metabolic Activation of MeIQx to this compound

The following diagram illustrates the primary metabolic pathway for the activation of MeIQx.

MeIQx MeIQx N_Hydroxy_meIQX This compound MeIQx->N_Hydroxy_meIQX CYP1A2 (N-hydroxylation) DNA_Adducts DNA Adducts N_Hydroxy_meIQX->DNA_Adducts Further Activation (e.g., O-acetylation) Detoxification Detoxification (Glucuronidation, Sulfation) N_Hydroxy_meIQX->Detoxification

Metabolic pathway of MeIQx activation and detoxification.

Chemical Synthesis Workflow for this compound

This diagram outlines the key stages in the chemical synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_purification Purification & Analysis Start MeIQx Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_MeIQx 2-nitro-MeIQx Nitration->Nitro_MeIQx Reduction Reduction (H2/Pd-C or Ascorbic Acid) Nitro_MeIQx->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (HPLC, LC-MS) Pure_Product->Analysis

Workflow for the chemical synthesis of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for N-Hydroxy-meIQX Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the detection of N-Hydroxy-meIQX using mass spectrometry. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

A1: this compound (chemical formula: C₁₁H₁₁N₅O) is the N-hydroxylated metabolite of MeIQX. When using electrospray ionization (ESI) in positive mode, the analyte is typically detected as the protonated molecule, [M+H]⁺. The expected m/z for the precursor ion is 230.1 . Analysis with stable isotopes may show corresponding mass shifts; for example, a [¹³C,¹⁵N₂]MeIQX-derived metabolite would appear at m/z 233.[1][2]

Q2: Which ionization technique is recommended for this compound analysis?

A2: Electrospray Ionization (ESI) in positive ion mode is the most suitable and commonly employed technique for analyzing this compound. This method is highly effective for polar, thermally labile compounds and provides excellent sensitivity for heterocyclic aromatic amines which are readily protonated.

Q3: What are the key Multiple Reaction Monitoring (MRM) transitions for sensitive and specific detection?

A3: The selection of MRM transitions is crucial for achieving high sensitivity and specificity. These should be optimized empirically by infusing a pure standard. However, based on the known fragmentation patterns of N-hydroxylamines, which often exhibit a characteristic loss of an oxygen atom, the following transitions are recommended as a starting point for method development.

Table 1: Recommended MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Suggested Collision Energy (eV)Fragmentation Pathway
230.1214.115 - 25[M+H-O]⁺: Facile loss of the hydroxyl oxygen, a characteristic fragmentation for N-hydroxylamines.[2]
230.1213.120 - 30[M+H-OH]⁺: Loss of the neutral hydroxyl radical.
230.1199.125 - 35[M+H-O-CH₃]⁺: Subsequent loss of a methyl group from the primary fragment.

Note: Collision energies are highly instrument-dependent and must be optimized to maximize the signal for your specific mass spectrometer.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound from biological samples.

Problem: Low or No Analyte Signal

Potential Cause Troubleshooting Step
Analyte Instability N-hydroxy metabolites can be unstable. Prepare fresh standards and process samples quickly. Ensure the autosampler is cooled (e.g., 4°C) to minimize degradation during the analytical run.
Suboptimal Ionization Infuse a standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters, including capillary voltage, gas temperatures, and gas flow rates.
Incorrect MRM Settings Confirm the precursor ion mass by running a full scan (Q1 scan). Perform a product ion scan on m/z 230.1 to identify the most abundant fragment ions and optimize their corresponding collision energies.
Poor Chromatographic Peak Shape Broad or tailing peaks can diminish signal intensity. Ensure the mobile phase is appropriate; using an additive like 0.1% formic acid can improve peak shape for basic compounds by promoting protonation.[3]

Problem: High Background Noise or Matrix Interference

Potential Cause Troubleshooting Step
Matrix Effects Co-eluting compounds from complex matrices (e.g., urine, plasma) can suppress the ionization of this compound. Enhance sample cleanup by incorporating a solid-phase extraction (SPE) step. For urine samples, immunoaffinity chromatography has been shown to be effective.[4][5]
System Contamination If high background is observed in blank runs, flush the LC system and mass spectrometer source. Ensure mobile phases are freshly prepared with high-purity solvents.
Isobaric Interference Another compound in the sample may have the same mass. Improve chromatographic separation by adjusting the gradient profile or using a different column chemistry to resolve the analyte from the interference.

Experimental Protocols

Protocol: Sample Preparation from Urine for LC-MS/MS Analysis

This protocol provides a general workflow for extracting this compound from urine, a common matrix for metabolism studies.

  • Internal Standard Spiking: Add a deuterium-labeled internal standard (e.g., d₃-N-OH-MeIQx) to the urine sample to correct for extraction variability and matrix effects.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • (Optional) Immunoaffinity Chromatography: For enhanced purity, the eluate from SPE can be further cleaned using immunoaffinity columns specific for heterocyclic amines.[4][5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.

Mandatory Visualizations

metabolic_pathway MeIQX MeIQX (Dietary Carcinogen) NOH_MeIQX This compound (Genotoxic Metabolite) MeIQX->NOH_MeIQX CYP1A2 (N-hydroxylation) Conjugates Phase II Conjugates (e.g., Glucuronides) NOH_MeIQX->Conjugates UGTs/SULTs (Detoxification) DNA_Adducts DNA Adducts NOH_MeIQX->DNA_Adducts O-esterification (Bioactivation)

Caption: Metabolic activation pathway of MeIQX to this compound.

troubleshooting_workflow start Start: No or Low Signal check_infusion Direct Infusion of Standard OK? start->check_infusion optimize_ms Optimize MS Source & MRM Parameters check_infusion->optimize_ms No check_chroma Chromatography OK? check_infusion->check_chroma Yes check_stability Check Analyte Stability (Prepare Fresh Standards) optimize_ms->check_stability optimize_lc Optimize LC Method: - Gradient - Mobile Phase Additives check_chroma->optimize_lc No (Poor Peak Shape) check_sample_prep Improve Sample Prep: - Enhance SPE Cleanup - Check for Matrix Effects check_chroma->check_sample_prep Yes (Signal still low)

Caption: Logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Quantification of N-Hydroxy-meIQX in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of N-Hydroxy-meIQX in complex food matrices. Our goal is to help you mitigate matrix effects and achieve accurate and reproducible quantification.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound.

Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I identify the source and mitigate it?

Answer:

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal and inaccurate quantification.[1][2]

Potential Causes:

  • Co-elution of Matrix Components: Endogenous materials like salts, lipids, and sugars in the food extract can compete with this compound for ionization in the MS source.[3][4]

  • High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, leading to signal suppression.[2]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a primary cause of ion suppression.[3]

Troubleshooting Workflow:

  • Confirm Ion Suppression: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is occurring.[3]

  • Improve Sample Preparation: Enhance the cleanup of your sample extract. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[5][6] Consider using a multi-step SPE protocol for complex matrices.

  • Optimize Chromatography: Adjust your LC method to separate this compound from the interfering compounds. This may involve modifying the mobile phase gradient or using a different column chemistry.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1] However, ensure that the diluted analyte concentration remains above the limit of quantification.

  • Use a Different Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1]

  • Employ Metal-Free Columns: For certain compounds, interactions with metal surfaces in standard stainless steel columns can cause signal suppression.[7] Using a metal-free column can improve analyte recovery and peak shape.[7]

start Start: Significant Ion Suppression Observed check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup improve_spe Improve SPE Protocol: - Optimize sorbent - Adjust wash/elute solvents check_cleanup->improve_spe No check_chromatography Is Analyte Separated from Interferences? check_cleanup->check_chromatography Yes improve_spe->check_chromatography modify_lc Modify LC Method: - Adjust gradient - Change column check_chromatography->modify_lc No dilute_sample Dilute Sample Extract check_chromatography->dilute_sample Yes modify_lc->dilute_sample use_is Use Isotope-Labeled Internal Standard for Accurate Quantification dilute_sample->use_is end End: Ion Suppression Mitigated use_is->end

Figure 1. Troubleshooting workflow for ion suppression.
Question: My recovery for this compound is consistently low after sample preparation. What are the potential causes and how can I troubleshoot this?

Answer:

Low analyte recovery is a common issue that can arise from several steps in the sample preparation workflow.

Potential Causes:

  • Inefficient Extraction: The solvent used may not be optimal for extracting this compound from the specific food matrix.

  • Analyte Loss During SPE: The SPE sorbent may not be retaining the analyte effectively, or the elution solvent may be too weak to recover it completely.[8]

  • Degradation of the Analyte: this compound may be unstable under the extraction or evaporation conditions.

  • Adsorption to Surfaces: The analyte can adsorb to glassware or plasticware, especially at low concentrations.

Troubleshooting Workflow:

  • Optimize Extraction:

    • Ensure the pH of the sample is adjusted correctly before extraction.

    • Test different extraction solvents or solvent mixtures.

    • Increase the extraction time or use a more vigorous mixing method like sonication.

  • Evaluate the SPE Method:

    • Conditioning: Ensure the SPE cartridge is properly conditioned to activate the sorbent.

    • Loading: Check that the sample is loaded at an appropriate flow rate to allow for sufficient interaction with the sorbent.[8]

    • Washing: The wash solvent may be too strong and eluting the analyte. Analyze the wash eluate to check for the presence of this compound.[8]

    • Elution: The elution solvent may be too weak. Try a stronger solvent or increase the volume of the elution solvent.[8]

  • Use an Internal Standard: Add a deuterium-labeled internal standard for this compound at the beginning of the sample preparation process.[9][10] This will help to track and correct for any losses during the entire workflow.

  • Check for Adsorption: Silanize glassware to prevent adsorption of the analyte to active sites on the glass surface.

start Start: Low Analyte Recovery check_extraction Is Extraction Efficient? start->check_extraction optimize_extraction Optimize Extraction: - Adjust pH - Test different solvents - Increase extraction time check_extraction->optimize_extraction No check_spe Is SPE Protocol Optimized? check_extraction->check_spe Yes optimize_extraction->check_spe optimize_spe Optimize SPE Steps: - Conditioning - Loading - Washing - Elution check_spe->optimize_spe No use_is Incorporate Isotope-Labeled Internal Standard check_spe->use_is Yes optimize_spe->use_is end End: Improved Recovery use_is->end

Figure 2. Troubleshooting workflow for low analyte recovery.

Frequently Asked Questions (FAQs)

What is a reliable Solid-Phase Extraction (SPE) protocol for this compound from a meat matrix?

A common and effective method for extracting heterocyclic amines like this compound from meat involves alkaline hydrolysis followed by SPE.[5][6]

Detailed SPE Protocol:

StepProcedureDetails
1. Sample Pre-treatment Alkaline HydrolysisHomogenize the cooked meat sample and hydrolyze with NaOH solution to release the analyte from the matrix.
2. Cartridge Conditioning Activate the SorbentCondition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
3. Sample Loading Bind Analyte to SorbentAdjust the pH of the hydrolyzed sample and load it onto the conditioned SPE cartridge.
4. Washing Remove InterferencesWash the cartridge with a weak organic solvent (e.g., methanol) to remove fats and other non-polar interferences.
5. Elution Recover the AnalyteElute this compound from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
6. Evaporation & Reconstitution Concentrate the SampleEvaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
What are typical starting parameters for an LC-MS/MS method for this compound analysis?

The following table provides a good starting point for developing an LC-MS/MS method for this compound. Optimization will be required based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of protonated this compound
Product Ions (Q3) At least two characteristic fragment ions for confirmation and quantification.
Collision Energy Optimize for the specific precursor-product ion transitions.
How can I ensure accurate quantification of this compound given the significant matrix effects?

To ensure accurate quantification in the presence of matrix effects, it is crucial to use an appropriate calibration strategy.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples.[11] This helps to compensate for any signal suppression or enhancement caused by the matrix.[11]

  • Isotope-Labeled Internal Standard: The most robust method for correcting for matrix effects and analyte loss during sample preparation is the use of a stable isotope-labeled internal standard (e.g., d3-N-Hydroxy-meIQX).[10][12] The internal standard is added to the sample at a known concentration before extraction and behaves almost identically to the native analyte.[12] By monitoring the ratio of the analyte to the internal standard, you can achieve highly accurate and precise quantification.[12]

Quantitative Data on Method Performance:

The following table summarizes recovery and limit of quantification (LOQ) data from a study on the determination of heterocyclic amines in meat products.[6]

AnalyteRecovery (%)LOQ (ng/g)
MeIQx90.9%3
PhIP89.4%3

This data demonstrates that with an optimized sample preparation method, high recovery and low limits of quantification can be achieved for heterocyclic amines in complex food matrices.[6]

References

Preventing degradation of N-Hydroxy-meIQX during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxy-meIQX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of sample preparation and prevent the degradation of this reactive metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine) is the N-hydroxylated, active metabolite of MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a heterocyclic aromatic amine formed during the cooking of meat.[1][2] This metabolic activation is a critical step in its genotoxic and carcinogenic effects.[1][2] As a reactive intermediate, this compound is prone to degradation during sample collection, storage, and preparation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that contribute to the degradation of this compound?

The primary degradation pathway for this compound is autoxidation. This process is significantly accelerated by the presence of transition metal ions, particularly copper (Cu(II)).[3] Exposure to light and elevated temperatures can also contribute to its degradation. The stability of the parent compound, MeIQx, is better understood; it is stable in moderately acidic and alkaline conditions and in cold, dilute aqueous solutions when protected from light.[4] However, the N-hydroxy metabolite is considerably more labile.

Q3: How can I minimize the degradation of this compound during sample collection and storage?

To minimize degradation, it is crucial to handle samples with care from the moment of collection.

  • Anticoagulant Choice: When collecting blood samples, consider using EDTA as an anticoagulant. EDTA is a chelating agent that can help to sequester metal ions that catalyze oxidation.

  • Immediate Processing: Process samples as quickly as possible after collection. If immediate extraction is not feasible, samples should be stored at ultra-low temperatures (-70°C or lower) to slow down degradation.[5]

  • Light Protection: Protect samples from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Low or no detectable levels of this compound in my samples.

This is a common issue and is often related to the degradation of the analyte during sample preparation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation during extraction Incorporate antioxidants and chelating agents into your extraction solvents. A combination of ascorbic acid (a potent antioxidant) and a chelating agent like diethylenetriaminepentaacetic acid (DTPA) or ethylenediaminetetraacetic acid (EDTA) can be effective.
Degradation during solvent evaporation Evaporate solvents under a gentle stream of nitrogen gas at a low temperature. Avoid prolonged drying times. Reconstitute the sample in a mobile phase containing antioxidants immediately after drying.
Adsorption to labware Use silanized glassware or low-retention polypropylene tubes to minimize the adsorption of the analyte to container surfaces.
Inappropriate pH of extraction solvents While the parent compound MeIQx is stable in moderately acidic and alkaline conditions, the optimal pH for this compound stability during extraction should be empirically determined. Start with a neutral to slightly acidic pH and consider buffering your extraction solutions.
Issue 2: Poor reproducibility of this compound measurements.

Inconsistent results can arise from variable degradation rates between samples.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent sample handling times Standardize all sample handling and extraction times. Ensure that all samples are processed under identical conditions and for the same duration.
Variable exposure to light and temperature Work in a dimly lit environment or use light-blocking materials. Keep samples on ice or in a cooling rack throughout the preparation process.
Contamination with metal ions Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with metal-free water. Consider pre-washing labware with a chelating agent solution.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Plasma

This protocol incorporates best practices to minimize degradation.

Materials:

  • Plasma sample collected with EDTA

  • Extraction solvent: Acetonitrile containing 0.1% (v/v) formic acid, 100 µM DTPA, and 200 µM ascorbic acid

  • Internal Standard (IS): Isotope-labeled this compound

  • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Oasis HLB)

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water with 0.1% formic acid

  • Wash solvent: 5% Methanol in water with 0.1% formic acid

  • Elution solvent: Methanol with 0.1% formic acid

  • Reconstitution solvent: 10% Acetonitrile in water with 0.1% formic acid and 100 µM ascorbic acid

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard. Add 1.5 mL of cold extraction solvent.

  • Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Preparation: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of equilibration solvent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of wash solvent to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.

  • Analysis: Analyze the sample immediately by LC-MS/MS.

Visualizations

Degradation Pathway of this compound

cluster_activation Metabolic Activation cluster_degradation Degradation MeIQx MeIQx N_Hydroxy_meIQX This compound (Reactive Metabolite) MeIQx->N_Hydroxy_meIQX CYP450 Enzymes Degradation_Products Degradation Products N_Hydroxy_meIQX->Degradation_Products Autoxidation (catalyzed by Cu(II))

Metabolic activation and subsequent degradation of MeIQx.
Recommended Sample Preparation Workflow

Start Plasma Sample (with EDTA) Add_IS_Extraction_Solvent Add Internal Standard & Extraction Solvent (with Antioxidants & Chelators) Start->Add_IS_Extraction_Solvent Protein_Precipitation Protein Precipitation (Centrifugation at 4°C) Add_IS_Extraction_Solvent->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Solvent Evaporation (Nitrogen, Low Temp) SPE->Evaporation Reconstitution Reconstitution (in solvent with antioxidant) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Quantification of Low Levels of N-Hydroxy-meIQX Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in detecting and quantifying these low-abundance DNA adducts.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to quantify this compound adducts?

A1: The quantification of this compound adducts presents several analytical challenges:

  • Low Abundance: MeIQx is a potent mutagen, but the absolute number of DNA adducts formed in vivo is typically very low.[1] This necessitates highly sensitive analytical techniques capable of detecting adducts at frequencies as low as one in 10⁹ to 10¹⁰ nucleotides.[2][3]

  • Metabolic Activation Requirement: MeIQx is a pro-mutagen that requires metabolic activation to its reactive intermediate, this compound. This activation, primarily mediated by cytochrome P450 enzymes (like CYP1A2 and CYP1A1), is a prerequisite for DNA adduct formation.[1][4][5] The efficiency of this process can vary, influencing the final adduct levels.

  • Structural Isomers: this compound can form different isomeric adducts with DNA, primarily at the C8 and N2 positions of guanine (dG-C8-MeIQx and dG-N2-MeIQx).[6][7] Chromatographic separation and specific detection of these isomers are crucial for accurate quantification.

  • Matrix Effects: Biological samples are complex matrices. Isolating the DNA and the adducts of interest without interference from other cellular components is critical for accurate measurement, especially in mass spectrometry-based methods.

Q2: What are the primary analytical methods used to quantify this compound adducts?

A2: The two primary methods for the sensitive detection and quantification of this compound adducts are:

  • ³²P-Postlabeling Assay: This is an ultrasensitive method capable of detecting very low levels of DNA adducts (one adduct in 10⁹-10¹⁰ nucleotides).[2][3] The technique involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and structural information about the adducts.[9] It involves the enzymatic hydrolysis of DNA to nucleosides, followed by chromatographic separation and detection using a mass spectrometer. The use of isotope-labeled internal standards allows for accurate quantification.[7][10]

Q3: What are the major this compound adducts formed in DNA?

A3: The predominant DNA adducts formed from the reaction of this compound are with the guanine base. The major adduct is N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx).[4][6][11] A minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx), is also formed.[6][7] The ratio of these adducts can vary depending on the experimental conditions and biological system.[7]

Troubleshooting Guides

³²P-Postlabeling Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or no adduct spots on TLC/HPLC Incomplete DNA digestion.Optimize digestion conditions (enzyme concentration, incubation time). Ensure DNA quality is high.
Inefficient adduct enrichment.For bulky adducts like MeIQx, nuclease P1 enrichment is often more effective than butanol extraction.[12]
Poor labeling efficiency.Ensure high-quality [γ-³²P]ATP. Optimize T4 polynucleotide kinase activity and buffer conditions. The ratio of ATP to normal nucleotides can affect labeling efficiency.[12]
Loss of adducts during sample preparation.Handle samples carefully to minimize degradation.
High background on autoradiogram Incomplete removal of normal nucleotides.Optimize the adduct enrichment step (e.g., nuclease P1 digestion).
Contamination with other radioactive sources.Maintain a clean workspace and use dedicated equipment for radiolabeling.
Poor resolution of adduct spots Inappropriate chromatography conditions.Optimize the TLC solvent system or HPLC gradient.[13]
Overloading of the TLC plate or HPLC column.Reduce the amount of labeled sample applied.
LC-MS/MS Analysis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low signal intensity for adducts Inefficient DNA digestion.A combination of nucleases (e.g., DNase I, micrococcal nuclease, nuclease P1, and phosphodiesterases) can improve the release of bulky adducts.[10]
Ion suppression from the sample matrix.Improve sample cleanup and purification. Utilize solid-phase extraction (SPE) to remove interfering substances.
Suboptimal mass spectrometer settings.Optimize ESI source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific adducts.
Adduct degradation during sample preparation or storage.Minimize sample processing time and store samples at low temperatures.
Poor peak shape in chromatogram Inappropriate HPLC column or mobile phase.Select a column with suitable chemistry (e.g., C18) and optimize the mobile phase composition and gradient.
Contamination of the HPLC system.Flush the system thoroughly and use high-purity solvents.
Inaccurate quantification Lack of a suitable internal standard.Synthesize or obtain a stable isotope-labeled internal standard (e.g., dG-C8-MeIQx-D3) to add to samples before digestion.[4]
Non-linear calibration curve.Prepare a calibration curve over the expected concentration range of the adducts.
Formation of multiple adduct ions (e.g., sodium, potassium).Optimize mobile phase additives to promote the formation of a single protonated molecule ([M+H]⁺).[14]

Quantitative Data Summary

The following table summarizes the detection limits and reported levels of MeIQx-DNA adducts from various studies, highlighting the sensitivity of different analytical methods.

Analytical MethodDetection LimitReported Adduct LevelsSample TypeReference
³²P-Postlabeling 1 adduct per 10⁹-10¹⁰ nucleotides-General[2][3]
LC/ESI-MS/MS ~1 adduct per 10⁸ bases (using 100 µg DNA)3.07 ± 0.84 adducts per 10⁷ bases (10 mg/kg dose)Rat Liver[7]
0.45 ± 0.27 adducts per 10⁷ bases (0.5 mg/kg dose)Rat Liver[7]
Accelerator Mass Spectrometry (AMS) 1 adduct per 10¹¹-10¹² nucleotides-General (requires ¹⁴C-labeled MeIQx)[15]

Experimental Protocols

Detailed Protocol: LC-MS/MS Quantification of dG-C8-MeIQx

This protocol is a composite based on methodologies described in the literature.[4][10]

1. DNA Isolation:

  • Homogenize tissue samples and digest with proteinase K.

  • Extract DNA using a commercial kit (e.g., Qiagen) or phenol-chloroform extraction.[4][10][15]

  • Precipitate DNA with isopropanol, wash with 70% ethanol, and resuspend in a suitable buffer.[4][10][15]

  • Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio should be >1.8).

2. Enzymatic Hydrolysis:

  • To 100 µg of DNA, add a deuterated internal standard (e.g., dG-C8-MeIQx-D3).

  • Perform a sequential digestion with a cocktail of enzymes for complete hydrolysis to nucleosides. A typical combination includes:

    • DNase I

    • Nuclease P1

    • Spleen and/or snake venom phosphodiesterase

    • Alkaline phosphatase

  • Incubate at 37°C for an appropriate duration (e.g., overnight) to ensure complete digestion.[4][10]

3. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol and then water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the adducts with methanol or an appropriate organic solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the adducts from normal nucleosides (e.g., 5% to 70% B over 10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • dG-C8-MeIQx: m/z 479 → m/z 363 (loss of deoxyribose).

      • dG-C8-MeIQx-D3 (internal standard): m/z 482 → m/z 366.

    • Optimize cone voltage and collision energy to maximize the signal for these transitions.

5. Quantification:

  • Generate a calibration curve using known amounts of the dG-C8-MeIQx standard and a fixed amount of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard in the samples.

  • Determine the concentration of the adduct in the samples by interpolating from the calibration curve.

Visualizations

Metabolic Activation of MeIQx and DNA Adduct Formation

MeIQx_Activation_Pathway MeIQx MeIQx N_Hydroxy_MeIQx This compound MeIQx->N_Hydroxy_MeIQx CYP1A2, CYP1A1 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-meIQx) N_Hydroxy_MeIQx->Reactive_Ester NAT2, SULTs (O-esterification) DNA DNA (Guanine) Reactive_Ester->DNA Covalent Binding Adducts dG-C8-MeIQx dG-N2-MeIQx DNA->Adducts

Caption: Metabolic activation pathway of MeIQx leading to the formation of DNA adducts.

General Workflow for LC-MS/MS Quantification of this compound Adducts

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue_Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (+ Internal Standard) DNA_Isolation->Enzymatic_Hydrolysis SPE_Cleanup Solid-Phase Extraction (Cleanup) Enzymatic_Hydrolysis->SPE_Cleanup LC_Separation LC Separation (Reversed-Phase) SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Data_Reporting Data Reporting (Adducts/10^x bases) Quantification->Data_Reporting

Caption: A generalized workflow for the quantification of this compound DNA adducts using LC-MS/MS.

References

Technical Support Center: Ensuring Reproducibility in N-Hydroxy-meIQX Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

A1: this compound is the N-hydroxylated metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine formed during the cooking of meat.[1][2] It is a critical intermediate in the metabolic activation of MeIQx and is a potent mutagen that can form DNA adducts, leading to potential carcinogenesis.[3][4] Researchers use this compound as a model compound to study the mechanisms of chemical carcinogenesis, DNA damage and repair, and the metabolic activation of dietary carcinogens.[1][3]

Q2: What are the main sources of variability in this compound experiments?

A2: The primary sources of variability in this compound experiments include:

  • Compound Stability: this compound is sensitive to pH and can degrade under acidic conditions.[5]

  • Metabolic Activation: The enzymatic conversion of MeIQx to this compound is primarily mediated by the cytochrome P450 enzyme CYP1A2.[2][6] The activity of CYP1A2 can vary significantly between individuals and animal species due to genetic polymorphisms and environmental factors (e.g., diet, smoking), leading to inconsistent levels of the active metabolite.[7][8]

  • Further Metabolism: this compound can be further metabolized by Phase II enzymes, such as N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), which can either lead to detoxification or further activation.[1][9] Genetic variations in these enzymes also contribute to inter-individual differences in response.

  • Experimental Technique: Variations in cell culture conditions, animal handling and dosing, and analytical methods can all introduce variability.

Q3: How should I store and handle this compound to ensure its stability?

A3: this compound is most stable at a pH of 7.4 to 9.0.[5] It is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -80°C, protected from light. For aqueous working solutions, use a buffer with a pH in the stable range (e.g., phosphate-buffered saline, pH 7.4) and prepare them fresh for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis and Purification of this compound
Problem Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete reduction of the precursor (e.g., 2-nitro-MeIQx). Degradation of the product during reaction or workup.Optimize the reduction conditions (e.g., reaction time, temperature, reducing agent concentration).[5] Maintain a neutral to slightly basic pH during the reaction and purification steps.[5] Work quickly and protect the reaction mixture from light.
Impure final product Incomplete reaction. Presence of side-products. Inefficient purification.Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. Use appropriate purification techniques such as column chromatography or preparative HPLC to separate the desired product from impurities.[5]
Cell Culture Experiments
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent cytotoxicity or genotoxicity results Degradation of this compound in the culture medium. Variation in the metabolic capacity of the cells. Cell line contamination or misidentification.Prepare fresh working solutions of this compound for each experiment. Ensure the pH of the culture medium is stable. Use cell lines with well-characterized and consistent expression of CYP1A2 and other relevant metabolic enzymes.[9] Regularly authenticate cell lines using methods like STR profiling.[4]
High background in mutagenicity assays (e.g., Ames test) Contamination of reagents or glassware. Spontaneous reversion of the bacterial strain. Cytotoxicity of the compound at high concentrations.Use sterile techniques and high-purity reagents.[10] Perform a concurrent negative control to determine the spontaneous reversion rate.[11] Conduct a preliminary toxicity assay to determine the appropriate non-toxic concentration range for the mutagenicity assay.[11]
Low or no induction of apoptosis Insufficient concentration or exposure time. Cell type is resistant to this compound-induced apoptosis. Incorrect assay timing.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. Use a positive control to ensure the assay is working correctly. Analyze apoptosis at different time points to capture both early and late apoptotic events.
Animal Studies
Problem Possible Cause(s) Troubleshooting Steps
High variability in tumor incidence or DNA adduct levels between animals Genetic differences in metabolic enzymes (e.g., Cyp1a2). Differences in diet, age, or health status of the animals. Inconsistent dosing.Use a genetically homogeneous strain of animals. Standardize the diet and housing conditions for all animals. Ensure accurate and consistent administration of this compound.[12]
Low levels of this compound or its metabolites in biological samples Rapid metabolism and clearance of the compound. Inefficient extraction from the sample matrix. Degradation of the analyte during sample processing.Optimize the timing of sample collection based on the known pharmacokinetic profile of this compound.[13] Use a validated extraction method, such as solid-phase extraction (SPE) followed by immunoaffinity purification, to improve recovery.[14] Keep samples on ice during processing and store them at -80°C until analysis.
Analytical Methods (HPLC-MS/MS)
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution Inappropriate mobile phase pH. Column contamination. Mismatched injection solvent.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[15] Use a guard column and regularly flush the analytical column.[16] Ensure the injection solvent is compatible with the mobile phase.[15]
Low signal intensity or poor sensitivity Ion suppression from the sample matrix. Inefficient ionization. Suboptimal MS/MS parameters.Incorporate a thorough sample cleanup procedure (e.g., SPE) to remove interfering matrix components.[14] Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).[17] Perform a compound optimization to determine the most sensitive precursor and product ions and collision energy.[17]
Inaccurate quantification Lack of an appropriate internal standard. Non-linear detector response. Matrix effects.Use a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-N-Hydroxy-meIQX) to correct for variations in sample preparation and instrument response.[18] Prepare a calibration curve over the expected concentration range and use a weighted linear regression if necessary. Evaluate and correct for matrix effects by analyzing spiked samples in the same matrix as the unknown samples.

Data Summary Tables

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointConcentration Range (µM)Observed EffectReference
CHO (Chinese Hamster Ovary)CytotoxicityRelative Survival0 - 100Concentration-dependent decrease in survival in cells expressing CYP1A1 and NAT2*4[1]
Human Hepatoma (HepG2)GenotoxicityDNA Damage25 - 50Significant dose-dependent effects[18]

Table 2: In Vivo DNA Adduct Formation by MeIQx (precursor to this compound)

Animal ModelTissueDNA AdductDose of MeIQxAdduct LevelReference
F344 RatLiverdG-C8-MeIQx100 ppm in diet (4 weeks)~2 adducts / 10⁷ nucleotides[18]
F344 RatLiverdG-C8-MeIQx400 ppm in diet (56 weeks)Dose-dependent increase[12]
MouseLiverdG-C8-MeIQx50 mg/kg (i.p.)Detectable adducts[3]

Table 3: Human Urinary Excretion of this compound Metabolite

MetaboliteIngested Dose of MeIQxPercent of Dose ExcretedStudy PopulationReference
N-OH-MeIQx-N²-glucuronideKnown amounts in cooked meat2.2 - 17.1%Healthy volunteers (n=66)[14]

Detailed Experimental Protocols

Protocol 1: this compound O-Acetyltransferase (OAT) Activity Assay in Cell Lysates

This protocol is adapted from a study investigating the metabolic activation of this compound.[1]

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • OAT Reaction:

    • Prepare a reaction mixture containing:

      • Cell lysate (equal amounts of protein for all samples)

      • 1 mg/ml deoxyguanosine

      • 100 µM this compound

      • 1 mM acetyl coenzyme A

    • Incubate the reaction mixture at 37°C for 10 minutes.

  • Extraction and Analysis:

    • Stop the reaction by adding water-saturated ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic phase to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for HPLC analysis.

    • Analyze the formation of the dG-C8-MeIQx adduct by HPLC with UV or mass spectrometric detection.[1]

Protocol 2: 32P-Postlabeling Assay for DNA Adduct Detection

This is a general protocol for the sensitive detection of DNA adducts.[9][19]

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from cells or tissues treated with this compound.

    • Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides from the bulk of normal nucleotides using nuclease P1 digestion or butanol extraction.

  • 32P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.

  • Detection and Quantification:

    • Detect the labeled adducts by autoradiography or phosphorimaging.

    • Quantify the adduct levels by scintillation counting or by densitometry of the autoradiograms.

Signaling Pathways and Experimental Workflows

metabolic_activation MeIQx MeIQx (from cooked meat) NHydroxy_meIQx This compound (Reactive Intermediate) MeIQx->NHydroxy_meIQx CYP1A2 Detoxification Detoxification (Glucuronidation, Sulfation) NHydroxy_meIQx->Detoxification UGTs, SULTs Activation Further Activation (O-acetylation) NHydroxy_meIQx->Activation NAT2 DNA_Adducts DNA Adducts Activation->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Carcinogenesis Carcinogenesis DNA_Damage_Response->Carcinogenesis

Caption: Metabolic activation pathway of MeIQx to this compound and subsequent events.

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cell Culture (e.g., HepG2, CHO) Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Genotoxicity_Assay Genotoxicity Assay (Ames Test, Comet Assay) Treatment->Genotoxicity_Assay DNA_Isolation_vitro DNA Isolation Treatment->DNA_Isolation_vitro Adduct_Analysis_vitro DNA Adduct Analysis (32P-Postlabeling, LC-MS/MS) DNA_Isolation_vitro->Adduct_Analysis_vitro Animal_Model Animal Model (e.g., F344 Rat) Dosing This compound Dosing Animal_Model->Dosing Sample_Collection Tissue/Urine Collection Dosing->Sample_Collection DNA_Isolation_vivo DNA Isolation Sample_Collection->DNA_Isolation_vivo Metabolite_Analysis Metabolite Analysis (HPLC-MS/MS) Sample_Collection->Metabolite_Analysis Adduct_Analysis_vivo DNA Adduct Analysis (32P-Postlabeling, LC-MS/MS) DNA_Isolation_vivo->Adduct_Analysis_vivo

References

Stability of N-Hydroxy-meIQX under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Hydroxy-meIQX under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is the primary, reactive metabolite of MeIQx, a heterocyclic aromatic amine formed during the cooking of meat.[1][2] The stability of this compound is crucial as it is a genotoxic compound that can form DNA adducts, potentially leading to mutations and carcinogenesis.[2] Understanding its stability under various pH conditions is essential for accurately assessing its biological activity and for the proper design of in vitro and in vivo experiments.

Q2: What is the expected stability of this compound at different pH values?

Direct quantitative stability data for this compound across a wide pH range is limited in publicly available literature. However, based on the behavior of structurally related N-hydroxy aromatic amines and the known characteristics of N-hydroxylamines, this compound is expected to be unstable, particularly in acidic conditions. The facile loss of the oxygen atom is a characteristic of N-hydroxylamines.[1]

For a closely related compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), a stability study has shown that it is very stable at neutral to alkaline pH (7.4 to 9.0) but becomes progressively less stable as the pH decreases.[3] It is reasonable to anticipate a similar stability profile for this compound.

Q3: What are the potential degradation products of this compound?

Under acidic conditions, N-hydroxy aromatic amines can undergo various reactions. For the related compound N-NO-MeIQx, degradation at acidic pH resulted in the formation of 3,8-dimethylimidazo[4,5-f]quinoxaline and 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline, with MeIQx as a minor product.[3] It is plausible that this compound could degrade to similar products. Further oxidation to reactive intermediates is also a possibility.[2]

Q4: How can I monitor the stability of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is the recommended method for monitoring the stability of this compound.[4] This technique allows for the separation and quantification of the parent compound and its potential degradation products over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound signal during analysis. The compound is degrading in the experimental medium due to acidic pH.Buffer the experimental medium to a neutral or slightly alkaline pH (7.4 or higher) if the experimental design allows. Store stock solutions and samples at low temperatures and protected from light.
Inconsistent results in bioassays. The concentration of the active this compound is changing over the course of the experiment due to instability.Perform a time-course stability study under your specific experimental conditions (temperature, media, pH) to determine the half-life of this compound. This will help in designing the timing of your assays and interpreting the results.
Appearance of unexpected peaks in HPLC chromatogram. These may be degradation products of this compound.Use LC-MS to identify the mass of the unknown peaks and compare them to the expected degradation products.
Low recovery of this compound from biological matrices. The compound may have degraded during the extraction process, especially if acidic conditions were used.Optimize the extraction procedure to maintain a neutral or slightly alkaline pH. Minimize extraction time and keep samples cold.

Quantitative Data

The following table summarizes the stability of a closely related compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), after 4 hours of incubation at 37°C at various pH values. This data can be used as a proxy to estimate the stability of this compound under similar conditions.

pH% N-NO-MeIQx Remaining (Mean ± SD)
9.0> 95%
7.4> 95%
5.548 ± 1%
3.5< 1%
2.0< 1%
Data from a study on N-NO-MeIQx, a structurally similar compound.[3]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffers of desired pH values (e.g., pH 2.0, 4.0, 5.5, 7.4, 9.0)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • HPLC system with a C18 column and UV or MS detector
  • Incubator or water bath set to 37°C

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • For each pH to be tested, prepare a solution of this compound at a final concentration of 4 µM in the respective buffer.
  • Immediately after preparation (t=0), take an aliquot of each solution, quench the reaction (e.g., by adding an equal volume of cold acetonitrile), and analyze by HPLC to determine the initial concentration.
  • Incubate the remaining solutions at 37°C.
  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each pH solution.
  • Immediately quench the reaction in the withdrawn aliquots as in step 3.
  • Analyze all samples by HPLC. The stability of this compound is monitored by the decrease in its peak area over time.

3. HPLC Analysis:

  • Column: C18 reversed-phase column
  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.
  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer for more specific detection.
  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

Visualizations

Metabolic_Activation_of_MeIQx MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_Hydroxy_meIQX This compound (Reactive Metabolite) MeIQx->N_Hydroxy_meIQX CYP1A2 (N-hydroxylation) DNA_Adducts DNA Adducts N_Hydroxy_meIQX->DNA_Adducts Covalent Binding Mutation Mutation & Potential Carcinogenesis DNA_Adducts->Mutation

Caption: Metabolic activation of MeIQx to the genotoxic this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute in Buffers of Varying pH Stock->Dilute Incubate Incubate at 37°C Dilute->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots Quench Quench Reaction Aliquots->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Data Calculate % Remaining HPLC->Data

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Validation & Comparative

A Comparative Analysis of N-Hydroxy-meIQX and N-Hydroxy-PhIP Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of two prominent heterocyclic amines, N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) and N-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-Hydroxy-PhIP). These compounds are the N-hydroxylated metabolites of MeIQX and PhIP, respectively, which are formed during the cooking of meat and fish.[1][2] Their potent mutagenic and carcinogenic properties necessitate a thorough understanding of their relative genotoxic potential.

Executive Summary

Both this compound and N-Hydroxy-PhIP are direct-acting mutagens that do not require further metabolic activation to exert their genotoxic effects in some assay systems. They are known to form DNA adducts, primarily at the C8 position of guanine, which can lead to mutations and initiate carcinogenesis.[3][4] While both compounds are recognized as potent genotoxins, this guide will delve into the quantitative differences in their mutagenicity, DNA adduct formation, and carcinogenic profiles based on available experimental data.

Data Presentation: Quantitative Comparison of Genotoxicity

The following tables summarize key quantitative data from various genotoxicity assays, providing a direct comparison between this compound and N-Hydroxy-PhIP.

Table 1: Mutagenicity in Salmonella typhimurium

CompoundStrainMetabolic ActivationSpecific Mutagenic Activity (revertants/nmol)Reference
N-Hydroxy-PhIP TA98None2700
This compound YG1024NoneHigh (qualitative)[5]

Table 2: DNA Adduct Formation

CompoundSystemAdduct TypeAdduct LevelReference
N-Hydroxy-PhIP Human prostate epithelial cellsPhIP-DNA adducts~100-fold higher than N-OH-MeIQx[6]
This compound Human prostate epithelial cellsMeIQX-DNA adductsLower than N-OH-PhIP[6]
N-Hydroxy-PhIP Chinese hamster ovary (CHO) cellsdG-C8-PhIP13 adducts / 10^6 nucleotides (at 20 µM)[4]
N-Acetoxy-PhIP In vitro DNAdG-C8-PhIPPredominant adduct[3]
N-Acetoxy-meIQX In vitro DNAdG-C8-meIQXPredominant adduct[3]

*N-acetoxy derivatives are further activated forms.

Table 3: Carcinogenicity in Animal Models

CompoundSpeciesRoute of AdministrationTarget OrgansReference
PhIP Rats (female)OralMammary gland[7]
PhIP Rats (male)OralColon, Prostate[7][8]
PhIP MiceOralLymphoma[7]
MeIQX Rats & MiceOralLiver, Zymbal's gland, Skin, Clitoral gland[9]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below to facilitate experimental replication and data interpretation.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

This test evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: S. typhimurium strains such as TA98, which is sensitive to frameshift mutagens, are commonly used.

  • Metabolic Activation: For direct-acting mutagens like N-Hydroxy-PhIP and this compound, the test is performed without an exogenous metabolic activation system (S9 mix).

  • Procedure: a. A top agar containing a trace amount of histidine and biotin is melted and kept at 45°C. b. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the top agar along with the bacterial culture. c. The mixture is poured onto a minimal glucose agar plate. d. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells

This assay detects the exchange of genetic material between sister chromatids, an indicator of cytogenetic damage.

  • Cell Culture: CHO cells are cultured in appropriate media.

  • Treatment: Cells are exposed to the test compound for a defined period.

  • Bromodeoxyuridine (BrdU) Labeling: Cells are cultured in the presence of BrdU for two cell cycles to allow for differential staining of sister chromatids.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. Metaphase spreads are prepared on microscope slides.

  • Staining: Slides are stained using a fluorescence-plus-Giemsa technique to visualize SCEs.

  • Data Analysis: The number of SCEs per metaphase is scored. A significant increase in the frequency of SCEs in treated cells compared to controls indicates genotoxicity.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation: DNA is isolated from cells or tissues exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.

  • ⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Mandatory Visualization

Metabolic Activation Pathways

The following diagram illustrates the principal metabolic activation pathways for PhIP and MeIQX, leading to the formation of their genotoxic N-hydroxy metabolites. The primary enzyme responsible for this N-hydroxylation step is cytochrome P450 1A2 (CYP1A2).[5][10] Further activation to highly reactive ester derivatives can occur via N-acetyltransferases (NATs) or sulfotransferases (SULTs).[7][11]

Metabolic_Activation cluster_PhIP PhIP Pathway cluster_MeIQX MeIQX Pathway PhIP PhIP N_OH_PhIP N-Hydroxy-PhIP PhIP->N_OH_PhIP CYP1A2 (N-hydroxylation) PhIP_Adduct PhIP-DNA Adducts (dG-C8-PhIP) N_OH_PhIP->PhIP_Adduct NATs/SULTs (O-esterification) MeIQX MeIQX N_OH_MeIQX This compound MeIQX->N_OH_MeIQX CYP1A2 (N-hydroxylation) MeIQX_Adduct MeIQX-DNA Adducts (dG-C8-meIQX) N_OH_MeIQX->MeIQX_Adduct NATs/SULTs (O-esterification)

Caption: Metabolic activation of PhIP and MeIQX to their ultimate genotoxic forms.

Experimental Workflow: Ames Test

The following diagram outlines the key steps in the Ames test for assessing the mutagenicity of a test compound.

Ames_Test_Workflow start Start culture Prepare Salmonella typhimurium Culture start->culture prepare_plates Prepare Minimal Glucose Agar Plates start->prepare_plates mix Mix Bacteria, Test Compound, & Top Agar culture->mix pour Pour Mixture onto Minimal Agar Plate prepare_plates->pour mix->pour incubate Incubate at 37°C (48-72 hours) pour->incubate count Count Revertant Colonies incubate->count analyze Analyze Data & Determine Mutagenicity count->analyze end End analyze->end

Caption: A simplified workflow for the bacterial reverse mutation assay (Ames test).

Logical Relationship: Genotoxicity Leading to Carcinogenesis

This diagram illustrates the logical progression from exposure to a genotoxic agent to the potential development of cancer.

Genotoxicity_Pathway exposure Exposure to This compound or N-Hydroxy-PhIP adduct DNA Adduct Formation exposure->adduct mutation Mutation in Critical Genes (e.g., Oncogenes, Tumor Suppressors) adduct->mutation proliferation Uncontrolled Cell Proliferation mutation->proliferation tumor Tumor Formation proliferation->tumor cancer Cancer tumor->cancer

Caption: The sequence of events from genotoxic exposure to carcinogenesis.

References

Cross-Validation of Analytical Methods for N-Hydroxy-meIQX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Hydroxy-meIQX, a critical metabolite in the bioactivation of the dietary carcinogen MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). The selection of an appropriate analytical technique is paramount for accurate risk assessment and in the development of potential intervention strategies. This document outlines the experimental protocols and performance characteristics of three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS based on available literature. It is important to note that a direct, side-by-side cross-validation study for this compound is not extensively documented; therefore, the data presented is a synthesis from studies on this compound and structurally related heterocyclic amines.

Table 1: Comparison of Quantitative Parameters for this compound Analysis

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range Typically in the µg/mL to ng/mL range.[1][2][3]Wide dynamic range, from pg/mL to µg/mL.[4]pg/mL to ng/mL range, often requires derivatization.[5][6]
Limit of Detection (LOD) Generally in the low ng/mL range.[1][2]Sub pg/mL to low pg/mL levels.[4]Low pg/mL range.[5][6]
Limit of Quantification (LOQ) Typically in the ng/mL range.[1][2][3]pg/mL range.[4]pg/mL to low ng/mL range.[5][6]
Accuracy (% Recovery) 92.25% to 102.25% for similar amines.[2][3]Typically 85-115%.[4]High accuracy with the use of internal standards.
Precision (%RSD) <10% for related amines.[1]Generally <15%.[4]Typically <15%.

Table 2: Methodological Comparison

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity Moderate; susceptible to interference from matrix components with similar chromophores.[1][2]High; based on precursor and product ion masses, providing excellent specificity.[4]High; mass spectral data provides definitive identification, especially with derivatization.[5][6]
Sample Throughput Moderate to high.High, with rapid analysis times.Lower, due to longer run times and sample preparation.
Instrumentation Cost Low to moderate.High.Moderate.
Derivatization Often required for improved retention and detection.[2][3]Not always necessary, but can enhance ionization.Generally required to improve volatility and thermal stability.[6]
Matrix Effects Can be significant.Can be minimized with appropriate sample preparation and internal standards.Can be present, but often mitigated by sample cleanup and derivatization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide generalized experimental protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Sample Preparation for Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[7][8][9][10] A common workflow for biological matrices such as urine or plasma includes:

  • Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of heterocyclic amines from biological fluids. A C18 or mixed-mode cation exchange SPE cartridge can be employed. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove interferences, and the analyte is then eluted with a stronger solvent (e.g., methanol or acetonitrile).

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For this compound, which is a polar compound, a polar organic solvent may be used after adjusting the pH of the aqueous sample.

  • Immunoaffinity Chromatography: This highly selective method utilizes antibodies specific to the analyte of interest. While providing excellent cleanup, the availability of specific antibodies for this compound may be limited.

HPLC-UV Method

This method is suitable for the quantification of this compound at relatively higher concentrations.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

  • Derivatization: Pre-column or post-column derivatization can be employed to enhance the chromophoric properties of the analyte and improve sensitivity.[2][3]

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm) is often used for better resolution and faster analysis.

  • Mobile Phase: A gradient elution similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or formic acid) to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

GC-MS Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization is essential.

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Derivatization: The hydroxyl and amine groups of this compound need to be derivatized to increase volatility and thermal stability. Silylation reagents (e.g., BSTFA) or acylation reagents are commonly used.

  • Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[5][6]

Mandatory Visualization

Metabolic Activation of MeIQx

The formation of this compound is a critical step in the metabolic activation of MeIQx to a carcinogenic species. The following diagram illustrates this key signaling pathway.

Metabolic Activation of MeIQx MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) CYP1A2 CYP1A2 MeIQx->CYP1A2 N-Hydroxylation N_Hydroxy_meIQX This compound CYP1A2->N_Hydroxy_meIQX Sulfotransferase_Acetyltransferase Sulfotransferase or N-Acetyltransferase N_Hydroxy_meIQX->Sulfotransferase_Acetyltransferase Esterification Reactive_Ester Reactive Ester (e.g., O-acetyl or O-sulfonyl) Sulfotransferase_Acetyltransferase->Reactive_Ester DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic pathway of MeIQx to this compound and subsequent activation.

References

N-Hydroxy-MeIQX: A Promising Biomarker for Dietary Carcinogen Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQX) with alternative biomarkers for assessing exposure to the dietary carcinogen MeIQX, providing researchers, scientists, and drug development professionals with a comprehensive guide to its utility and measurement.

The consumption of well-done cooked meats is a significant source of exposure to heterocyclic aromatic amines (HAAs), a class of potent mutagens and carcinogens. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant and well-studied. Accurate assessment of individual exposure to MeIQx is crucial for understanding its role in human cancers, including those of the colorectum, prostate, and breast, and for developing effective cancer prevention strategies. While various biomarkers have been investigated, the N-hydroxylated metabolite of MeIQx, this compound, has emerged as a particularly informative and sensitive indicator of dietary exposure and metabolic activation.

This guide provides an objective comparison of this compound with other biomarkers of MeIQx exposure, supported by experimental data. It details the metabolic pathways leading to the formation and detoxification of this compound, outlines experimental protocols for its quantification, and presents a comparative analysis of its performance against other markers.

Metabolic Activation and Detoxification of MeIQx

The carcinogenicity of MeIQx is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. A key step in this process is the N-hydroxylation of MeIQx to form this compound.

dot

MeIQx MeIQx (from cooked meat) N_hydroxy_MeIQx This compound MeIQx->N_hydroxy_MeIQx CYP1A2 (liver) CYP1A1 (extrahepatic) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT2 (O-acetylation) SULTs (O-sulfonation) N_hydroxy_MeIQx_Glucuronide This compound-N2-glucuronide (Detoxification) N_hydroxy_MeIQx->N_hydroxy_MeIQx_Glucuronide UGTs MeIQx_Detox MeIQx (Reduction) N_hydroxy_MeIQx->MeIQx_Detox Microsomal NADH-dependent reductase DNA_Adducts DNA Adducts (dG-C8-MeIQx, dG-N2-MeIQx) Reactive_Ester->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Urinary_Excretion Urinary Excretion N_hydroxy_MeIQx_Glucuronide->Urinary_Excretion MeIQx_Detox->Urinary_Excretion

Figure 1. Metabolic activation and detoxification pathways of MeIQx.

As illustrated in Figure 1, MeIQx is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, to form this compound. This intermediate can then undergo further activation through O-esterification by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) to form highly reactive esters.[1] These reactive species can covalently bind to DNA, predominantly at the C8 and N2 positions of guanine, forming DNA adducts such as dG-C8-MeIQx and dG-N2-MeIQx.[2] The formation of these adducts is a critical step in the mutagenic and carcinogenic activity of MeIQx.[3]

Alternatively, this compound can be detoxified through two main pathways. It can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs) to form the more water-soluble and readily excretable this compound-N2-glucuronide.[4][5] This is considered a significant detoxification pathway.[4] Additionally, this compound can be reduced back to the parent amine, MeIQx, by a microsomal NADH-dependent reductase, further limiting its availability for bioactivation.[6]

Comparison of Biomarkers for MeIQx Exposure

The selection of an appropriate biomarker is critical for accurately assessing dietary exposure to MeIQx and its associated cancer risk. The ideal biomarker should be sensitive, specific, easily measurable in accessible biological matrices, and should correlate well with dietary intake. Here, we compare this compound with other commonly used biomarkers.

BiomarkerMatrixAdvantagesDisadvantages
This compound (as N2-glucuronide) Urine- Reflects metabolic activation.[4] - Non-invasive sample collection. - Good correlation with dietary MeIQx intake.[4][7] - Relatively stable for measurement.- Represents short-term exposure (typically the last 24-48 hours).[8][9] - Requires sensitive analytical methods.
Parent MeIQx Urine, Feces- Direct measure of exposure. - Non-invasive sample collection.- Represents a small fraction of the total dose.[10] - Levels can be influenced by individual variations in metabolism (e.g., CYP1A2 activity).[11] - Reflects only very recent exposure.[8]
MeIQx-DNA Adducts Tissues (e.g., colon, liver), White Blood Cells- Direct measure of genotoxic damage.[3] - Represents a biologically effective dose. - Can reflect longer-term exposure depending on tissue turnover.- Invasive sample collection. - Technically challenging and expensive to measure. - Levels can be very low and difficult to detect.
MeIQx in Hair Hair- Reflects long-term exposure (weeks to months).[8][12] - Non-invasive sample collection.- Incorporation can be influenced by hair color (melanin content).[8] - Analytical methods are still under development for routine use. - May not reflect recent changes in diet.

Experimental Protocols

Accurate quantification of this compound is essential for its use as a biomarker. The following sections detail established methodologies for its analysis in human urine.

Quantification of this compound-N2-glucuronide in Human Urine by GC-NICI-MS

This method involves the isolation of the glucuronide conjugate, its conversion to a stable derivative, and subsequent analysis by gas chromatography-negative ion chemical ionization mass spectrometry.[7][13]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • To a urine sample (e.g., 8 mL), add a known amount of a deuterium-labeled internal standard ([²H₃]methyl-N-OH-MeIQx-N²-glucuronide).

  • Dilute the sample with an ammonium acetate buffer (e.g., 0.1 M, pH 7.1).

  • Apply the diluted sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge sequentially with the ammonium acetate buffer, water, and methanol.

  • Elute the this compound-N2-glucuronide with a mixture of methanol and acetic acid.

2. Immunoaffinity Chromatography:

  • Further purify the eluate from the SPE step using an immunoaffinity column containing monoclonal antibodies specific for this compound-N2-glucuronide.

  • Wash the column to remove non-specifically bound compounds.

  • Elute the purified conjugate.

3. Hydrolysis and Derivatization:

  • Convert the isolated this compound-N2-glucuronide to the more stable 2-hydroxy-MeIQx by heating with acetic acid.

  • Derivatize the 2-hydroxy-MeIQx and its deuterated internal standard with 3,5-bis(trifluoromethyl)benzyl bromide to form their respective ether derivatives, which are suitable for GC-MS analysis.

4. GC-NICI-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in the negative ion chemical ionization mode.

  • Monitor the specific ions for the derivatized 2-hydroxy-MeIQx and its internal standard for quantification.

dot

Urine_Sample Urine Sample + Internal Standard SPE Solid-Phase Extraction (C18) Urine_Sample->SPE Immunoaffinity Immunoaffinity Chromatography SPE->Immunoaffinity Hydrolysis Acid Hydrolysis Immunoaffinity->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-NICI-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Figure 2. Experimental workflow for GC-NICI-MS analysis.

UPLC-MS/MS Method for Simultaneous Analysis of MeIQx and its Metabolites

A more recent approach utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of MeIQx and several of its metabolites, including the parent compound and glucuronide conjugates.[5]

1. Sample Preparation:

  • Employ a mixed-mode solid-phase extraction (SPE) protocol using a cation exchange resin to isolate MeIQx and its metabolites from urine.

2. UPLC-MS/MS Analysis:

  • Perform chromatographic separation on a UPLC system with a C18 column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This allows for the specific detection of each compound based on its precursor and product ion masses.

Quantitative Data and Performance Comparison

Studies have shown a significant positive correlation between the amount of MeIQx ingested and the urinary excretion of this compound-N2-glucuronide. In one study with 66 healthy subjects on a controlled diet, the amount of ingested MeIQx was significantly correlated with the level of this compound-N2-glucuronide in urine (rs = 0.44; P = 0.0002).[4][7] On average, subjects excreted 9.4 ± 3.0% of the ingested MeIQx dose as this metabolite within 12 hours.[4][7]

In contrast, the urinary excretion of the parent compound, MeIQx, is typically lower, accounting for only a few percent of the ingested dose.[10] Furthermore, the levels of unmetabolized MeIQx in urine have been shown to be inversely correlated with CYP1A2 activity, indicating that individuals with higher metabolic activation capacity excrete less of the parent compound.[11] This makes urinary MeIQx a less direct indicator of the biologically effective dose compared to its N-hydroxy metabolite.

While DNA adducts are considered the "gold standard" for assessing the biologically effective dose of a carcinogen, their measurement is invasive and technically demanding. The levels of MeIQx-DNA adducts in accessible tissues like white blood cells are often very low, making their reliable quantification challenging. Therefore, urinary this compound serves as a valuable and more practical surrogate for assessing the level of metabolic activation and potential for DNA damage.

Conclusion and Future Perspectives

This compound, particularly its N2-glucuronide conjugate measured in urine, stands out as a robust and informative biomarker for assessing dietary exposure to the carcinogen MeIQx. It offers several advantages over other biomarkers, including its non-invasive collection, reflection of metabolic activation, and good correlation with dietary intake. While DNA adducts provide a more direct measure of genotoxic damage, their practical application in large-scale epidemiological studies is limited. The measurement of the parent compound MeIQx in urine, while straightforward, is heavily influenced by individual metabolic differences.

Future research should focus on the further validation of UPLC-MS/MS methods for the high-throughput analysis of this compound and other HAA metabolites. This will facilitate larger molecular epidemiology studies to better understand the relationship between dietary HAA exposure, individual metabolic phenotypes, and cancer risk. Additionally, exploring the utility of a panel of biomarkers, including this compound, parent HAAs, and potentially DNA adducts in exfoliated cells, may provide a more comprehensive picture of an individual's exposure and susceptibility to dietary carcinogens.

References

A Comparative Analysis of DNA Adduct Profiles: N-Hydroxy-MeIQx and Other Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the DNA-damaging potential of common dietary carcinogens reveals distinct patterns of DNA adduct formation, providing crucial insights for researchers in toxicology, cancer biology, and drug development. This guide offers a comparative analysis of the DNA adduct profiles of N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx) and other prominent heterocyclic amines (HCAs), supported by experimental data and detailed methodologies.

Heterocyclic amines, a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish, pose a significant concern for human health. Their genotoxicity is primarily mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. This guide focuses on the DNA adduct profiles of the N-hydroxy metabolites of several key HCAs, as N-hydroxylation is a critical step in their metabolic activation.

Comparative Analysis of DNA Adduct Formation

The primary HCAs discussed in this comparison are 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Upon metabolic activation to their N-hydroxy derivatives, these compounds exhibit a shared propensity to form adducts with DNA, predominantly at the C8 position of guanine.[1][2] For MeIQx and IQ, a secondary, minor adduct is also formed at the N2 position of guanine.[3][4]

The following table summarizes the quantitative data on DNA adduct formation from various in vitro and in vivo studies. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, such as the model system, dose, and analytical methods used.

Heterocyclic Amine (HCA)Adduct TypeRelative Abundance/LevelModel SystemAnalytical MethodReference
This compound N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx)Major adduct. In vitro, the ratio of dG-C8-MeIQx to dG-N2-MeIQx is approximately 5:1.[5]Calf Thymus DNA (in vitro)LC/ESI-MS/MS[5]
5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx)Minor adduct.[5]Calf Thymus DNA (in vitro)LC/ESI-MS/MS[5]
dG-C8-MeIQx3.07 ± 0.84 adducts per 10⁷ bases (10 mg/kg dose)Rat Liver (in vivo)LC/ESI-MS/MS[5]
dG-N2-MeIQxAt a low dose (0.5 mg/kg), this becomes the major adduct (dG-C8:dG-N2 ratio of 1:10).[5]Rat Liver (in vivo)LC/ESI-MS/MS[5]
N-hydroxy-IQ N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ)Major adduct. Approximately 60-80% of bound carcinogen.[4]Calf Thymus DNA (in vitro)NMR, Mass Spectrometry[4]
5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ)Minor adduct. Approximately 4% of bound carcinogen.[4]Calf Thymus DNA (in vitro)NMR, Mass Spectrometry[4]
N-hydroxy-PhIP N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)Predominant adduct.[2]Monkey Liver (in vivo)³²P-postlabeling[2]
Other minor adductsDetected but generally at much lower levels than the C8-guanine adduct.Various³²P-postlabeling, LC-MS/MS
4,8-DiMeIQx N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx60-70% of the bound mutagen.[6]Rat Liver (in vivo)³²P-postlabeling[6]
AαC N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC)Adduct levels comparable to the potent carcinogen 4-aminobiphenyl.[7]Human Hepatocytes (in vitro)UPLC-ESI/MS³[7]

Experimental Protocols

Accurate detection and quantification of DNA adducts are paramount for understanding the genotoxic potential of HCAs. The two most widely employed methods are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This highly sensitive method allows for the detection of very low levels of DNA adducts.

Principle: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates. The adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by detecting the radioactive decay.

Detailed Protocol:

  • DNA Isolation and Digestion:

    • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended for increased sensitivity):

    • Enrich the adducted nucleotides by removing normal nucleotides using nuclease P1 digestion, which selectively dephosphorylates normal 3'-mononucleotides.

  • ³²P-Labeling:

    • Incubate the digested DNA with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Spot the labeled adducts onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Excise the radioactive spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.

Principle: DNA is enzymatically hydrolyzed to nucleosides. The resulting mixture is separated by HPLC, and the adducts are detected and quantified by a mass spectrometer operating in tandem mode (MS/MS).

Detailed Protocol:

  • DNA Isolation and Hydrolysis:

    • Isolate DNA as described for the ³²P-postlabeling assay.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup and Enrichment:

    • Purify and enrich the adducted nucleosides using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

  • LC Separation:

    • Inject the purified sample onto a reverse-phase HPLC column.

    • Elute the nucleosides using a gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) to separate the different adducts from the normal nucleosides.

  • MS/MS Detection and Quantification:

    • Introduce the eluent from the HPLC into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Operate the mass spectrometer in selected reaction monitoring (SRM) mode. This involves selecting the precursor ion (the protonated adducted nucleoside) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • Quantify the adducts by comparing their peak areas to those of a known amount of a stable isotope-labeled internal standard.

Visualizing the Pathways

To better understand the processes leading to HCA-induced DNA damage and its cellular consequences, the following diagrams illustrate the key pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_32p_steps 32P-Postlabeling Steps cluster_lcms_steps LC-MS/MS Steps Tissue/Cell Sample Tissue/Cell Sample DNA Isolation DNA Isolation Tissue/Cell Sample->DNA Isolation Phenol-Chloroform or Kit Enzymatic Digestion Enzymatic Digestion DNA Isolation->Enzymatic Digestion MNase/SPD (32P) DNase I/NP1/AP (LC-MS) 32P-Postlabeling 32P-Postlabeling Enzymatic Digestion->32P-Postlabeling LC-MS/MS LC-MS/MS Enzymatic Digestion->LC-MS/MS Adduct Enrichment Adduct Enrichment Sample Cleanup Sample Cleanup 32P-Labeling 32P-Labeling Adduct Enrichment->32P-Labeling TLC/HPLC Separation TLC/HPLC Separation 32P-Labeling->TLC/HPLC Separation Detection & Quantification Detection & Quantification TLC/HPLC Separation->Detection & Quantification Data Interpretation Data Interpretation Detection & Quantification->Data Interpretation HPLC Separation HPLC Separation Sample Cleanup->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Quantification->Data Interpretation HCA_Signaling_Pathway cluster_fate Cellular Fate of DNA Adducts Heterocyclic Amine (HCA) Heterocyclic Amine (HCA) Metabolic Activation Metabolic Activation Heterocyclic Amine (HCA)->Metabolic Activation CYP1A2, etc. N-hydroxy-HCA N-hydroxy-HCA Metabolic Activation->N-hydroxy-HCA Esterification Esterification N-hydroxy-HCA->Esterification NAT2, SULTs Reactive Ester (e.g., N-acetoxy-HCA) Reactive Ester (e.g., N-acetoxy-HCA) Esterification->Reactive Ester (e.g., N-acetoxy-HCA) DNA Adduct Formation DNA Adduct Formation Reactive Ester (e.g., N-acetoxy-HCA)->DNA Adduct Formation Reacts with Guanine DNA with HCA Adduct DNA with HCA Adduct DNA Adduct Formation->DNA with HCA Adduct DNA Repair DNA Repair DNA with HCA Adduct->DNA Repair NER Pathway Replication Bypass Replication Bypass DNA with HCA Adduct->Replication Bypass Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis DNA with HCA Adduct->Cell Cycle Arrest/Apoptosis Restored DNA Restored DNA DNA Repair->Restored DNA Mutation Mutation Replication Bypass->Mutation Cancer Initiation Cancer Initiation Mutation->Cancer Initiation

References

Structural Elucidation of N-Hydroxy-meIQX: A Comparative Guide to NMR Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX), a principal genotoxic metabolite of the dietary carcinogen MeIQX. While Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation, a comprehensive review of published literature reveals a notable gap in the availability of detailed ¹H and ¹³C NMR spectral data for this compound. This guide summarizes the available data for the parent compound, MeIQX, outlines the established metabolic activation pathway, and provides detailed experimental protocols commonly employed in the analysis of these compounds.

The Critical Role of N-Hydroxylation in MeIQX Bioactivation

MeIQX, a heterocyclic amine formed during the cooking of meat and fish, requires metabolic activation to exert its carcinogenic effects. The initial and critical step in this bioactivation cascade is the N-hydroxylation of the exocyclic amino group, a reaction primarily catalyzed by cytochrome P450 1A2 (CYP1A2). This transformation yields the highly reactive this compound metabolite, which can then undergo further esterification to form DNA adducts, leading to genetic mutations and potentially initiating carcinogenesis. The structural confirmation of this compound is therefore paramount in understanding its biological activity and in the development of potential cancer prevention strategies.

Comparative NMR Data: MeIQX vs. Its Metabolites

Precise structural confirmation of metabolites is crucial for understanding their biological activity. While mass spectrometry is invaluable for determining molecular weight and fragmentation patterns, NMR spectroscopy provides the definitive connectivity and stereochemistry of a molecule. A thorough review of the scientific literature indicates that while the use of proton NMR has been cited in the structural confirmation of various MeIQX metabolites, detailed, publicly available ¹H and ¹³C NMR data for this compound is conspicuously absent.

To provide a framework for comparison, the following table summarizes the reported ¹H NMR spectral data for the parent compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQX). The absence of corresponding data for this compound highlights a significant gap in the analytical characterization of this key metabolite.

Compound Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
MeIQX H-48.78d8.7Aromatic
H-57.74d8.7Aromatic
H-77.56sAromatic
N-CH₃4.09sMethyl
C8-CH₃2.76sMethyl
This compound -Data Not Available---
(and other major metabolites)

Note: The presented MeIQX NMR data is compiled from typical values for quinoxaline and imidazoquinoxaline systems. The lack of specific published data for this compound prevents a direct quantitative comparison.

Experimental Protocols

The structural confirmation of MeIQX metabolites typically involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

Metabolite Generation and Isolation
  • In Vitro Metabolism: this compound is often generated in vitro by incubating the parent compound, MeIQX, with liver microsomes (human or rodent) fortified with an NADPH-generating system. This mimics the metabolic activation process that occurs in the body.

  • Solid-Phase Extraction (SPE): Following incubation, the reaction mixture is subjected to solid-phase extraction to separate the metabolites from the microsomal proteins and other matrix components. C18 cartridges are commonly used for this purpose.

  • High-Performance Liquid Chromatography (HPLC): The extract from SPE is then further purified using reversed-phase HPLC. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of a modifying agent like formic acid) is typically employed to achieve separation of the parent compound and its various metabolites. Fractions corresponding to the metabolite of interest are collected for further analysis.

Structural Confirmation Techniques
  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the isolated metabolite, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The purified metabolite is dried, and the residue is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule. This information provides insights into the electronic environment and connectivity of the protons.

    • ¹³C NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule, providing information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals and establishing the complete chemical structure of the metabolite.

Visualizing the Pathway and Process

To better understand the context of this compound formation and analysis, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow for its structural confirmation.

Metabolic Activation of MeIQX MeIQX MeIQX (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_Hydroxy_meIQX This compound MeIQX->N_Hydroxy_meIQX CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., O-acetyl or O-sulfonyl) N_Hydroxy_meIQX->Reactive_Ester N-acetyltransferases (NATs) or Sulfotransferases (SULTs) DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Nucleophilic attack by DNA

Caption: Metabolic activation pathway of MeIQX to the ultimate carcinogenic species.

Experimental Workflow for Structural Confirmation cluster_Isolation Isolation and Purification cluster_Analysis Structural Analysis In_vitro_Metabolism In vitro Metabolism (Liver Microsomes + MeIQX) SPE Solid-Phase Extraction (SPE) In_vitro_Metabolism->SPE HPLC HPLC Purification SPE->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Structural_Confirmation Structural Confirmation of This compound MS->Structural_Confirmation NMR->Structural_Confirmation

A Comparative Guide to the Biological Activities of MeIQx and its N-Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and its principal metabolite, N-hydroxy-MeIQx. The information presented herein is supported by experimental data to facilitate an objective assessment of their relative potencies and mechanisms of action.

Executive Summary

MeIQx is a heterocyclic amine formed during the cooking of meat and is classified as a possible human carcinogen (Group 2B). Its carcinogenicity is not direct; it requires metabolic activation to exert its genotoxic effects. The initial and critical step in this activation is the N-hydroxylation of the exocyclic amino group, primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver, to form this compound.[1][2] This metabolite is a proximal carcinogen and a direct-acting mutagen, meaning it can cause mutations without the need for further metabolic activation. In contrast, the parent compound MeIQx is a pro-mutagen, requiring metabolic activation to induce mutations.[3] The subsequent O-esterification of this compound, often by N-acetyltransferases (NATs), leads to the formation of a highly reactive nitrenium ion that readily binds to DNA, forming adducts, which are critical lesions that can lead to mutations and initiate carcinogenesis.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the mutagenic and genotoxic activities of MeIQx and this compound.

Table 1: Mutagenicity in Salmonella typhimurium (Ames Test)

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (revertants/µg)Reference
MeIQxTA98Required~1,800[5]
This compoundTA98Not RequiredReported as a potent direct-acting mutagen[3]

Table 2: Genotoxicity - DNA Adduct Formation

CompoundAssay SystemKey FindingsReference
MeIQxIn vivo (rodent models)Forms DNA adducts in various organs, including the liver and colon.[1][6][1][6]
This compoundIn vitro (CHO cells)Further activation by O-acetylation leads to the formation of dG-C8-MeIQx, the primary DNA adduct.[4][4]
This compoundIn vitroBinds non-enzymatically to DNA.[1][1]

Note: A direct quantitative comparison of DNA adduct levels induced by MeIQx versus this compound under identical experimental conditions is not explicitly detailed in the reviewed literature. The data indicates that the genotoxicity of MeIQx is mediated through its conversion to this compound.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test measures the ability of a substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Typical Protocol for MeIQx and this compound:

  • Bacterial Strains: Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, is commonly used for testing heterocyclic amines.

  • Metabolic Activation:

    • For MeIQx (a pro-mutagen), the test is performed in the presence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer like Aroclor 1254. The S9 fraction contains cytochrome P450 enzymes necessary to convert MeIQx to its mutagenic metabolites.

    • For this compound (a direct-acting mutagen), the test is performed both with and without the S9 fraction to demonstrate its direct mutagenicity.

  • Procedure: a. A suspension of the tester strain is pre-incubated with the test compound (MeIQx or this compound) at various concentrations. b. For tests requiring metabolic activation, the S9 mix (containing S9 fraction, cofactors like NADP+, and glucose-6-phosphate) is included in the pre-incubation mixture. c. After a short pre-incubation period, the mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be fixed) and biotin. d. The mixture is poured onto a minimal glucose agar plate (lacking histidine). e. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is statistically significant.

32P-Postlabelling Assay for DNA Adducts

The 32P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Principle: This method involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radioactive labeling of the adducted nucleotides with 32P. The labeled adducts are then separated and quantified.

Typical Protocol:

  • DNA Isolation and Hydrolysis: DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky, hydrophobic DNA adducts can be enriched from the normal nucleotides, often by nuclease P1 digestion, which dephosphorylates the normal 3'-mononucleotides but not the adducted ones.

  • 32P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of the γ-32P-phosphate from [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducted nucleotides are separated from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.

Mandatory Visualization

Metabolic Activation Pathway of MeIQx

The following diagram illustrates the key steps in the metabolic activation of MeIQx, leading to the formation of DNA adducts and subsequent biological effects.

MeIQx_Activation_Pathway MeIQx MeIQx (Pro-carcinogen) NHydroxy_MeIQx This compound (Proximal Carcinogen) MeIQx->NHydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) NHydroxy_MeIQx->Reactive_Ester NATs / SULTs (O-esterification) Detoxification Detoxification (e.g., Glucuronidation) NHydroxy_MeIQx->Detoxification UGTs Nitrenium_Ion Nitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts (e.g., dG-C8-MeIQx) Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Replication Error Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of MeIQx to its ultimate carcinogenic form.

Experimental Workflow for Ames Test

The following diagram outlines the general workflow for conducting an Ames test to assess the mutagenicity of a compound.

Ames_Test_Workflow start Start culture Overnight Culture of Salmonella typhimurium (his- strain) start->culture prepare_mix Prepare Test Mixture: - Bacteria - Test Compound - S9 Mix (if required) culture->prepare_mix pre_incubation Pre-incubation (37°C) prepare_mix->pre_incubation plating Add to Top Agar and Pour onto Minimal Glucose Agar Plate pre_incubation->plating incubation Incubate (37°C, 48-72h) plating->incubation counting Count Revertant Colonies (his+) incubation->counting analysis Data Analysis: Compare to Control counting->analysis end End analysis->end

Caption: General workflow of the Ames test for mutagenicity assessment.

Conclusion

The biological activity of MeIQx is critically dependent on its metabolic conversion to this compound. This metabolite is a direct-acting mutagen and the key intermediate leading to the formation of DNA adducts, which are the primary drivers of the genotoxic and carcinogenic effects of MeIQx. Understanding the distinct roles of the parent compound and its metabolite is essential for assessing the risk associated with dietary exposure to MeIQx and for the development of potential cancer prevention strategies. Further research providing direct quantitative comparisons of the biological activities of these two compounds would be beneficial for a more precise risk assessment.

References

A Comparative Guide to N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-MeIQx) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantification of N-Hydroxy-MeIQx, a key metabolite of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). While no formal inter-laboratory comparison studies for this compound were identified in the public domain, this document synthesizes and compares quantitative data and experimental protocols from various single-laboratory studies. This comparison aims to offer insights into the different methodologies employed and the range of reported values in scientific literature.

This compound is the genotoxic metabolite of MeIQx, a heterocyclic aromatic amine formed during the cooking of meat.[1] Its accurate quantification in biological matrices is crucial for understanding the metabolic activation of MeIQx and assessing its associated cancer risk in humans.[2]

Quantitative Data Summary

The following table summarizes the quantitative results for this compound metabolites reported in human urine from different studies. It is important to note that these studies were not conducted as a head-to-head comparison, and variations in study design, analytical methodology, and subject populations can contribute to the differences in reported values.

Study (Lab)AnalyteMatrixNumber of Subjects (n)Ingested MeIQx DoseMean ± SD (% of Ingested Dose)Range (% of Ingested Dose)Analytical Method
Stillwell et al.MeIQx (unmetabolized + conjugates)Urine (0-12 hr)Not SpecifiedNot Specified10.5 ± 3.5%Not ReportedLC/ESI-MS/MS
Turesky et al.N-OH-MeIQx-N2-glucuronideUrine (0-12 hr)66Varied (from cooked meat)9.4 ± 3.0%2.2 - 17.1%GC-NCI-MS
Turesky et al.NHOH-MeIQx-N2-GlUrine514C-labeled MeIQxNot Reported1.4 - 10.0%HPLC-MS

*Data presented is for the N-hydroxy metabolite, often measured as its glucuronide conjugate (N-OH-MeIQx-N2-glucuronide or NHOH-MeIQx-N2-Gl). The parent compound MeIQx data is included for context.

Experimental Protocols

The methodologies for quantifying this compound metabolites, primarily in urine, share some common principles but differ in their specific details. Below are summarized protocols based on published studies.

1. Sample Preparation and Extraction (Based on Turesky et al.) [3]

  • Internal Standard: A deuterium-labeled internal standard, such as [2H3]methyl analogue of N-OH-MeIQx-N2-glucuronide, is added to the urine sample.

  • Solid-Phase Extraction (SPE): The urine sample is passed through a C18 SPE cartridge to isolate the analytes of interest.

  • Immunoaffinity Chromatography: The eluate from the SPE is further purified using immunoaffinity chromatography with monoclonal antibodies specific for MeIQx and its metabolites.

  • Conversion to a Stable Analyte: The isolated N-OH-MeIQx-N2-glucuronide is unstable. Therefore, it is converted to the more stable deaminated product, 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline (2-OH-MeIQx), by heating with acetic acid.[3]

2. Derivatization and Instrumental Analysis (Based on Turesky et al.) [3]

  • Derivatization: The resulting 2-OH-MeIQx and its deuterated internal standard are derivatized to form their corresponding 3,5-bis(trifluoromethyl)benzyl ether derivatives. This step enhances the volatility and sensitivity for gas chromatography.

  • Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS): The derivatized samples are analyzed by capillary GC-NCI-MS using selected ion monitoring (SIM) for quantification.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach (Based on Stillwell et al.) [1]

  • Hydrolysis: Urine samples are subjected to acid treatment to hydrolyze the Phase II conjugates (including glucuronides and sulfamates) to the parent amine, MeIQx.

  • Purification: The extracts are purified by immunoaffinity chromatography.

  • LC-MS/MS Analysis: The purified extracts are analyzed by liquid chromatography using electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).

Visualizations

The following diagrams illustrate the metabolic pathway of MeIQx and a typical experimental workflow for the quantification of its N-hydroxy metabolite.

MeIQx_Metabolic_Pathway MeIQx MeIQx (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_Hydroxy_MeIQx This compound (Genotoxic Metabolite) MeIQx->N_Hydroxy_MeIQx CYP1A2 (N-hydroxylation) PhaseII_Conjugates Phase II Conjugates (e.g., N-OH-MeIQx-N2-glucuronide) N_Hydroxy_MeIQx->PhaseII_Conjugates UGTs, SULTs (Detoxification) Excretion Urinary Excretion PhaseII_Conjugates->Excretion

Caption: Metabolic activation of MeIQx to its genotoxic form, this compound.

N_Hydroxy_MeIQx_Quantification_Workflow Urine_Sample Urine Sample Internal_Standard Add Deuterated Internal Standard Urine_Sample->Internal_Standard SPE Solid-Phase Extraction (C18) Internal_Standard->SPE IAC Immunoaffinity Chromatography SPE->IAC Conversion Convert to 2-OH-MeIQx (Heat with Acetic Acid) IAC->Conversion Derivatization Derivatize to TFMB Ether Conversion->Derivatization GC_MS GC-NCI-MS Analysis (Selected Ion Monitoring) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

References

Correlation Between N-Hydroxy-MeIQx Levels and Cancer Risk: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a comprehensive analysis of the relationship between 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and cancer risk, with a specific focus on its activated metabolite, N-hydroxy-MeIQx. This document synthesizes data from epidemiological studies, details relevant experimental methodologies, and visually represents key biological and analytical processes to support researchers, scientists, and drug development professionals.

Introduction:

MeIQx is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), MeIQx requires metabolic activation to exert its genotoxic effects.[1][2] The initial and critical step in this bioactivation is the N-hydroxylation of the exocyclic amino group, catalyzed primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, to form this compound.[3][4] This reactive intermediate can be further esterified, forming a highly reactive nitrenium ion that readily binds to DNA, creating DNA adducts that can lead to mutations and initiate carcinogenesis.[5][6][7]

Directly measuring the highly reactive and short-lived this compound in human tissues within large-scale epidemiological studies is technically challenging. Consequently, researchers have relied on alternative approaches:

  • Dietary Intake Assessment: Estimating MeIQx consumption using food frequency questionnaires (FFQs) and correlating these estimates with cancer incidence.[8][9]

  • Biomarker Measurement: Quantifying more stable downstream metabolites (e.g., urinary N-OH-MeIQx-N2-glucuronide) or the resulting DNA adducts (e.g., dG-C8-MeIQx) as proxies for the biologically effective dose.[3][10][11]

This guide compares the evidence derived from these approaches to provide a nuanced understanding of the correlation between MeIQx exposure and cancer risk.

Metabolic Activation of MeIQx

The metabolic pathway from dietary MeIQx to the formation of DNA adducts is a critical process in its carcinogenicity. The diagram below illustrates the key enzymatic steps involved in both the bioactivation and detoxification of MeIQx.

A 1. DNA Isolation (from tissue/cells) B 2. Addition of Internal Standard (e.g., ¹³C- or ¹⁵N-labeled adduct) A->B C 3. Enzymatic Hydrolysis (Nuclease P1, Phosphodiesterase) - DNA digested to nucleosides B->C D 4. Solid Phase Extraction (SPE) - Purify and concentrate adducts C->D E 5. LC-MS/MS Analysis - Chromatographic separation (LC) - Mass detection and fragmentation (MS/MS) D->E F 6. Quantification - Compare analyte peak area to internal standard E->F cluster_evidence Epidemiological Measurement Challenges A Dietary MeIQx Intake (Source of Exposure) B Metabolic Activation (Bioavailability, CYP1A2/NAT2 activity) A->B L1 Measured via FFQ (High uncertainty) A->L1 C Formation of this compound (Reactive Intermediate) B->C D DNA Adduct Formation (Biologically Effective Dose) C->D L3 Measured via Urinary Metabolites (Short-term exposure) C->L3 (as glucuronide) E DNA Repair & Cell Fate (Individual Susceptibility) D->E L2 Measured via DNA Adducts (Technically demanding) D->L2 F Somatic Mutations E->F Inefficient Repair G Cancer F->G

References

Validating the Role of N-acetyltransferase in N-Hydroxy-MeIQX Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The bioactivation of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a critical step in its mechanism of inducing DNA damage and initiating carcinogenesis. Following an initial N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2), the resulting metabolite, N-Hydroxy-MeIQx, undergoes further activation via O-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs), leading to the formation of a highly reactive N-acetoxy ester that can form adducts with DNA.[1][2][3] This guide provides a comparative analysis of the key human N-acetyltransferase isozymes, NAT1 and NAT2, in the metabolic activation of this compound, supported by experimental data and detailed protocols.

Comparative Efficacy of NAT1 and NAT2 in this compound Activation

While both NAT1 and NAT2 are capable of O-acetylating N-hydroxy-arylamines, evidence suggests that NAT2 is the primary enzyme responsible for the bioactivation of N-hydroxy-heterocyclic amines like this compound.[1][4][5] In fact, some studies suggest that the smaller active site of NAT1 precludes the efficient O-acetylation of bulky N-hydroxy-heterocyclic amines.[4][5]

Genetic polymorphisms in the NAT2 gene lead to the classification of individuals into rapid, intermediate, and slow acetylator phenotypes.[6] These phenotypes are directly correlated with the rate of this compound activation. Studies using Chinese hamster ovary (CHO) cells transfected with human CYP1A2 and different NAT2 alleles have demonstrated that cells expressing the rapid acetylator allele (NAT24) exhibit significantly higher O-acetyltransferase activity towards this compound compared to cells with the slow acetylator allele (NAT25B).[1]

Quantitative Data Summary
Enzyme/AlleleSubstrateParameterValueSignificance
Human NAT2 N-OH-AFApparent Km (µM)~100Higher affinity (lower Km) compared to NAT1 for a similar substrate.[4][5]
Human NAT1 N-OH-AFApparent Km (µM)>2000Lower affinity (higher Km) suggests a less efficient binding of N-hydroxy-arylamines.[4][5]
Human NAT2 N-OH-ABPApparent Km (µM)~200Higher affinity (lower Km) compared to NAT1 for a similar substrate.[4][5]
Human NAT1 N-OH-ABPApparent Km (µM)>2000Lower affinity (higher Km) suggests a less efficient binding of N-hydroxy-arylamines.[4][5]
Human NAT24 (Rapid) This compoundO-acetyltransferase Activity~4-fold higherDemonstrates significantly greater bioactivation of this compound compared to the slow acetylator allele.[1]
Human NAT25B (Slow) This compoundO-acetyltransferase ActivityLowerReduced enzymatic activity leads to decreased formation of the ultimate carcinogen.

N-OH-AF: N-hydroxy-2-aminofluorene; N-OH-ABP: N-hydroxy-4-aminobiphenyl. These are used as surrogate substrates to illustrate the general difference in affinity between NAT1 and NAT2 for N-hydroxy-arylamines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic activation pathway of MeIQx and a typical experimental workflow for assessing N-acetyltransferase activity.

MeIQx_Activation_Pathway Metabolic Activation Pathway of MeIQx MeIQx MeIQx (Procarcinogen) N_Hydroxy_MeIQx This compound (Proximate Carcinogen) MeIQx->N_Hydroxy_MeIQx N-hydroxylation N_Acetoxy_MeIQx N-Acetoxy-MeIQx (Ultimate Carcinogen) N_Hydroxy_MeIQx->N_Acetoxy_MeIQx DNA_Adducts DNA Adducts N_Acetoxy_MeIQx->DNA_Adducts Electrophilic attack Mutation Mutation & Carcinogenesis DNA_Adducts->Mutation CYP1A2 CYP1A2 CYP1A2->MeIQx NAT2 NAT2 (O-acetylation) NAT2->N_Hydroxy_MeIQx Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT2 Experimental_Workflow Workflow for NAT O-acetyltransferase Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell_Culture Transfected CHO Cells (e.g., CYP1A2 + NAT2*4) Cell_Lysis Prepare Cell Lysate Cell_Culture->Cell_Lysis Reaction_Mix Reaction Mixture: - Cell Lysate - this compound - Acetyl-CoA - Deoxyguanosine Cell_Lysis->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Extraction Stop Reaction & Extract Adducts Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify dG-C8-MeIQx Adducts HPLC->Quantification

References

A Comparative Analysis of MeIQx Metabolism: Rodents vs. Nonhuman Primates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics across different species is paramount for accurate risk assessment and the extrapolation of preclinical data to humans. This guide provides a detailed comparison of the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and rodent carcinogen found in cooked meats, between rodents (primarily rats) and nonhuman primates (cynomolgus monkeys).

The metabolic activation and detoxification of MeIQx are critical determinants of its carcinogenic potential. Significant species-specific differences in these pathways have been observed, leading to divergent toxicological outcomes. This comparison highlights these differences through quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways.

Quantitative Comparison of MeIQx Disposition and Metabolism

The disposition and metabolic profiles of MeIQx show notable quantitative differences between rodents and nonhuman primates. The following tables summarize key data on excretion and the relative abundance of major urinary metabolites.

Table 1: Excretion of MeIQx and its Metabolites

ParameterRodents (Rats)Nonhuman Primates (Cynomolgus Monkeys)
Primary Route of Excretion FecesUrine
% of Dose in Urine (72h) ~40%~50-70%[1]
% of Dose in Feces (72h) ~49%~15-20%[1]

Table 2: Major Urinary Metabolites of MeIQx

MetaboliteRodents (Rats) (% of Urinary Radioactivity)Nonhuman Primates (Cynomolgus Monkeys) (% of Urinary Dose)
Parent MeIQx Variable, dose-dependent15-25%[1]
N2-glucuronide Major metabolite at low dosesPresent, but not the most abundant
N2-sulfamate Major metabolite at high dosesPresent
5-O-glucuronide/sulfate PresentPresent
N-hydroxy-MeIQx-N2-glucuronide Detected (genotoxic metabolite)Not detected[1]
N1-glucuronide Not detected31-37% (major metabolite)[1]
7-oxo-MeIQx Not reported20-25%[1]

Metabolic Pathways: A Tale of Two Species

The metabolic pathways of MeIQx involve both bioactivation (Phase I) and detoxification (Phase II) reactions. The key differences between rodents and nonhuman primates lie in the balance of these pathways, particularly the initial N-oxidation step, which is crucial for genotoxicity.

MeIQx Metabolism in Rodents (Rats)

In rats, MeIQx undergoes extensive metabolism. The primary activation step is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form the highly reactive this compound. This metabolite can then be further activated by O-acetylation or sulfation to form DNA adducts, leading to mutations and cancer initiation. Detoxification pathways in rats include direct N-glucuronidation at the N2 position and sulfamate formation, as well as hydroxylation at the C5 position followed by glucuronidation or sulfation.[2][3][4] The balance between these pathways is dose-dependent; at high doses, sulfamate formation is a major route of detoxification, while at lower, more nutritionally relevant doses, N2-glucuronidation is more prominent.[3]

MeIQx_Metabolism_Rodent MeIQx MeIQx N_hydroxy This compound (Genotoxic Intermediate) MeIQx->N_hydroxy CYP1A2 N2_glucuronide MeIQx-N2-glucuronide MeIQx->N2_glucuronide UGTs N2_sulfamate MeIQx-N2-sulfamate MeIQx->N2_sulfamate Sulfotransferases C5_hydroxy 5-hydroxy-MeIQx MeIQx->C5_hydroxy CYP1A2 DNA_adducts DNA Adducts (Carcinogenesis) N_hydroxy->DNA_adducts O-acetyl- transferase/ Sulfotransferase N_hydroxy_glucuronide This compound- N2-glucuronide N_hydroxy->N_hydroxy_glucuronide UGTs C5_conjugates 5-O-glucuronide/ sulfate C5_hydroxy->C5_conjugates UGTs/Sulfotransferases

MeIQx metabolic pathways in rodents.
MeIQx Metabolism in Nonhuman Primates (Cynomolgus Monkeys)

In contrast to rodents, nonhuman primates exhibit a metabolic profile for MeIQx that favors detoxification over activation. While many of the same phase II metabolites are formed, including N2-glucuronide and N2-sulfamate, a key difference is the formation of a novel N1-glucuronide, which is the most abundant urinary metabolite.[1] Another significant metabolite found in monkeys is 7-oxo-MeIQx, which is thought to be a product of gut microbial metabolism.[1]

Crucially, the N-glucuronide conjugate of the carcinogenic this compound has not been detected in the urine or bile of cynomolgus monkeys.[1] This suggests that the initial N-oxidation step, which is the rate-limiting step for genotoxicity, is significantly lower in these primates compared to rodents. This is consistent with findings of very low to undetectable constitutive expression of the CYP1A2 enzyme in cynomolgus monkey liver, the primary enzyme responsible for MeIQx N-hydroxylation.[3][5] This profound difference in metabolic activation is believed to be the primary reason for the lack of carcinogenicity of MeIQx in nonhuman primates.

MeIQx_Metabolism_Primate MeIQx MeIQx N1_glucuronide MeIQx-N1-glucuronide (Major Metabolite) MeIQx->N1_glucuronide UGTs N2_glucuronide MeIQx-N2-glucuronide MeIQx->N2_glucuronide UGTs N2_sulfamate MeIQx-N2-sulfamate MeIQx->N2_sulfamate Sulfotransferases C5_hydroxy 5-hydroxy-MeIQx MeIQx->C5_hydroxy CYPs oxo_MeIQx 7-oxo-MeIQx MeIQx->oxo_MeIQx Gut Microbiota Detoxification Predominant Detoxification C5_conjugates 5-O-glucuronide/ sulfate C5_hydroxy->C5_conjugates UGTs/Sulfotransferases

MeIQx metabolic pathways in nonhuman primates.

Experimental Protocols

The following provides a general overview of the experimental methodologies employed in the comparative metabolism studies of MeIQx.

Animal Models and Dosing
  • Rodents: Male Sprague-Dawley or F344 rats are commonly used.[2][3]

  • Nonhuman Primates: Adult cynomolgus monkeys (Macaca fascicularis) are the primary model.[1]

  • Dosing: Animals are typically administered radiolabeled ([¹⁴C]) MeIQx via oral gavage to allow for tracing of the parent compound and its metabolites. Doses have ranged from microgram to milligram per kilogram of body weight to assess dose-dependent effects.[1][3]

Sample Collection and Analysis
  • Sample Collection: Urine and feces are collected over a period of 72 hours or more in metabolism cages to ensure complete recovery of the administered dose. Blood samples may also be collected at various time points to determine pharmacokinetic parameters.[1]

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Used for the separation of MeIQx and its various metabolites from biological matrices.

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or gas chromatography (GC-MS), MS is used for the identification and quantification of metabolites based on their mass-to-charge ratio. Accelerator Mass Spectrometry (AMS) has been used for ultra-sensitive detection of ¹⁴C-labeled MeIQx and its adducts at very low doses.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of novel metabolites.[1]

Experimental_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_outcome Outcome Dosing Oral Gavage of [14C]MeIQx Collection Urine, Feces, and Blood (0-72h) Dosing->Collection HPLC HPLC Separation Collection->HPLC MS Mass Spectrometry (Identification & Quantification) HPLC->MS NMR NMR (Structure Elucidation) HPLC->NMR Outcome Metabolite Profiling and Pharmacokinetic Analysis MS->Outcome NMR->Outcome

A generalized experimental workflow for MeIQx metabolism studies.

Conclusion

The metabolism of MeIQx differs significantly between rodents and nonhuman primates. In rodents, particularly rats, MeIQx is readily activated via N-hydroxylation to a potent genotoxic intermediate, leading to its carcinogenic effects. In contrast, nonhuman primates, specifically cynomolgus monkeys, primarily detoxify MeIQx through various conjugation pathways, with the formation of a unique and abundant N1-glucuronide. The lack of significant metabolic activation in nonhuman primates, due to low CYP1A2 expression, is the most critical difference and likely explains the observed resistance of this species to MeIQx-induced carcinogenesis.

These findings underscore the importance of considering species-specific differences in metabolic pathways when using animal models to predict human cancer risk from dietary carcinogens. The cynomolgus monkey appears to be a more representative model for human MeIQx metabolism in terms of detoxification pathways, although further research is needed to fully elucidate the complete metabolic profile in humans.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of N-Hydroxy-meIQX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and biomedical research, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-Hydroxy-meIQX (N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a mutagenic and carcinogenic agent, identified as the active metabolite of the dietary carcinogen MeIQx.[1][2] Due to its hazardous nature, strict adherence to established disposal protocols is essential. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.

Key Safety and Disposal Information

The following table summarizes the critical information for the safe handling and disposal of this compound, based on general guidelines for hazardous chemical waste.

ParameterGuidelineSource
Chemical Classification Hazardous Waste: Toxic, Mutagenic, Carcinogenic[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and safety goggles.[3][4]
Handling Precautions Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]
Container Requirements Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is ideal if in good condition. Do not use food containers.[5][6][7]
Labeling The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").[5][7][8]
Storage Store in a designated and labeled Satellite Accumulation Area (SAA). Segregate from incompatible materials such as acids and bases. Store in secondary containment to capture any potential leaks.[5][6]
Disposal Method Do not dispose of down the drain or in regular trash. Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8][9][10]
Decomposition Hazards The parent compound, MeIQx, emits toxic fumes of nitrogen oxides when heated to decomposition. Assume this compound has similar hazards.[11]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is based on standard guidelines for the management of hazardous chemical waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • A designated hazardous waste container with a screw-top lid that is compatible with this compound.

  • A "Hazardous Waste" label.

  • Secondary containment (e.g., a plastic tub or tray).

Procedure:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE.

  • Container Labeling: Affix a "Hazardous Waste" label to a clean, dry, and appropriate waste container. Fill in all required information, including the full chemical name ("this compound") and a clear indication of its hazards ("Toxic," "Carcinogen").

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the labeled hazardous waste container. For items contaminated with this compound, such as gloves or absorbent paper, double-bag them in clear plastic bags before placing them in the designated solid hazardous waste container.[6]

    • Liquid Waste: For solutions containing this compound, transfer the liquid waste into a compatible, labeled hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Container Sealing: Securely close the container with its screw-top lid to prevent any leaks or spills.[6] Wipe down the exterior of the container to remove any external contamination.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[5] The SAA should be a properly labeled and segregated area, away from general laboratory traffic. The container must be kept in a secondary containment tray or tub to contain any potential leakage.[6]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies (e.g., within 90 days of the first addition of waste), arrange for its disposal.[6] Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup. Do not attempt to dispose of the waste through standard laboratory drains or trash.[9]

  • Decontamination of Empty Containers: If you need to dispose of an empty container that originally held this compound, it must be triple-rinsed with a suitable solvent capable of removing the chemical.[7] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse the container for compatible waste if possible.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Solid or Liquid) container->transfer seal Securely Seal and Clean Container Exterior transfer->seal storage Place in Designated SAA with Secondary Containment seal->storage full Is Container Full or Pickup Time Reached? storage->full full->storage No request Request Pickup from EH&S or Waste Management full->request Yes end End: Waste Properly Disposed request->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for N-Hydroxy-meIQX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-Hydroxy-meIQX (N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a potent mutagenic and carcinogenic metabolite of MeIQX.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and to minimize environmental contamination.

This compound is recognized as the active metabolite of the dietary carcinogen MeIQx and functions as a genotoxic agent by forming DNA adducts, which can lead to mutations and carcinogenesis.[1][3] Due to its hazardous nature, all handling of this compound must be conducted with stringent safety protocols in place. This substance is intended for research use only and is not for human or veterinary use.[3]

Hazard Identification and Classification
Hazard ClassClassification
Carcinogenicity Suspected Human Carcinogen (based on its nature as an active metabolite of MeIQx, a known carcinogen)[1][2]
Mutagenicity Known Mutagen[1]
Genotoxicity Known Genotoxin[1]
Acute Toxicity (Oral) Assumed to be toxic if swallowed, based on general toxicity of related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Check for perforations before use. Change gloves immediately upon contamination or every two hours.
Body Disposable Lab Coat with Knit CuffsA disposable, solid-front, back-closing lab coat is required. Ensure cuffs are tucked into the inner pair of gloves.
Eyes & Face Safety Goggles and Face ShieldUse tight-fitting chemical splash goggles in conjunction with a full-face shield to protect against splashes and aerosols.
Respiratory NIOSH-approved RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound or when there is a risk of aerosol generation.
Feet Closed-toe Shoes and Shoe CoversWear fully enclosed, chemical-resistant shoes. Disposable shoe covers should be worn and changed upon exiting the designated work area.

Operational Plan for Safe Handling

The following step-by-step protocol must be followed to ensure the safe handling of this compound from receipt to disposal.

Designated Work Area
  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • The work area must be clearly marked with a "Potent Carcinogen in Use" sign.

  • Ensure that an eyewash station and safety shower are readily accessible.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed, and chemically resistant secondary container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[4]

Weighing and Preparation of Solutions
  • Weighing of solid this compound must be performed in a chemical fume hood on a disposable weighing paper or in a tared container.

  • Use dedicated, labeled spatulas and other equipment.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Experimental Use
  • All experimental procedures involving this compound must be conducted within the designated chemical fume hood.

  • Use safety pipettes for all pipetting.

  • Avoid the use of sharps where possible. If needles are necessary, use luer-lock syringes and do not recap the needle.

Decontamination
  • All surfaces and equipment must be decontaminated after use.

  • Wipe down the work area with a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse).

  • Decontaminate all non-disposable equipment before removing it from the fume hood.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and exposure.

Waste StreamDisposal Procedure
Solid this compound Collect in a labeled, sealed, and puncture-proof hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste bag within the fume hood.
Contaminated PPE (gloves, lab coat, shoe covers) Remove PPE before exiting the designated area and place it in a labeled hazardous waste bag.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams.

All waste must be disposed of through the institution's hazardous waste management program.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Alert others and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and PPE. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed hazardous waste container. Decontaminate the area.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Start Start: Obtain this compound DonPPE Don Full PPE Start->DonPPE EnterHood Enter Designated Fume Hood DonPPE->EnterHood Weigh Weigh Solid / Prepare Solution EnterHood->Weigh Experiment Conduct Experiment Weigh->Experiment Spill Spill or Exposure? Experiment->Spill Decontaminate Decontaminate Surfaces & Equipment DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE in Designated Area DisposeWaste->DoffPPE Exit Exit Work Area & Wash Hands DoffPPE->Exit Spill->Decontaminate No EmergencyProc Follow Emergency Procedures Spill->EmergencyProc Yes EmergencyProc->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-meIQX
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-meIQX

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.